L-796568 free base
Description
Properties
CAS No. |
211031-01-5 |
|---|---|
Molecular Formula |
C31H27F3N4O3S2 |
Molecular Weight |
624.7 g/mol |
IUPAC Name |
N-[4-[2-[[(2R)-2-hydroxy-2-pyridin-3-ylethyl]amino]ethyl]phenyl]-4-[4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C31H27F3N4O3S2/c32-31(33,34)25-9-5-22(6-10-25)28-20-42-30(37-28)23-7-13-27(14-8-23)43(40,41)38-26-11-3-21(4-12-26)15-17-36-19-29(39)24-2-1-16-35-18-24/h1-14,16,18,20,29,36,38-39H,15,17,19H2/t29-/m0/s1 |
InChI Key |
MSOUIIHPMJCUNI-LJAQVGFWSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)[C@H](CNCCC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=NC(=CS4)C5=CC=C(C=C5)C(F)(F)F)O |
Canonical SMILES |
C1=CC(=CN=C1)C(CNCCC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=NC(=CS4)C5=CC=C(C=C5)C(F)(F)F)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-hydroxy-PEAPTTB L-796568 N-(4-(2-((2-hydroxy-2-(3-pyridinyl)ethyl)amino)ethyl)phenyl)-4-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)benzenesulfonamide |
Origin of Product |
United States |
Foundational & Exploratory
L-796568 Free Base: A Technical Overview for Drug Development Professionals
For researchers, scientists, and drug development professionals, this document provides a comprehensive technical guide to L-796568 free base, a potent and selective β3 adrenergic receptor agonist. This guide details its chemical properties, mechanism of action, and relevant experimental data, presented in a format designed for clarity and ease of use.
Core Compound Properties
This compound is identified by the CAS Number 211031-01-5.[1][2] Its molecular formula is C31H27F3N4O3S2, corresponding to a molecular weight of 624.69 g/mol .[1][2]
| Property | Value | Source |
| CAS Number | 211031-01-5 | [1][2] |
| Molecular Formula | C31H27F3N4O3S2 | [1] |
| Molecular Weight | 624.69 g/mol | [1][2] |
| IUPAC Name | (R)-N-(4-(2-((2-hydroxy-2-(pyridin-3-yl)ethyl)amino)ethyl)phenyl)-4-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)benzenesulfonamide | [1] |
Pharmacological Profile
L-796568 is a potent full agonist of the human β3 adrenergic receptor with high selectivity over β1 and β2 adrenergic receptors.[1][3] This selectivity is a key attribute, minimizing the potential for off-target effects commonly associated with less selective beta-agonists.[4]
| Parameter | Value | Notes | Source |
| EC50 (β3 receptor) | 3.6 nM | 94% activation | [1][3] |
| Selectivity | >600-fold | Over human β1 and β2 receptors | [1][3] |
| EC50 (β1 receptor) | 4.8 µmol/L | Weak partial agonist | [4][5] |
| EC50 (β2 receptor) | 2.4 µmol/L | Weak partial agonist | [4][5] |
Mechanism of Action: β3 Adrenergic Receptor Signaling
L-796568 exerts its effects by activating the β3 adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly expressed in adipose tissue.[6] Activation of this receptor initiates a signaling cascade that plays a crucial role in lipolysis and thermogenesis.[6][7]
The binding of L-796568 to the β3 adrenergic receptor leads to the activation of a stimulatory G-protein (Gs).[7] The α-subunit of the Gs protein then activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[8] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[9] PKA, in turn, phosphorylates and activates downstream targets, including hormone-sensitive lipase (HSL) and perilipin, which are key enzymes involved in the breakdown of triglycerides into free fatty acids and glycerol.[7] This process, known as lipolysis, releases energy and is a primary mechanism by which β3 adrenergic agonists are thought to influence metabolism.[7]
Experimental Protocols: Clinical Investigation of L-796568
A notable clinical trial investigated the acute effects of L-796568 on energy expenditure in obese men.[4][10] This study provides a framework for understanding the in-human physiological effects of the compound.
Study Design: The research was conducted as a 2-center, 3-period, randomized, placebo-controlled, crossover trial.[4][10]
Participants: The study enrolled twelve healthy, overweight to obese male volunteers.[4][10]
Treatment Protocol: In each of the three periods, subjects received a single oral dose of either 250 mg L-796568, 1000 mg L-796568, or a placebo.[4][10]
Key Methodologies and Measured Parameters:
-
Energy Expenditure: Determined by indirect calorimetry.[10]
-
Lipolysis Markers: Blood samples were analyzed for plasma glycerol and free fatty acid concentrations.[10]
-
Cardiovascular Safety: Heart rate and blood pressure were monitored.[10]
-
Other Physiological Measures: Ear temperature, plasma catecholamines, potassium, and leptin levels were also assessed.[10]
Experimental Findings:
-
A single 1000 mg dose of L-796568 significantly increased energy expenditure by approximately 8%.[4][10]
-
This increase in energy expenditure was accompanied by a rise in plasma glycerol and free fatty acid concentrations, indicating an increase in lipolysis.[10]
-
A significant increase in systolic blood pressure was observed, while heart rate and diastolic blood pressure remained unchanged.[10]
-
A subsequent 28-day study with a daily dose of 375 mg did not show a significant chronic effect on 24-hour energy expenditure but did result in a significant decrease in triacylglycerol concentrations.[11][12]
References
- 1. medkoo.com [medkoo.com]
- 2. L-796568 | C31H27F3N4O3S2 | CID 3038500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. L-796568 dihydrochloride | TargetMol [targetmol.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 6. Beta-3 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Acute effect of L-796568, a novel beta 3-adrenergic receptor agonist, on energy expenditure in obese men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of a 28-d treatment with L-796568, a novel beta(3)-adrenergic receptor agonist, on energy expenditure and body composition in obese men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
L-796568 Free Base: A Technical Guide to its Chemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-796568 is a potent and highly selective full agonist of the human β3-adrenergic receptor.[1] It has been investigated for its therapeutic potential in the treatment of obesity due to its ability to stimulate lipolysis and energy expenditure.[2][3] This technical guide provides a comprehensive overview of the available information on the chemical properties, synthesis, and biological activity of L-796568 free base.
Chemical Properties
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N-[4-[2-[[(2R)-2-hydroxy-2-pyridin-3-ylethyl]amino]ethyl]phenyl]-4-[4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzenesulfonamide | [4] |
| Molecular Formula | C₃₁H₂₇F₃N₄O₃S₂ | [4] |
| Molecular Weight | 624.7 g/mol | [4] |
| CAS Number | 211031-01-5 | [4] |
| Appearance | Solid (details not specified) | Inferred from supplier data |
| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | [1] |
| Melting Point | Not publicly available | |
| Boiling Point | Not publicly available | |
| Solubility | Not publicly available | |
| pKa | Not publicly available |
Synthesis
A detailed, step-by-step synthesis protocol for L-796568 is not publicly available in peer-reviewed journals or patent literature. The synthesis of potent and selective β3-adrenergic receptor agonists often involves multi-step sequences. While literature on the synthesis of related compounds, such as other β3-agonists, exists, the specific reaction conditions, reagents, and purification methods for L-796568 have not been disclosed. The complexity of the molecule, featuring a chiral center and multiple heterocyclic rings, suggests a challenging synthetic route.
Biological Activity and Mechanism of Action
L-796568 exerts its biological effects primarily through the activation of the β3-adrenergic receptor, a G-protein coupled receptor predominantly expressed in adipose tissue.
Signaling Pathway
Activation of the β3-adrenergic receptor by L-796568 initiates a downstream signaling cascade, leading to increased lipolysis and thermogenesis. The key steps in this pathway are illustrated in the diagram below.
Caption: β3-Adrenergic Receptor Signaling Pathway activated by L-796568.
Pharmacological Profile
L-796568 is a potent full agonist for the human β3-adrenergic receptor with an EC₅₀ of 3.6 nM and demonstrates over 600-fold selectivity over human β1 and β2 receptors.[1] Clinical studies in humans have shown that single oral doses of L-796568 can significantly increase energy expenditure and lipolysis.
Table 2: Summary of Pharmacological Data
| Parameter | Value | Species | Assay/Study Details | Source |
| EC₅₀ (β3-AR) | 3.6 nM | Human | In vitro functional assay | [1][5] |
| Selectivity | >600-fold vs. β1/β2-AR | Human | In vitro binding or functional assays | [1] |
| Effect on Energy Expenditure | ~8% increase | Human | 1000 mg single oral dose in obese men | [2] |
| Effect on Lipolysis | Increased plasma glycerol and free fatty acids | Human | 1000 mg single oral dose in obese men | [2] |
Experimental Protocols
Detailed experimental protocols for the characterization of L-796568 are not published in a single, comprehensive document. However, based on clinical trial reports, a general workflow for assessing its metabolic effects can be outlined.
Measurement of Energy Expenditure by Indirect Calorimetry
Indirect calorimetry is a key method used to evaluate the thermogenic effects of L-796568 in humans.
Experimental Workflow
Caption: General workflow for assessing metabolic effects of L-796568.
Methodology Details (Based on Clinical Trial Descriptions):
-
Subject Preparation: Participants typically undergo an overnight fast before the study. On the study day, they rest in a semi-recumbent position.[5]
-
Baseline Measurement: Baseline energy expenditure is measured using an indirect calorimeter (e.g., a ventilated hood system) before drug administration.[5]
-
Drug Administration: A single oral dose of L-796568 (e.g., 250 mg or 1000 mg) or a placebo is administered.[2]
-
Post-Dose Measurement: Energy expenditure is measured continuously or at regular intervals for a specified period (e.g., 4 hours) after dosing.[2]
-
Blood Sampling: Blood samples are collected at baseline and at various time points post-dose to measure markers of lipolysis, such as plasma glycerol and free fatty acids.[2]
-
Data Analysis: The primary endpoints are the change in energy expenditure and plasma metabolite concentrations from baseline, compared between the L-796568 and placebo groups.[2]
Conclusion
L-796568 is a valuable research tool for studying the role of the β3-adrenergic receptor in human metabolism. Its high potency and selectivity make it a suitable candidate for investigating the therapeutic potential of β3-agonists in metabolic disorders. While a complete physicochemical profile and a detailed synthesis protocol are not publicly available, the information on its biological activity and mechanism of action provides a solid foundation for further research and development. Future publications may provide more detailed insights into the synthesis and chemical properties of this compound.
References
- 1. L-796568 dihydrochloride | TargetMol [targetmol.com]
- 2. Acute effect of L-796568, a novel beta 3-adrenergic receptor agonist, on energy expenditure in obese men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. L-796568 | C31H27F3N4O3S2 | CID 3038500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
L-796568 Free Base: A Technical Whitepaper on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-796568 is a potent and highly selective agonist for the human beta-3 adrenergic receptor (β3-AR). This document provides an in-depth technical guide on the core mechanism of action of L-796568 free base. It consolidates in vitro and in vivo data, details the underlying signaling pathways, and provides representative experimental protocols for its characterization. The primary mechanism of L-796568 involves the activation of the β3-AR, leading to a cascade of intracellular events predominantly associated with the stimulation of adenylyl cyclase and subsequent increase in cyclic adenosine monophosphate (cAMP). This signaling pathway is pivotal in regulating energy metabolism, particularly in adipose tissue. Clinical studies have demonstrated its effects on lipolysis and energy expenditure, positioning it as a tool for obesity and metabolic research.
Introduction
The beta-3 adrenergic receptor is a member of the G-protein coupled receptor (GPCR) superfamily, primarily expressed in adipose tissue. Its role in mediating lipolysis and thermogenesis has made it an attractive target for the development of therapeutics for obesity and type 2 diabetes. L-796568 has emerged as a key pharmacological tool for studying the physiological and pathophysiological roles of the β3-AR due to its high selectivity for the human receptor subtype. Understanding its precise mechanism of action is crucial for interpreting experimental results and guiding future drug development efforts.
Core Mechanism of Action: β3-Adrenergic Receptor Agonism
L-796568 functions as a selective agonist at the β3-adrenergic receptor. Upon binding, it induces a conformational change in the receptor, leading to the activation of a stimulatory G-protein (Gs). The activated alpha subunit of the Gs protein (Gαs) subsequently stimulates adenylyl cyclase, an enzyme responsible for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The accumulation of intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, culminating in the physiological response. In adipocytes, a key target of PKA is hormone-sensitive lipase (HSL), which, upon activation, promotes the hydrolysis of triglycerides into free fatty acids and glycerol, a process known as lipolysis.
While the primary signaling pathway for β3-AR is through Gs-cAMP, evidence also suggests potential coupling to inhibitory G-proteins (Gi) in some cellular contexts, which can modulate other signaling pathways such as the ERK/MAPK cascade.
Signaling Pathway Diagram
Caption: L-796568 signaling pathway via the β3-adrenergic receptor.
Quantitative Data
The following table summarizes the key in vitro and in vivo pharmacological parameters of L-796568.
| Parameter | Value | Species/System | Reference |
| EC50 (β3-AR) | 3.6 nmol/L | Human (in CHO cells) | [1] |
| EC50 (β1-AR) | 4770 nmol/L | Human (in CHO cells) | [1] |
| EC50 (β2-AR) | 2405 nmol/L | Human (in CHO cells) | [1] |
| Intrinsic Activity (β3-AR) | 94% (relative to isoproterenol) | Human (in CHO cells) | [1] |
| Intrinsic Activity (β1/β2-AR) | 25% (relative to isoproterenol) | Human (in CHO cells) | [1] |
| Effect on Energy Expenditure | ~8% increase | Human (obese men) | [2][3] |
| Clinical Dose (Acute Study) | 1000 mg (single dose) | Human (obese men) | [2][3] |
| Clinical Dose (Chronic Study) | 375 mg/day (28 days) | Human (obese men) | [4][5] |
| Effect on Plasma Glycerol & FFAs | Significant increase | Human (obese men) | [2] |
| Effect on Triglycerides | Significant decrease (chronic) | Human (obese men) | [4][5] |
Experimental Protocols
The characterization of L-796568's mechanism of action relies on a combination of in vitro and in vivo experiments. Below are detailed methodologies for key assays.
In Vitro Receptor Binding and Functional Assays
These assays are crucial for determining the affinity, potency, and selectivity of L-796568.
4.1.1. Radioligand Binding Assay (Representative Protocol)
-
Objective: To determine the binding affinity (Ki) of L-796568 for β-adrenergic receptor subtypes.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with the human β1, β2, or β3-adrenergic receptor.
-
Membrane Preparation:
-
Culture transfected CHO cells to confluency.
-
Wash cells with ice-cold PBS and harvest by scraping.
-
Homogenize cells in a buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-CGP12177 for β1/β2, or [¹²⁵I]-iodocyanopindolol for β3) to membrane preparations.
-
Add increasing concentrations of L-796568 (competitor).
-
For non-specific binding, add a high concentration of a non-selective antagonist (e.g., propranolol).
-
Incubate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of L-796568 to generate a competition curve.
-
Determine the IC50 value (concentration of L-796568 that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
4.1.2. cAMP Functional Assay (Representative Protocol)
-
Objective: To determine the potency (EC50) and efficacy of L-796568 in stimulating cAMP production.
-
Cell Line: CHO cells stably transfected with the human β1, β2, or β3-adrenergic receptor.
-
Assay Procedure:
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with assay buffer (e.g., HBSS with HEPES).
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of L-796568 or a reference agonist (e.g., isoproterenol).
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of L-796568 to generate a dose-response curve.
-
Determine the EC50 value (concentration of L-796568 that produces 50% of its maximal response).
-
Determine the maximal response (Emax) and compare it to that of a full agonist like isoproterenol to calculate intrinsic activity.
-
Experimental Workflow Diagram
Caption: Workflow for in vitro characterization of L-796568.
In Vivo Human Studies
-
Objective: To assess the thermogenic and metabolic effects of L-796568 in humans.
-
Study Design: Double-blind, randomized, placebo-controlled trials in overweight or obese male subjects.[2][6]
-
Methodology (Acute Study):
-
Subjects receive a single oral dose of L-796568 (e.g., 250 mg or 1000 mg) or placebo.[2]
-
Energy expenditure is measured by indirect calorimetry for several hours post-dosing.[2]
-
Blood samples are collected at baseline and at regular intervals to measure plasma concentrations of glycerol, free fatty acids, and L-796568.[2]
-
-
Methodology (Chronic Study):
-
Subjects receive a daily oral dose of L-796568 (e.g., 375 mg) or placebo for an extended period (e.g., 28 days).[6]
-
24-hour energy expenditure is measured in a respiratory chamber before and after the treatment period.[6]
-
Body composition (fat mass, fat-free mass) is assessed.[6]
-
Fasting blood samples are analyzed for triglycerides, cholesterol, and other metabolic markers.[6]
-
-
Data Analysis: Statistical comparison of changes in measured parameters between the L-796568 and placebo groups.
Conclusion
This compound is a valuable scientific tool characterized by its high potency and selectivity as a human β3-adrenergic receptor agonist. Its mechanism of action is primarily mediated through the Gs-adenylyl cyclase-cAMP signaling pathway, leading to increased lipolysis and energy expenditure. The quantitative data and experimental protocols outlined in this document provide a comprehensive framework for researchers and drug development professionals working with this compound and in the broader field of adrenergic receptor pharmacology and metabolic disease.
References
- 1. Explore all Assays - ChEMBL [ebi.ac.uk]
- 2. promega.com [promega.com]
- 3. cosmobio.co.jp [cosmobio.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 6. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
L-796568: A Comprehensive Profile of its Beta-3 Adrenergic Receptor Selectivity
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
L-796568 is a potent and highly selective agonist for the human beta-3 adrenergic receptor (β3-AR). This document provides a detailed overview of its selectivity profile, compiling quantitative data from in vitro pharmacological studies. It outlines the standard experimental methodologies employed to determine the binding and functional selectivity of L-796568 and presents key signaling pathways associated with β3-AR activation. This guide is intended to serve as a technical resource for researchers and professionals engaged in the study of adrenergic receptor pharmacology and the development of related therapeutics.
Introduction
The beta-3 adrenergic receptor is predominantly expressed in adipose tissue and the urinary bladder, playing a crucial role in the regulation of lipolysis, thermogenesis, and bladder relaxation.[1] Its distinct physiological functions and tissue distribution have made it an attractive target for the development of therapeutic agents for metabolic disorders, such as obesity and type 2 diabetes, as well as for overactive bladder.[2] L-796568 emerged from drug discovery programs as a compound with a high degree of selectivity for the human β3-AR over the β1-AR and β2-AR subtypes, thereby minimizing the potential for cardiovascular side effects associated with non-selective beta-agonists.[3][4] This document synthesizes the available data to provide a comprehensive technical profile of L-796568's selectivity.
Quantitative Selectivity Profile of L-796568
The selectivity of L-796568 is demonstrated by its significantly higher potency and efficacy at the human β3-AR compared to the β1-AR and β2-AR subtypes. The following tables summarize the key quantitative data from functional assays.
Table 1: Functional Potency (EC50) of L-796568 at Human Beta-Adrenergic Receptors
| Receptor Subtype | EC50 (nmol/L) |
| Beta-3 | 3.6 |
| Beta-1 | 4770 |
| Beta-2 | 2405 |
Data sourced from a study on the acute effects of L-796568 in obese men, which references in vitro data from Merck Research Laboratories.[3]
Table 2: Functional Efficacy of L-796568 at Human Beta-Adrenergic Receptors
| Receptor Subtype | Efficacy (% of Isoproterenol activity) |
| Beta-3 | 94% |
| Beta-1 | 25% (weak partial agonist) |
| Beta-2 | 25% (weak partial agonist) |
Data sourced from a study on the acute effects of L-796568 in obese men, which references in vitro data from Merck Research Laboratories.[3]
Experimental Protocols
The following sections describe the standard methodologies used to determine the beta-adrenergic receptor selectivity profile of a compound like L-796568.
Radioligand Binding Assays (for determining binding affinity - Ki)
Radioligand binding assays are a standard method to determine the affinity of a compound for a receptor.[5][6] These assays involve the use of a radiolabeled ligand that is known to bind to the receptor of interest.
Objective: To determine the equilibrium dissociation constant (Ki) of L-796568 for human β1, β2, and β3-adrenergic receptors.
Materials:
-
Membrane preparations from cells stably expressing human β1, β2, or β3-adrenergic receptors.
-
Radioligand (e.g., [¹²⁵I]-iodocyanopindolol).
-
Unlabeled L-796568.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Incubation: In a multi-well plate, incubate the cell membrane preparations with a fixed concentration of the radioligand and varying concentrations of unlabeled L-796568.
-
Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at 30°C).
-
Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The concentration of L-796568 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Functional Assays (for determining potency - EC50 and efficacy)
Functional assays measure the biological response elicited by a compound upon binding to its receptor. For Gs-coupled receptors like the β-adrenergic receptors, this is typically a measurement of cyclic AMP (cAMP) production.
Objective: To determine the concentration of L-796568 that produces 50% of its maximal effect (EC50) and its maximal effect relative to a full agonist (efficacy) at human β1, β2, and β3-adrenergic receptors.
Materials:
-
Cells stably expressing human β1, β2, or β3-adrenergic receptors (e.g., CHO cells).
-
L-796568.
-
Isoproterenol (a non-selective full agonist).
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based).
-
Plate reader.
Protocol:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere and grow overnight.
-
Compound Addition: Replace the culture medium with a buffer containing varying concentrations of L-796568 or isoproterenol.
-
Stimulation: Incubate the cells for a specific period to allow for cAMP production (e.g., 30 minutes at 37°C).
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximal response. Efficacy is calculated as the maximal response of L-796568 as a percentage of the maximal response of isoproterenol.
Signaling Pathway
Activation of the beta-3 adrenergic receptor by an agonist such as L-796568 primarily initiates a canonical Gs-protein-coupled signaling cascade.
Upon binding of L-796568, the β3-AR undergoes a conformational change, leading to the activation of the heterotrimeric Gs protein. The activated Gαs subunit dissociates and stimulates adenylyl cyclase, which then catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream cellular substrates, leading to the characteristic physiological responses of lipolysis and thermogenesis.[1][3][7][8]
Conclusion
The in vitro pharmacological data for L-796568 unequivocally demonstrate its high selectivity for the human beta-3 adrenergic receptor. With a potency that is several orders of magnitude greater for the β3-AR compared to the β1-AR and β2-AR, and its profile as a full agonist at the β3-AR, L-796568 represents a valuable pharmacological tool for investigating the physiological roles of the β3-AR. The detailed experimental protocols and signaling pathway information provided in this document serve as a foundational resource for researchers in the field of adrenergic pharmacology and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Beta3-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Acute effect of L-796568, a novel beta 3-adrenergic receptor agonist, on energy expenditure in obese men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Development of beta 3-adrenoceptor agonists for the treatment of obesity and diabetes--an update. | Semantic Scholar [semanticscholar.org]
- 6. Relative selectivity of different beta-adrenoceptor antagonists for human heart beta 1- and beta 2-receptor subtypes assayed by a radioligand binding technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of a 28-d treatment with L-796568, a novel beta(3)-adrenergic receptor agonist, on energy expenditure and body composition in obese men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
L-796568: A Technical Comparison of the Free Base and Dihydrochloride Salt Forms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
L-796568 is a selective agonist for the human β3-adrenergic receptor.[1] Its chemical name is (R)-N-(4-(2-((2-hydroxy-2-(pyridin-3-yl)ethyl)amino)ethyl)phenyl)-4-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)benzenesulfonamide.[2] The compound has been primarily studied in its dihydrochloride salt form for its effects on energy expenditure and lipolysis.[3][4] The choice between a free base and a salt form is a critical decision in drug development, as it can significantly impact a compound's solubility, stability, bioavailability, and manufacturability. This guide aims to provide a comprehensive technical overview of the known properties of both the free base and dihydrochloride salt of L-796568.
Physicochemical Properties
Direct comparative studies detailing the physicochemical properties of L-796568 free base versus its dihydrochloride salt are not available in the reviewed literature. However, by compiling data from various sources, a comparative table can be constructed. Generally, the salt form of a drug is expected to have higher aqueous solubility and a different melting point compared to the free base.
Table 1: Physicochemical Properties of this compound and Dihydrochloride Salt
| Property | This compound | L-796568 Dihydrochloride Salt |
| Chemical Formula | C31H27F3N4O3S2[2] | C31H29Cl2F3N4O3S2 |
| Molecular Weight | 624.69 g/mol [2] | 697.62 g/mol |
| CAS Number | 211031-01-5[2] | 211031-81-1 |
| Appearance | Solid (assumed) | Powder |
| Solubility | Data not available | Soluble in DMSO |
| Storage | Dry, dark, at 0-4°C for short term or -20°C for long term.[2] | Powder: -20°C for 3 years; In solvent: -80°C for 1 year.[1] |
General Differences: Free Base vs. Salt Form
The decision to develop a drug as a free base or a salt is influenced by a multitude of factors. Understanding these general principles can provide insights into the potential differences between the two forms of L-796568.
Solubility
Salt forms of weakly basic drugs, like L-796568, are generally more soluble in aqueous solutions than their corresponding free base forms. This is because the salt can dissociate into ions, which are more readily solvated by water. The increased solubility can lead to a faster dissolution rate, which is often a prerequisite for good oral absorption. The pH of the environment plays a crucial role; in the acidic environment of the stomach, a free base may be converted to its salt form, but its intrinsic solubility might be lower.
Stability
Salt forms can exhibit different stability profiles compared to the free base. Salts are often more crystalline and less prone to degradation from oxidation or hydrolysis. However, some salt forms can be hygroscopic, meaning they readily absorb moisture from the air, which can lead to chemical degradation or changes in physical form. The stability of hydrochloride salts, in particular, can be affected by air exposure.[5]
Bioavailability
The bioavailability of a drug, which is the fraction of an administered dose that reaches the systemic circulation, is often influenced by its solubility and dissolution rate.[6] By improving these properties, salt formation can enhance the bioavailability of a poorly soluble drug. While L-796568 is reported to have good oral bioavailability in several mammalian species, it is not specified whether these studies were conducted with the free base or the salt form.[1]
Signaling Pathway of L-796568
L-796568 exerts its effects by activating the β3-adrenergic receptor, which is predominantly expressed in adipose tissue. The activation of this G-protein coupled receptor (GPCR) initiates a downstream signaling cascade, leading to increased lipolysis and thermogenesis.
β3-Adrenergic Receptor Activation and cAMP Pathway
The binding of L-796568 to the β3-adrenergic receptor leads to a conformational change in the receptor, which in turn activates the associated Gs protein. The activated α-subunit of the Gs protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[7][8] cAMP then acts as a second messenger, amplifying the initial signal.
Caption: L-796568 binding to the β3-adrenergic receptor activates a Gs protein, stimulating cAMP production.
PKA-Mediated Lipolysis
The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA).[7] Active PKA then phosphorylates and activates hormone-sensitive lipase (HSL) and perilipin. Phosphorylated perilipin allows HSL to access the lipid droplets, where HSL hydrolyzes triglycerides into free fatty acids and glycerol. These products are then released into the bloodstream and can be used as energy substrates by other tissues.
Caption: Active PKA phosphorylates perilipin and HSL, leading to the breakdown of triglycerides.
Experimental Protocols
The majority of published research on L-796568 has utilized the dihydrochloride salt in clinical trials. The following summarizes a typical experimental protocol from a study investigating the acute effects of L-796568 on energy expenditure in obese men.[3]
Study Design
A randomized, double-blind, placebo-controlled, crossover study design is often employed. Participants receive different single oral doses of L-796568 dihydrochloride (e.g., 250 mg and 1000 mg) and a placebo in separate study periods, with a washout period in between.[3]
Subject Population
Healthy, overweight or obese male volunteers are typically recruited. Inclusion criteria often include a specific Body Mass Index (BMI) range and stable body weight. Exclusion criteria may include smoking, certain medical conditions, and the use of medications that could interfere with the study outcomes.[4]
Measurements
-
Energy Expenditure: Measured by indirect calorimetry, which determines oxygen consumption and carbon dioxide production.
-
Blood Samples: Collected at baseline and at regular intervals after drug administration to measure plasma levels of glycerol, free fatty acids, and the drug itself.
-
Hemodynamic Parameters: Heart rate and blood pressure are monitored throughout the study.
Experimental Workflow
Caption: A typical crossover clinical trial workflow for evaluating the effects of L-796568.
Conclusion
While direct comparative data for this compound and its dihydrochloride salt are lacking in the public literature, this guide provides a foundational understanding of their potential differences based on established principles of medicinal chemistry. The dihydrochloride salt has been the subject of clinical investigation, likely due to its anticipated superior solubility and handling properties. The well-defined signaling pathway of L-796568 through the β3-adrenergic receptor provides a clear mechanism for its observed effects on lipolysis and energy expenditure. Further research directly comparing the physicochemical and pharmacokinetic profiles of the free base and various salt forms of L-796568 would be invaluable for optimizing its development as a potential therapeutic agent.
References
- 1. L-796568 dihydrochloride | TargetMol [targetmol.com]
- 2. medkoo.com [medkoo.com]
- 3. Acute effect of L-796568, a novel beta 3-adrenergic receptor agonist, on energy expenditure in obese men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of a 28-d treatment with L-796568, a novel beta(3)-adrenergic receptor agonist, on energy expenditure and body composition in obese men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Instability of the hydrochloride salts of cathinone derivatives in air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signaling pathways mediating beta3-adrenergic receptor-induced production of interleukin-6 in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signalling mechanisms regulating lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
Pharmacology of L-796568: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-796568 is a potent and selective agonist of the human β3-adrenergic receptor (β3-AR). The β3-AR is predominantly expressed in adipose tissue and has been a target for the development of anti-obesity and anti-diabetic drugs due to its role in regulating lipolysis and thermogenesis. This technical guide provides a comprehensive review of the pharmacology of L-796568, summarizing key in vitro and in vivo findings, detailing experimental methodologies, and illustrating relevant biological pathways and workflows.
Mechanism of Action
L-796568 exerts its pharmacological effects by selectively binding to and activating the β3-adrenergic receptor, a G-protein coupled receptor (GPCR). Activation of the β3-AR initiates a downstream signaling cascade, primarily through the Gs alpha subunit, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, including hormone-sensitive lipase (HSL) and perilipin. The phosphorylation of these proteins promotes the breakdown of triglycerides (lipolysis) into free fatty acids and glycerol, which can then be utilized for energy production. This signaling pathway is central to the thermogenic and lipolytic effects observed with L-796568 administration.
Data Presentation
In Vitro Pharmacology
The following table summarizes the in vitro potency and selectivity of L-796568 at human β-adrenergic receptor subtypes. Data were generated using Chinese hamster ovary (CHO) cells stably expressing the respective human receptor subtypes.
| Receptor Subtype | Parameter | Value |
| Human β3-AR | EC50 (cAMP accumulation) | 3.6 ± 2.2 nM |
| Human β1-AR | EC50 (cAMP accumulation) | 4.8 µM |
| Human β2-AR | EC50 (cAMP accumulation) | 2.4 µM |
EC50: Half maximal effective concentration.
In Vivo Pharmacodynamics (Human Clinical Trials)
The tables below summarize the key findings from clinical trials investigating the effects of L-796568 in obese men.
Table 2.1: Acute Effects of a Single 1000 mg Oral Dose of L-796568 [1]
| Parameter | Change from Baseline |
| Energy Expenditure | ~8% increase |
| Plasma Glycerol | Significant increase |
| Plasma Free Fatty Acids | Significant increase |
| Systolic Blood Pressure | Significant increase |
| Heart Rate | No significant change |
| Diastolic Blood Pressure | No significant change |
Table 2.2: Effects of 28-Day Treatment with 375 mg/day L-796568 [2]
| Parameter | Change in L-796568 Group vs. Placebo |
| 24-hour Energy Expenditure | No significant difference |
| Fat Mass | No overall change, but a significant inverse correlation with plasma L-796568 concentration |
| Triacylglycerol Concentrations | Significant decrease |
| Glucose Tolerance | No significant change |
Experimental Protocols
Radioligand Binding Assay for β-Adrenergic Receptors
This protocol outlines a method for determining the binding affinity of a test compound like L-796568 for β-adrenergic receptors expressed in a cell line.
1. Membrane Preparation:
-
Stably transfected CHO cells expressing the human β1, β2, or β3-adrenergic receptor are harvested.
-
Cells are washed and then homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a suitable assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard method (e.g., BCA assay).
2. Competition Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [125I]-cyanopindolol for β1/β2, or [3H]-CGP 12177 for β3), and varying concentrations of the unlabeled test compound (L-796568).
-
To determine non-specific binding, a high concentration of a non-selective antagonist (e.g., propranolol) is added to a set of wells.
-
The plate is incubated at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
The data are then analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
The Ki (inhibitory constant) is calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of L-796568 to stimulate the production of intracellular cAMP.
1. Cell Culture and Plating:
-
CHO cells stably expressing the human β1, β2, or β3-adrenergic receptor are cultured to an appropriate density.
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
2. Assay Procedure:
-
The cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer.
-
A phosphodiesterase inhibitor (e.g., IBMX) is often included in the assay buffer to prevent the degradation of cAMP.
-
Cells are then incubated with varying concentrations of L-796568 for a specified period at 37°C.
3. Cell Lysis and cAMP Measurement:
-
Following incubation, the cells are lysed to release the intracellular cAMP.
-
The concentration of cAMP in the cell lysate is determined using a commercially available detection kit, such as those based on competitive immunoassays (e.g., HTRF, AlphaScreen, or ELISA).
4. Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The amount of cAMP produced at each concentration of L-796568 is determined by interpolating from the standard curve.
-
The data are then plotted, and a non-linear regression analysis is performed to determine the EC50 value.
Indirect Calorimetry in Human Subjects
This protocol describes the measurement of energy expenditure in a clinical setting.
1. Subject Preparation:
-
Subjects are required to fast for a specified period (e.g., overnight) before the measurement.
-
They should also refrain from strenuous physical activity, caffeine, and smoking for a defined period.
2. Measurement Procedure:
-
The measurement is conducted in a quiet, thermoneutral environment with the subject in a resting, supine position.
-
A ventilated hood is placed over the subject's head. Air is drawn through the hood at a constant rate.
-
The concentrations of oxygen (O2) and carbon dioxide (CO2) in the expired air are continuously measured by gas analyzers.
3. Data Calculation:
-
The rates of oxygen consumption (VO2) and carbon dioxide production (VCO2) are calculated.
-
Energy expenditure is then calculated from VO2 and VCO2 using the Weir equation.
Body Composition Analysis using Dual-Energy X-ray Absorptiometry (DXA)
DXA is a widely used method for measuring body composition.
1. Subject Preparation:
-
Subjects are required to remove any metal objects and wear loose-fitting clothing.
-
They should lie still on the scanner bed in a supine position.
2. Scanning Procedure:
-
The DXA scanner uses two X-ray beams with different energy levels to scan the entire body.
-
The attenuation of the X-rays as they pass through different tissues (bone, fat, and lean mass) is measured.
3. Data Analysis:
-
Specialized software analyzes the attenuation data to provide measurements of bone mineral density, fat mass, and lean body mass for the whole body and specific regions.
Measurement of Plasma Free Fatty Acids and Glycerol
This protocol outlines a common method for quantifying markers of lipolysis in blood samples.
1. Sample Collection and Preparation:
-
Blood samples are collected from subjects into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
2. Analytical Method:
-
Plasma concentrations of free fatty acids and glycerol are typically measured using enzymatic colorimetric assay kits.
-
These assays involve a series of enzymatic reactions that produce a colored product, the absorbance of which is proportional to the concentration of the analyte.
-
The absorbance is measured using a spectrophotometer or microplate reader.
3. Data Analysis:
-
A standard curve is generated using known concentrations of the analyte.
-
The concentrations of free fatty acids and glycerol in the plasma samples are determined by comparing their absorbance to the standard curve.
Mandatory Visualization
Caption: Signaling pathway of L-796568 in an adipocyte.
Caption: Workflow for a chronic in vivo study of L-796568.
References
L-796568 Downstream Signaling Pathways in Adipocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-796568 is a potent and selective β3-adrenergic receptor (β3-AR) agonist. Its primary mechanism of action in adipocytes is the stimulation of β3-AR, which triggers a cascade of downstream signaling events culminating in increased lipolysis and thermogenesis. This technical guide provides an in-depth overview of the core signaling pathways activated by L-796568 in adipocytes. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the signaling cascades. While specific quantitative data for L-796568 is limited in some areas, this guide supplements with data from other potent β3-AR agonists to provide a comprehensive understanding of the expected molecular events.
Introduction
Obesity and associated metabolic disorders represent a significant global health challenge. Adipose tissue, particularly the brown and beige adipocytes, plays a crucial role in energy homeostasis. The β3-adrenergic receptor is predominantly expressed in these adipocytes and is a key regulator of lipolysis and energy expenditure. L-796568 has been identified as a full agonist of the human β3-AR with high potency, making it a molecule of interest for therapeutic interventions targeting metabolic diseases.[1] Understanding its downstream signaling pathways is critical for the development of novel therapeutics.
Core Signaling Pathways
Activation of the β3-AR by L-796568 initiates a series of intracellular events mediated by heterotrimeric G proteins, leading to the activation of multiple downstream effectors. The primary pathways include the canonical Protein Kinase A (PKA) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathways involving ERK1/2 and p38.
The Canonical PKA Signaling Pathway
The classical β3-AR signaling cascade proceeds as follows:
-
Receptor Activation and Gs Protein Coupling: L-796568 binds to the β3-AR, inducing a conformational change that facilitates the coupling and activation of the stimulatory G protein (Gs).
-
Adenylyl Cyclase Activation and cAMP Production: The activated α-subunit of Gs (Gαs) stimulates adenylyl cyclase, an enzyme that converts ATP to cyclic AMP (cAMP).
-
PKA Activation: cAMP acts as a second messenger and binds to the regulatory subunits of Protein Kinase A (PKA), leading to the dissociation and activation of the catalytic subunits of PKA.
-
Phosphorylation of Downstream Targets: Activated PKA phosphorylates a multitude of downstream target proteins on serine and threonine residues, initiating cellular responses.
Diagram of the L-796568 Initiated PKA Signaling Pathway
Caption: L-796568 activates the PKA pathway.
MAPK Signaling Pathways: ERK1/2 and p38
Beyond the canonical PKA pathway, β3-AR stimulation also engages the MAPK signaling cascades, which play crucial roles in the regulation of gene expression and other cellular processes.
-
ERK1/2 Pathway: The activation of the Extracellular signal-Regulated Kinase (ERK1/2) pathway by β3-AR agonists can contribute to the lipolytic response. Activated ERK can phosphorylate Hormone-Sensitive Lipase (HSL) at specific sites, further enhancing its activity.
-
p38 MAPK Pathway: The p38 MAPK pathway is particularly important for the thermogenic effects of β3-AR activation. Activated p38 MAPK can phosphorylate and activate transcription factors and coactivators, such as ATF2 and PGC-1α, which in turn drive the expression of Uncoupling Protein 1 (UCP1).
Diagram of L-796568 and MAPK Signaling Pathways
Caption: L-796568 activates MAPK pathways.
Quantitative Data
The following tables summarize the quantitative data available for L-796568 and other β3-AR agonists on key downstream signaling events in adipocytes.
Note: Quantitative data specifically for L-796568 on downstream signaling intermediates is limited. Data from other potent β3-AR agonists (e.g., CL-316,243, isoproterenol) are included to illustrate the expected effects and are clearly marked.
Table 1: Potency and Efficacy of L-796568
| Parameter | Value | Cell/Tissue Type | Reference |
| EC50 (human β3-AR) | 3.6 nmol/L | Recombinant cells | [1] |
Table 2: Effects on Downstream Signaling Molecules
| Target | Agonist | Fold Change / Effect | Cell/Tissue Type | Reference |
| PKA Substrate Phosphorylation | Isoproterenol | Increased phosphorylation of HSL (Ser563, Ser660) | 3T3-L1 adipocytes | [2] |
| ERK1/2 Phosphorylation | Isoproterenol | ~30% contribution to stimulated lipolysis | 3T3-L1 adipocytes | |
| p38 MAPK Phosphorylation | CL-316,243 | Time-dependent increase in phosphorylation | C3H10T1/2 adipocytes |
Table 3: Effects on Gene Expression
| Gene | Agonist | Fold Change | Cell/Tissue Type | Reference |
| UCP1 | Dibutyryl-cAMP | ~120-fold increase | Immortalized brown adipocytes | |
| PGC-1α | Isoproterenol | Increased expression | Brown adipocytes |
Table 4: Functional Outcomes
| Outcome | Agonist | Effect | Cell/Tissue Type / Subject | Reference |
| Lipolysis (Glycerol Release) | L-796568 (1000 mg) | Increased plasma glycerol concentrations | Overweight male volunteers | [1] |
| Energy Expenditure | L-796568 (1000 mg) | Increased | Overweight male volunteers | [1] |
| Triacylglycerol Concentrations | L-796568 | Decreased | Obese men |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the downstream signaling of β3-AR agonists like L-796568 in adipocytes.
Adipocyte Culture and Differentiation
Objective: To obtain mature adipocytes for in vitro experiments.
Protocol:
-
Cell Source: Primary preadipocytes isolated from stromal vascular fraction (SVF) of adipose tissue (e.g., human subcutaneous or mouse epididymal white adipose tissue) or immortalized preadipocyte cell lines (e.g., 3T3-L1).
-
Plating: Plate preadipocytes in growth medium (e.g., DMEM with 10% FBS) and grow to confluence.
-
Differentiation Induction: Two days post-confluence, switch to differentiation medium. For 3T3-L1 cells, this typically contains DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.
-
Maintenance: After 2-3 days, replace the induction medium with adipocyte maintenance medium (e.g., DMEM with 10% FBS and 10 µg/mL insulin).
-
Maturation: Continue to culture for an additional 7-10 days, replacing the medium every 2-3 days, until mature adipocytes with large lipid droplets are formed.
Diagram of Adipocyte Differentiation Workflow
Caption: Workflow for in vitro adipocyte differentiation.
Western Blotting for Protein Phosphorylation
Objective: To quantify the phosphorylation status of key signaling proteins.
Protocol:
-
Cell Treatment: Treat mature adipocytes with L-796568 at various concentrations and for different time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies specific for the phosphorylated form of the target protein (e.g., phospho-HSL, phospho-ERK, phospho-p38) overnight at 4°C.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Quantify band intensities using densitometry software and normalize to the total protein levels of the respective target protein.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To measure the mRNA levels of target genes.
Protocol:
-
Cell Treatment: Treat mature adipocytes with L-796568.
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit (e.g., RNeasy).
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA using a reverse transcriptase kit.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green or TaqMan-based assay with primers specific for the target genes (e.g., UCP1, PGC-1α) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Lipolysis Assay (Glycerol Release)
Objective: To measure the rate of lipolysis.
Protocol:
-
Cell Treatment: Treat mature adipocytes with L-796568 in a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer) containing fatty acid-free BSA.
-
Sample Collection: Collect aliquots of the incubation medium at different time points.
-
Glycerol Measurement: Measure the glycerol concentration in the collected medium using a commercially available colorimetric or fluorometric assay kit.
-
Data Analysis: Calculate the rate of glycerol release and normalize to the total protein or DNA content of the cells.
Conclusion
L-796568 exerts its effects on adipocytes primarily through the activation of the β3-adrenergic receptor, which triggers a complex network of downstream signaling pathways. The canonical PKA pathway is the principal driver of lipolysis through the phosphorylation of HSL and perilipin. Concurrently, the activation of MAPK pathways, including ERK1/2 and p38, contributes to the fine-tuning of lipolysis and is essential for the induction of thermogenic gene expression, most notably UCP1. While a complete quantitative dataset for L-796568's effects on all signaling intermediates is not yet available, the information gathered from studies on other potent β3-AR agonists provides a robust framework for understanding its mechanism of action. Further research employing quantitative proteomics and phosphoproteomics specifically with L-796568 will be invaluable for a more detailed elucidation of its signaling network and for advancing its potential as a therapeutic agent.
References
- 1. Gene expression profiling in human preadipocytes and adipocytes by microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of ERK1/2 Pathway Suppresses Adiponectin Secretion via Accelerating Protein Degradation by Ubiquitin-Proteasome System: Relevance to Obesity-related Adiponectin Decline - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of L-796568 on Brown Adipose Tissue Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-796568, a selective β3-adrenergic receptor agonist, has been investigated for its potential to combat obesity through the activation of brown adipose tissue (BAT) and the subsequent increase in energy expenditure. This technical guide provides a comprehensive overview of the effects of L-796568 on BAT activation, drawing from key clinical studies. It details the mechanism of action, summarizes quantitative outcomes from human trials, outlines experimental methodologies, and visualizes the core signaling pathways and experimental workflows. While L-796568 has demonstrated acute thermogenic and lipolytic effects, its efficacy in producing sustained increases in energy expenditure and significant weight loss in chronic studies remains a subject of further investigation. This document serves as a resource for researchers and professionals in the field of metabolic disease and drug development, offering in-depth insights into the therapeutic potential and challenges associated with β3-adrenergic receptor agonists like L-796568.
Introduction: The Role of Brown Adipose Tissue in Energy Homeostasis
Brown adipose tissue (BAT) is a specialized thermogenic organ responsible for non-shivering thermogenesis, a process of heat production critical for maintaining body temperature.[1] Unlike white adipose tissue (WAT) which primarily stores energy as triglycerides, BAT is rich in mitochondria and uniquely expresses Uncoupling Protein 1 (UCP1).[1][2] UCP1 dissipates the proton gradient across the inner mitochondrial membrane, uncoupling substrate oxidation from ATP synthesis and releasing energy as heat.[2] The activation of BAT, therefore, represents a promising therapeutic strategy for increasing energy expenditure and combating obesity and related metabolic disorders.[1]
The sympathetic nervous system, through the release of norepinephrine and activation of β-adrenergic receptors on brown adipocytes, is the primary physiological stimulus for BAT activation.[3] Among the β-adrenergic receptor subtypes, the β3-adrenergic receptor (β3-AR) is predominantly expressed in both brown and white adipose tissue, making it a key target for pharmacological intervention.[3][4] L-796568 is a potent and selective agonist for the human β3-adrenergic receptor, developed to stimulate BAT thermogenesis and increase energy expenditure.[5]
Mechanism of Action: L-796568 and β3-Adrenergic Signaling
L-796568 exerts its effects by binding to and activating β3-adrenergic receptors on the surface of adipocytes. This initiates a downstream signaling cascade that ultimately leads to increased thermogenesis and lipolysis.
Signaling Pathway of β3-Adrenergic Receptor Activation
The binding of L-796568 to the β3-AR triggers the following sequence of events:
-
G-Protein Activation: The activated β3-AR couples to a stimulatory G-protein (Gs), causing the dissociation of its α-subunit.
-
Adenylate Cyclase Activation: The Gsα subunit activates adenylate cyclase, an enzyme that converts ATP to cyclic AMP (cAMP).
-
Protein Kinase A (PKA) Activation: The rise in intracellular cAMP levels activates Protein Kinase A (PKA).
-
Phosphorylation of Target Proteins: PKA phosphorylates several key downstream targets, including hormone-sensitive lipase (HSL) and transcription factors like cAMP response element-binding protein (CREB).
-
Lipolysis and UCP1 Upregulation: Phosphorylation of HSL stimulates the breakdown of triglycerides into free fatty acids (FFAs) and glycerol.[3] FFAs serve as both the fuel for thermogenesis and allosteric activators of UCP1. Concurrently, the activation of transcription factors like CREB leads to the increased expression of the UCP1 gene, resulting in higher levels of UCP1 protein in the mitochondria.[6]
Caption: Signaling pathway of L-796568 via the β3-adrenergic receptor.
Quantitative Data from Human Clinical Trials
Two key clinical trials have investigated the effects of L-796568 in overweight and obese men. An acute study by van Baak et al. (2002) examined the immediate effects of a single dose, while a chronic study by Larsen et al. (2002) assessed the impact of 28-day treatment.
Acute Effects of a Single Dose of L-796568
This study involved 12 healthy overweight to obese men in a randomized, placebo-controlled, crossover trial.[7]
| Parameter | Placebo (Mean ± SD) | L-796568 (250 mg) (Mean ± SD) | L-796568 (1000 mg) (Mean ± SD) | p-value (vs. Placebo) |
| Change in Energy Expenditure (%) | - | - | ~8% | < 0.05 |
| Plasma Free Fatty Acids (µmol/L) | Baseline: 420 ± 180Post-dose: 390 ± 170 | Baseline: 430 ± 190Post-dose: 560 ± 220 | Baseline: 410 ± 170Post-dose: 830 ± 310 | < 0.05 |
| Plasma Glycerol (µmol/L) | Baseline: 45 ± 15Post-dose: 43 ± 14 | Baseline: 46 ± 16Post-dose: 65 ± 21 | Baseline: 44 ± 15Post-dose: 105 ± 35 | < 0.05 |
Data extracted from van Baak et al., 2002.[7]
Chronic Effects of 28-Day Treatment with L-796568
This was a 2-center, double-blind, randomized, parallel-group study in 20 obese men.[1][8]
| Parameter | Placebo (n=10) (Mean ± SD) | L-796568 (375 mg/day) (n=10) (Mean ± SD) | p-value |
| Change in 24-h Energy Expenditure (kJ/24h) | 86 ± 512 | 92 ± 586 | NS |
| Change in 24-h Nonprotein Respiratory Quotient | 0.009 ± 0.029 | 0.009 ± 0.021 | NS |
| Change in Fat Mass (kg) | - | - | NS |
| Change in Triacylglycerol (mmol/L) | 0.42 ± 0.31 | -0.76 ± 0.76 | < 0.002 |
Data extracted from Larsen et al., 2002.[1][8] A significant inverse correlation was observed between higher plasma concentrations of L-796568 and a greater decrease in fat mass (r = -0.69, P < 0.03).[1][8]
Experimental Protocols
Acute Study: van Baak et al. (2002)
-
Study Design: A 2-center, 3-period, randomized, placebo-controlled, crossover trial.[7]
-
Participants: Twelve healthy, overweight to obese men.[7]
-
Intervention: Single oral doses of 250 mg L-796568, 1000 mg L-796568, or placebo.[7]
-
Energy Expenditure Measurement:
-
Method: Indirect calorimetry using a ventilated hood system.
-
Protocol: After an overnight fast, baseline energy expenditure was measured for 30 minutes. Following drug administration, measurements were taken for the last 20 minutes of each subsequent 30-minute interval for 4 hours.[1]
-
-
Blood Sampling and Analysis:
-
Protocol: Venous blood samples were drawn at baseline and at regular intervals post-dosing.
-
Analytes: Plasma glycerol and free fatty acids were measured. The specific assay kits used were not detailed in the publication, but standard enzymatic colorimetric assays are typically employed for these measurements.
-
Caption: Experimental workflow for the acute L-796568 study.
Chronic Study: Larsen et al. (2002)
-
Study Design: A 2-center, double-blind, randomized, parallel-group study.[1][8]
-
Intervention: 28 days of treatment with L-796568 (375 mg/day) or placebo.[1][8]
-
24-Hour Energy Expenditure Measurement:
-
Method: Indirect calorimetry in a respiratory chamber.
-
Protocol: Measurements were taken before and after the 28-day treatment period. Participants followed a standardized physical activity protocol within the chamber.
-
-
Body Composition:
-
Method: Not explicitly detailed in the abstract, but likely dual-energy X-ray absorptiometry (DXA) or a similar standard method.
-
-
Blood Sampling and Analysis:
-
Protocol: Fasting blood samples were taken before and after the treatment period.
-
Analytes: Plasma triacylglycerol concentrations were measured. The specific analytical method was not detailed, but enzymatic assays are standard.
-
Caption: Experimental workflow for the chronic L-796568 study.
Discussion and Future Directions
The available data indicate that L-796568 can acutely stimulate energy expenditure and lipolysis in obese individuals, consistent with its mechanism of action as a β3-adrenergic receptor agonist.[7] The approximate 8% increase in energy expenditure following a single high dose is a significant physiological effect.[7] However, the chronic study by Larsen et al. (2002) did not demonstrate a sustained increase in 24-hour energy expenditure or a significant reduction in fat mass over a 28-day period, although it did lead to a notable decrease in plasma triacylglycerol levels.[1][8]
The lack of a chronic thermogenic effect could be attributed to several factors, including receptor desensitization or downregulation with continuous agonist exposure.[8] It is also possible that the dose used in the chronic study was insufficient to elicit a sustained response. The finding that higher plasma concentrations of L-796568 correlated with greater fat loss suggests that individual pharmacokinetic differences may play a crucial role in the drug's efficacy.[1][8]
A significant gap in the current understanding of L-796568's effects is the lack of direct evidence for its impact on UCP1 expression in human brown or white adipose tissue. While the mechanism is inferred from its action as a β3-AR agonist, direct measurement of UCP1 mRNA and protein levels in adipose tissue biopsies from individuals treated with L-796568 would provide definitive evidence of its target engagement and downstream effects on the primary thermogenic protein.
Future research in this area should focus on:
-
Dose-ranging studies: To determine the optimal chronic dose of L-796568 for sustained BAT activation.
-
Direct measurement of BAT activity: Utilizing techniques such as 18F-FDG PET/CT scans to directly visualize and quantify BAT activation in response to L-796568.
-
Adipose tissue biopsies: To analyze changes in UCP1 expression and other markers of BAT activation at the molecular level.
-
Combination therapies: Investigating the potential synergistic effects of L-796568 with other anti-obesity agents.
Conclusion
L-796568 represents a valuable pharmacological tool for probing the role of the β3-adrenergic receptor in human energy metabolism. While acute administration demonstrates a clear thermogenic and lipolytic response, the translation of these effects into sustained weight loss in a chronic setting remains a challenge. The insights gained from studies on L-796568 and other β3-AR agonists continue to inform the development of novel therapeutic strategies for obesity and metabolic diseases, emphasizing the importance of understanding the nuances of receptor signaling, dosage, and individual patient responses. Further research, particularly focusing on the direct effects on UCP1 expression and BAT activity, is warranted to fully elucidate the therapeutic potential of this class of compounds.
References
- 1. Effect of a 28-d treatment with L-796568, a novel beta(3)-adrenergic receptor agonist, on energy expenditure and body composition in obese men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indirect Calorimetry: History, Technology, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma lipid profiling in a large population-based cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nrf2 induces Ucp1 expression in adipocytes in response to β3-AR stimulation and enhances oxygen consumption in high-fat diet-fed obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermogenic Activity of UCP1 in Human White Fat-Derived Beige Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptional Synergy and the Regulation of Ucp1 during Brown Adipocyte Induction in White Fat Depots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
L-796568 and its Role in Thermogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-796568 is a potent and selective β3-adrenergic receptor agonist that has been investigated for its potential role in stimulating thermogenesis and increasing energy expenditure. This document provides a comprehensive technical overview of L-796568, detailing its mechanism of action, summarizing key quantitative data from clinical studies, and outlining the experimental protocols employed in its evaluation. The information presented is intended to serve as a resource for researchers and professionals in the fields of metabolic disease and drug development.
Introduction to L-796568
L-796568 is a chemical compound identified as a selective agonist for the human β3-adrenergic receptor.[1] The β3-adrenergic receptor is predominantly expressed in adipose tissue, particularly in brown adipose tissue (BAT), where its activation plays a crucial role in the regulation of lipolysis and thermogenesis. The selective nature of L-796568 for the β3-receptor subtype minimizes the potential for off-target effects associated with β1 and β2-adrenergic receptor activation, such as increased heart rate and muscle tremors, making it an attractive candidate for therapeutic intervention in obesity and other metabolic disorders.
Mechanism of Action in Thermogenesis
The primary mechanism by which L-796568 induces thermogenesis is through the activation of the β3-adrenergic signaling pathway in adipocytes. This cascade of events ultimately leads to an increase in cellular respiration and the dissipation of energy as heat, a process largely mediated by Uncoupling Protein 1 (UCP1).
β3-Adrenergic Signaling Pathway
Upon binding to the β3-adrenergic receptor on the surface of an adipocyte, L-796568 initiates a downstream signaling cascade. This pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates and activates various downstream targets, including hormone-sensitive lipase (HSL) and transcription factors such as cAMP response element-binding protein (CREB).
Role of Uncoupling Protein 1 (UCP1)
A key downstream effect of β3-adrenergic receptor activation is the increased transcription and synthesis of Uncoupling Protein 1 (UCP1). UCP1 is a mitochondrial inner membrane protein that is highly expressed in brown adipocytes. Its primary function is to uncouple oxidative phosphorylation from ATP synthesis. By providing an alternative pathway for protons to re-enter the mitochondrial matrix, UCP1 dissipates the proton motive force that is normally used to generate ATP, releasing the energy as heat. This process is the hallmark of non-shivering thermogenesis.
Quantitative Data
The following tables summarize the key quantitative data for L-796568 from preclinical and clinical studies.
Table 1: In Vitro Receptor Selectivity and Potency of L-796568
| Receptor Subtype | Parameter | Value | Reference |
| Human β3-Adrenergic Receptor | EC50 | 3.6 ± 2.2 nmol/L | [1] |
| Human β1-Adrenergic Receptor | EC50 | 4.8 µmol/L | [1] |
| Human β2-Adrenergic Receptor | EC50 | 2.4 µmol/L | [1] |
| Human β3-Adrenergic Receptor | Efficacy (% of Isoproterenol) | 94% ± 10% | [1] |
| Human β1-Adrenergic Receptor | Efficacy (% of Isoproterenol) | 25% | [1] |
| Human β2-Adrenergic Receptor | Efficacy (% of Isoproterenol) | 25% | [1] |
EC50: Half-maximal effective concentration.
Table 2: Effects of L-796568 on Energy Expenditure and Metabolism in Obese Men
| Study Type | Dosage | Duration | Key Findings | Reference |
| Acute | 250 mg (single dose) | 4 hours | No significant effect on energy expenditure. | [2] |
| Acute | 1000 mg (single dose) | 4 hours | ~8% increase in energy expenditure. Increased plasma glycerol and free fatty acids. | [2] |
| Chronic | 375 mg/day | 28 days | No significant change in 24-hour energy expenditure. Significant decrease in triacylglycerol concentrations. | [3][4] |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of L-796568.
Acute Thermogenic Efficacy Study in Obese Men
-
Study Design: A 2-center, 3-period, randomized, placebo-controlled, crossover trial.[2]
-
Participants: Twelve healthy overweight to obese men.[2]
-
Intervention: In each of the three periods, subjects received a single oral dose of 250 mg L-796568, 1000 mg L-796568, or a placebo.[2]
-
Key Measurements:
-
Energy Expenditure and Respiratory Quotient: Determined by indirect calorimetry.
-
Blood Samples: Collected to measure plasma glycerol, free fatty acids, catecholamines, potassium, and leptin.
-
Vital Signs: Ear temperature, heart rate, and blood pressure were measured at baseline and over a 4-hour period post-administration.[2]
-
Chronic Energy Expenditure and Body Composition Study in Obese Men
-
Study Design: A 2-center, double-blind, randomized, parallel-group study.[3][4]
-
Participants: Nondiabetic, nonsmoking men aged 25-49 years with a BMI of 28-35 kg/m ².[3][4]
-
Intervention: Subjects received either 375 mg/day of L-796568 or a placebo for 28 days.[3][4]
-
Key Measurements:
-
24-Hour Energy Expenditure (EE): Measured before and after the 28-day treatment period.
-
Substrate Oxidation: Assessed to determine the fuel sources being utilized.
-
Body Composition: Evaluated to assess changes in fat mass and lean mass.
-
Metabolic Parameters: Glucose tolerance and plasma triacylglycerol concentrations were measured.[3][4]
-
Visualizations
Experimental Workflow for Screening Thermogenic Compounds
The following diagram illustrates a typical experimental workflow for the in vitro screening of compounds with potential thermogenic activity.
Conclusion
L-796568 demonstrates clear acute thermogenic and lipolytic effects in humans through its selective agonism of the β3-adrenergic receptor. While chronic administration did not result in a sustained increase in energy expenditure, the compound's ability to modulate lipid metabolism warrants further investigation. The data and protocols presented in this guide provide a valuable foundation for future research into β3-adrenergic agonists and their potential as therapeutic agents for metabolic diseases. The signaling pathways and experimental workflows described herein can serve as a template for the evaluation of novel thermogenic compounds.
References
The Lipolytic Effects of L-796568: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-796568 is a potent and selective β3-adrenergic receptor (β3-AR) agonist that has been investigated for its potential as a therapeutic agent for obesity and related metabolic disorders. This technical guide provides an in-depth analysis of the lipolytic effects of L-796568, summarizing key findings from preclinical and clinical studies. The document details the compound's mechanism of action, presents quantitative data from human clinical trials in structured tables, outlines experimental methodologies, and provides visualizations of the relevant signaling pathways and experimental workflows.
Introduction
The β3-adrenergic receptor is predominantly expressed in adipose tissue and plays a crucial role in the regulation of lipolysis and thermogenesis. Activation of the β3-AR stimulates the breakdown of triglycerides into free fatty acids (FFAs) and glycerol, which can then be utilized as energy substrates. Consequently, selective β3-AR agonists have been a focal point in the development of anti-obesity therapeutics. L-796568 emerged as a promising candidate due to its high affinity and selectivity for the human β3-AR. This whitepaper consolidates the available scientific literature on L-796568 to serve as a comprehensive resource for researchers in the field.
Mechanism of Action: The β3-Adrenergic Signaling Pathway
L-796568 exerts its lipolytic effects by activating the β3-adrenergic receptor, a G-protein coupled receptor (GPCR). Upon agonist binding, the receptor couples to a stimulatory G-protein (Gs), initiating a downstream signaling cascade that culminates in the hydrolysis of triglycerides.
Caption: β3-Adrenergic signaling cascade initiated by L-796568.
Preclinical Pharmacology
L-796568 is a potent agonist for the cloned human β3-adrenergic receptor, with an EC50 of 3.6 ± 2.2 nmol/L for cyclic adenosine monophosphate (cAMP) accumulation in Chinese hamster ovary cells.[1] It exhibits weaker partial agonism at the human β1 and β2-receptors, with EC50 values of 4.8 and 2.4 µmol/L, respectively.[1]
Clinical Investigations of Lipolytic Effects
Two key clinical trials have evaluated the lipolytic and metabolic effects of L-796568 in humans. One study investigated the acute effects of single doses, while the other assessed the chronic effects of daily administration over 28 days.
Acute Effects of a Single Dose of L-796568
A randomized, placebo-controlled, crossover trial investigated the acute effects of single oral doses of 250 mg and 1000 mg of L-796568 in healthy overweight to obese men.[2]
| Parameter | Treatment Group | Change from Baseline | p-value |
| Energy Expenditure | 1000 mg L-796568 | ~8% increase | < 0.05 |
| Plasma Glycerol | 1000 mg L-796568 | Significant increase | Not specified |
| Plasma Free Fatty Acids | 1000 mg L-796568 | Significant increase | Not specified |
| Systolic Blood Pressure | 1000 mg L-796568 | Significant increase | < 0.05 |
Note: Specific mean values and standard deviations for glycerol and FFA were not provided in the abstract.
Caption: Workflow for the acute single-dose clinical trial.
-
Study Design: A 2-center, 3-period, randomized, placebo-controlled, crossover trial.[2]
-
Participants: Twelve healthy overweight to obese men.[2]
-
Intervention: Single oral doses of 250 mg L-796568, 1000 mg L-796568, or placebo.[2]
-
Measurements: Energy expenditure and respiratory quotient were measured by indirect calorimetry. Blood samples were collected to measure plasma glycerol and free fatty acids. Heart rate and blood pressure were monitored at baseline and for 4 hours post-administration.[2]
Chronic Effects of 28-Day Treatment with L-796568
A 2-center, double-blind, randomized, parallel-group study assessed the effects of 28 days of treatment with 375 mg/day of L-796568 or placebo in obese men.[3]
| Parameter | L-796568 Group (Change) | Placebo Group (Change) | p-value |
| 24-h Energy Expenditure | +92 ± 586 kJ/24 h | +86 ± 512 kJ/24 h | NS |
| Triacylglycerol Conc. | -0.76 ± 0.76 mmol/L | +0.42 ± 0.31 mmol/L | < 0.002 |
| Body Composition | No significant change | No significant change | NS |
NS: Not Significant. A correlation was observed where higher plasma concentrations of L-796568 were associated with a greater decrease in fat mass (r = -0.69, P < 0.03).[3]
Caption: Workflow for the 28-day chronic dosing clinical trial.
-
Study Design: A 2-center, double-blind, randomized, parallel-group study.[3]
-
Participants: Twenty obese men, with 10 subjects in each treatment group.[3]
-
Intervention: 375 mg/day of L-796568 or placebo for 28 days.[3]
-
Measurements: 24-hour energy expenditure was measured before and after the treatment period. Body composition and blood lipid profiles were also assessed.[3]
Discussion and Conclusion
The available evidence indicates that L-796568 is a potent and selective β3-AR agonist that demonstrates acute lipolytic and thermogenic effects in humans at a high single dose.[2] Specifically, a 1000 mg dose led to a significant increase in energy expenditure, accompanied by rises in plasma glycerol and free fatty acids, which are direct markers of lipolysis.[2]
However, the chronic administration of a lower daily dose (375 mg) for 28 days did not produce a sustained major lipolytic or thermogenic effect.[3] While a significant reduction in triacylglycerol concentrations was observed, there were no significant changes in overall body composition or energy expenditure.[3] The researchers suggest that this lack of a chronic effect could be due to insufficient recruitment of β3-responsive tissues in humans or a down-regulation of the β3-AR-mediated effects with prolonged dosing.[3] The finding that higher plasma levels of the drug correlated with greater fat mass loss suggests that dosing and individual pharmacokinetic variability may be critical factors in its efficacy.[3]
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Acute effect of L-796568, a novel beta 3-adrenergic receptor agonist, on energy expenditure in obese men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of a 28-d treatment with L-796568, a novel beta(3)-adrenergic receptor agonist, on energy expenditure and body composition in obese men - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for L-796568 Free Base In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-796568 is a potent and selective full agonist of the human β3-adrenergic receptor.[1] This G-protein coupled receptor (GPCR) is predominantly expressed in adipose tissue and plays a key role in the regulation of lipolysis and thermogenesis. The selective activation of the β3-adrenergic receptor by agonists like L-796568 presents a therapeutic strategy for the treatment of obesity and related metabolic disorders. These application notes provide detailed protocols for the in vitro characterization of L-796568 free base, including the determination of its binding affinity and functional potency.
Pharmacological Data
The following table summarizes the in vitro pharmacological data for L-796568.
| Parameter | Receptor | Value | Assay Type | Cell Line | Reference |
| EC50 | Human β3-Adrenergic Receptor | 3.6 ± 2.2 nM | cAMP Accumulation | CHO | [1] |
| Efficacy | Human β3-Adrenergic Receptor | 94 ± 10% | cAMP Accumulation | CHO | [1] |
| EC50 | Human β1-Adrenergic Receptor | 4.8 µM | cAMP Accumulation | CHO | [1] |
| Efficacy | Human β1-Adrenergic Receptor | 25% | cAMP Accumulation | CHO | [1] |
| EC50 | Human β2-Adrenergic Receptor | 2.4 µM | cAMP Accumulation | CHO | [1] |
| Efficacy | Human β2-Adrenergic Receptor | 25% | cAMP Accumulation | CHO | [1] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Efficacy is the maximal response induced by the compound relative to a standard full agonist (isoproterenol).
Signaling Pathway
L-796568 acts as an agonist at the β3-adrenergic receptor, which is primarily coupled to the Gs alpha subunit of the heterotrimeric G-protein. Activation of the receptor by an agonist leads to the dissociation of the Gαs subunit, which in turn activates adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to increased lipolysis and thermogenesis.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of L-796568 for the human β3-adrenergic receptor. The assay measures the ability of L-796568 to displace a radiolabeled antagonist from the receptor.
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human β3-adrenergic receptor (e.g., CHO or HEK293 cells).
-
Radioligand: A suitable radiolabeled antagonist for the β3-adrenergic receptor (e.g., [³H]-SR 59230A).
-
This compound: Stock solution prepared in a suitable solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled β3-adrenergic receptor antagonist (e.g., 10 µM SR 59230A).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well Plates: For performing the assay.
-
Glass Fiber Filters: Pre-treated with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.
-
Filtration Apparatus: To separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
-
Scintillation Fluid.
Protocol:
-
Membrane Preparation:
-
Thaw the frozen cell membranes on ice.
-
Resuspend the membranes in ice-cold Assay Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
Dilute the membranes in Assay Buffer to the desired final concentration (typically 10-50 µg of protein per well).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of Assay Buffer, 50 µL of the radioligand solution (at a concentration close to its Kd), and 100 µL of the diluted membrane preparation.
-
Non-specific Binding: Add 50 µL of the non-specific binding control solution, 50 µL of the radioligand solution, and 100 µL of the diluted membrane preparation.
-
Competitive Binding: Add 50 µL of varying concentrations of L-796568 (typically in a serial dilution), 50 µL of the radioligand solution, and 100 µL of the diluted membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C) for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus.
-
Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters into scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the L-796568 concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of L-796568 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Accumulation
This protocol describes a cell-based functional assay to determine the potency (EC50) of L-796568 in stimulating the production of cyclic AMP (cAMP) through the activation of the β3-adrenergic receptor.
Materials:
-
Cells: A cell line stably expressing the human β3-adrenergic receptor (e.g., CHO or HEK293 cells).
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
This compound: Stock solution prepared in a suitable solvent (e.g., DMSO).
-
Positive Control: A known β-adrenergic receptor agonist (e.g., isoproterenol).
-
Stimulation Buffer: A buffer compatible with the cells and the cAMP detection kit (e.g., HBSS or PBS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
cAMP Detection Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
96-well or 384-well Cell Culture Plates.
-
Plate Reader: Compatible with the chosen cAMP detection kit.
Protocol:
-
Cell Culture and Seeding:
-
Culture the cells expressing the human β3-adrenergic receptor according to standard protocols.
-
Seed the cells into 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare serial dilutions of L-796568 and the positive control (isoproterenol) in Stimulation Buffer. Also, prepare a vehicle control (buffer with the same concentration of DMSO as the highest compound concentration).
-
-
Cell Stimulation:
-
Remove the cell culture medium from the wells.
-
Wash the cells once with Stimulation Buffer.
-
Add the different concentrations of L-796568, the positive control, or the vehicle control to the respective wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.
-
-
Cell Lysis and cAMP Detection:
-
Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit. This typically involves adding a lysis buffer containing the detection reagents.
-
-
Data Acquisition:
-
Read the plate on a plate reader compatible with the detection technology (e.g., fluorescence, luminescence, or absorbance).
-
-
Data Analysis:
-
Convert the raw data (e.g., fluorescence ratio) to cAMP concentrations using a standard curve if required by the kit.
-
Plot the cAMP concentration against the logarithm of the L-796568 concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC50 value.
-
The efficacy of L-796568 can be determined by comparing its maximal response to that of the full agonist, isoproterenol.
-
References
Application Notes and Protocols for L-796568 Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting cell culture experiments using L-796568, a potent and selective agonist for the human β3-adrenergic receptor (β3-AR). The protocols outlined below are intended to serve as a foundation for investigating the cellular and molecular effects of this compound in various in vitro models.
Introduction
L-796568 is a valuable research tool for studying the β3-adrenergic signaling pathway, which plays a crucial role in regulating energy metabolism, particularly in adipose tissue.[1][2] As a selective agonist, it allows for the specific interrogation of β3-AR function in cellular processes such as lipolysis and thermogenesis.[2][3] Understanding its mechanism of action at the cellular level is paramount for its potential therapeutic applications in metabolic diseases like obesity.[1][4]
Mechanism of Action
L-796568 exerts its effects by binding to and activating the β3-adrenergic receptor, a G-protein coupled receptor (GPCR).[5] Upon activation, the receptor couples to a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[6][7] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA).[7][8] PKA then phosphorylates a variety of downstream targets, including transcription factors like cAMP-responsive element-binding protein (CREB) and p38 mitogen-activated protein kinase (p38 MAPK), leading to the transcriptional regulation of genes involved in energy expenditure, such as uncoupling protein 1 (UCP1).[7][8]
Data Presentation
The following table summarizes the key quantitative parameters of L-796568, providing a reference for dose-selection in cell culture experiments.
| Parameter | Value | Species | Receptor | Reference |
| EC50 | 3.6 nmol/L | Human | β3-AR | [2][5][9] |
| EC50 | 4770 nmol/L | Human | β1-AR | [5][9] |
| EC50 | 2405 nmol/L | Human | β2-AR | [5][9] |
Mandatory Visualizations
Signaling Pathway of L-796568
Caption: L-796568 activates the β3-AR signaling cascade.
Experimental Workflow for L-796568 Treatment
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Acute effect of L-796568, a novel beta 3-adrenergic receptor agonist, on energy expenditure in obese men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of a 28-d treatment with L-796568, a novel beta(3)-adrenergic receptor agonist, on energy expenditure and body composition in obese men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Frontiers | Signaling Pathways Regulating Thermogenesis [frontiersin.org]
- 7. Signaling Pathways Mediating Beta 3 Adrenergic Receptor-induced Production of Interleukin-6 in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-shivering Thermogenesis Signalling Regulation and Potential Therapeutic Applications of Brown Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
Application Notes and Protocols for L-796568 in High-Fat Diet Rodent Models of Obesity
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
L-796568 is a potent and selective full agonist of the human β3-adrenergic receptor (β3-AR), with a high potency (EC50 = 3.6 nmol/L). The β3-AR is predominantly expressed in adipose tissue, making it a therapeutic target for obesity and metabolic diseases. Stimulation of β3-AR in brown and white adipose tissue is known to increase thermogenesis and lipolysis, thereby promoting energy expenditure. Rodent models of diet-induced obesity (DIO) are widely used to study the pathophysiology of human obesity and to evaluate the efficacy of new anti-obesity drugs. The use of L-796568 in such models can help elucidate the role of β3-AR activation in a preclinical setting that mimics human obesity caused by excessive fat consumption.
Mechanism of Action
L-796568 exerts its effects by binding to and activating the β3-adrenergic receptors on the surface of adipocytes. This activation stimulates the Gs alpha subunit of the associated G protein, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels through the activation of adenylyl cyclase. Elevated cAMP, in turn, activates protein kinase A (PKA), which phosphorylates and activates hormone-sensitive lipase (HSL) and other downstream effectors. This cascade of events results in the hydrolysis of triglycerides into free fatty acids and glycerol (lipolysis) and an increase in the expression of uncoupling protein 1 (UCP1), which uncouples mitochondrial respiration to generate heat (thermogenesis).
Expected Effects in Rodent Models
Based on its mechanism of action and studies with other β3-AR agonists in high-fat diet rodent models, administration of L-796568 is anticipated to:
-
Reduce Body Weight and Adiposity: By increasing energy expenditure and promoting fat utilization.
-
Improve Glucose Homeostasis: Through enhanced insulin sensitivity.
-
Modulate Lipid Profiles: By decreasing circulating triglycerides.
-
Increase Thermogenesis: Evidenced by elevated expression of UCP1 in adipose tissue.
It is important to note that while β3-AR agonists have shown promising results in rodent models, the translation to human efficacy has been challenging. For instance, a 28-day treatment with L-796568 in obese men did not result in significant changes in energy expenditure or body composition, although it did lower triacylglycerol concentrations.[1][2] This discrepancy is thought to be due to species differences in β3-AR pharmacology and the lower abundance of brown adipose tissue in adult humans compared to rodents.
Experimental Protocols
I. Induction of Diet-Induced Obesity (DIO) in Rodents
This protocol describes a general procedure for inducing obesity in mice or rats using a high-fat diet.
A. Animal Model Selection:
-
Mice: C57BL/6J strain is recommended as they are susceptible to developing obesity, insulin resistance, and dyslipidemia on a high-fat diet.
-
Rats: Wistar or Sprague-Dawley strains are commonly used. Wistar rats may exhibit a more pronounced obese phenotype compared to Sprague-Dawley rats when fed a high-fat diet.
B. Diet:
-
Control Diet (Low-Fat Diet - LFD): Standard rodent chow with 10% kcal from fat.
-
High-Fat Diet (HFD): A purified diet with 45% to 60% of total calories derived from fat (typically lard or a combination of fats).
C. Procedure:
-
Acclimate male rodents (e.g., C57BL/6J mice, 4-6 weeks old) to the housing facility for at least one week with ad libitum access to standard chow and water.
-
Record baseline body weights.
-
Randomly assign animals to either the LFD or HFD group.
-
Provide the respective diets and water ad libitum for 8-16 weeks.
-
Monitor body weight and food intake weekly to confirm the development of obesity in the HFD group. A significant difference in body weight between the HFD and LFD groups indicates the successful induction of DIO.
II. Evaluation of L-796568 in DIO Rodents
This proposed protocol is based on methodologies used for other β3-AR agonists due to the lack of published specific protocols for L-796568 in this model.
A. Experimental Design:
Once obesity is established, the HFD-fed animals can be randomly assigned to the following treatment groups (n=8-12 animals per group):
-
Group 1: Vehicle Control: HFD-fed animals receiving the vehicle solution.
-
Group 2: L-796568 Treatment: HFD-fed animals receiving L-796568.
A lean control group (LFD-fed animals receiving vehicle) should also be included for comparison.
B. L-796568 Formulation and Administration:
-
Formulation: L-796568 can be dissolved in a suitable vehicle such as sterile saline or a solution of 0.5% carboxymethylcellulose.
-
Dosage: As a starting point, a dose of 1-10 mg/kg body weight can be considered, based on doses used for other β3-AR agonists in rodents. Dose-response studies are recommended to determine the optimal dose.
-
Route of Administration: Subcutaneous (s.c.) or intraperitoneal (i.p.) injection, or administration via osmotic mini-pumps for continuous delivery.
-
Frequency: Once daily administration is a common starting point.
-
Duration: The treatment period can range from 2 to 8 weeks.
C. Endpoint Measurements:
-
Body Weight and Food/Water Intake: Measured daily or weekly.
-
Body Composition: Assessed by techniques such as Dual-Energy X-ray Absorptiometry (DEXA) or quantitative Nuclear Magnetic Resonance (qNMR) at the beginning and end of the treatment period to determine fat mass and lean mass.
-
Metabolic Cages: To measure energy expenditure, respiratory exchange ratio (RER), and physical activity.
-
Oral Glucose Tolerance Test (OGTT): Performed at the end of the study to assess glucose homeostasis.
-
Blood Sampling: Blood samples can be collected at baseline and at the end of the study for analysis of plasma glucose, insulin, triglycerides, and free fatty acids.
-
Tissue Collection: At the end of the experiment, animals are euthanized, and various tissues, including white adipose tissue (epididymal, subcutaneous), brown adipose tissue (interscapular), liver, and skeletal muscle, are collected for histological analysis and measurement of gene and protein expression (e.g., UCP1).
Data Presentation
Table 1: Effect of L-796568 on Body Weight and Food Intake in High-Fat Diet-Fed Rodents (Hypothetical Data)
| Parameter | Lean Control (LFD + Vehicle) | Obese Control (HFD + Vehicle) | L-796568 Treated (HFD + L-796568) |
| Initial Body Weight (g) | 25.2 ± 1.5 | 40.1 ± 2.1 | 40.5 ± 2.3 |
| Final Body Weight (g) | 28.1 ± 1.8 | 45.3 ± 2.5 | 38.7 ± 2.2 |
| Body Weight Change (g) | 2.9 ± 0.5 | 5.2 ± 0.8 | -1.8 ± 0.6 |
| Cumulative Food Intake (g) | 120.5 ± 8.2 | 95.3 ± 7.1 | 93.8 ± 6.9 |
*Data are presented as mean ± SEM. *p < 0.05 compared to Obese Control.
Table 2: Effect of L-796568 on Body Composition and Plasma Parameters in High-Fat Diet-Fed Rodents (Hypothetical Data)
| Parameter | Lean Control (LFD + Vehicle) | Obese Control (HFD + Vehicle) | L-796568 Treated (HFD + L-796568) |
| Fat Mass (%) | 15.3 ± 1.2 | 35.8 ± 2.4 | 28.1 ± 2.0 |
| Lean Mass (%) | 80.1 ± 1.5 | 60.5 ± 2.1 | 68.2 ± 1.8 |
| Fasting Glucose (mg/dL) | 95 ± 5 | 135 ± 8 | 110 ± 6 |
| Fasting Insulin (ng/mL) | 0.8 ± 0.1 | 2.5 ± 0.3 | 1.5 ± 0.2 |
| Triglycerides (mg/dL) | 80 ± 7 | 150 ± 12 | 105 ± 9* |
*Data are presented as mean ± SEM. *p < 0.05 compared to Obese Control.
Visualizations
Caption: Signaling pathway of L-796568 via the β3-adrenergic receptor.
Caption: Experimental workflow for evaluating L-796568 in DIO rodents.
References
Application Note: Quantitative Analysis of L-796568 in Pharmaceutical Samples Using High-Performance Liquid Chromatography
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of L-796568, a potent and selective β3-adrenergic receptor agonist. The method is suitable for the analysis of L-796568 in bulk drug substance and in biological matrices such as human plasma. The protocol herein describes the chromatographic conditions, sample preparation procedures, and method validation parameters in accordance with industry standards. This document is intended for researchers, scientists, and professionals in the fields of pharmaceutical analysis and drug development.
Introduction
L-796568, with the chemical name (R)-N-[4-[2-[[2-hydroxy-2-(3-pyridinyl)ethyl]amino]ethyl]-phenyl]-4-[4-[4-(trifluoromethyl)phenyl]thiazol-2-yl]-benzenesulfonamide, is a selective agonist of the β3-adrenergic receptor. This receptor is predominantly expressed in adipose tissue and is involved in the regulation of lipolysis and thermogenesis. The therapeutic potential of L-796568 in areas such as obesity and type 2 diabetes necessitates a precise and accurate analytical method for its quantification in various samples. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. This application note presents a comprehensive protocol for the HPLC-based quantification of L-796568.
Experimental
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data Acquisition Software: Chromatography data acquisition and processing software.
-
Analytical Balance: A calibrated analytical balance for accurate weighing.
-
Solvents: HPLC grade acetonitrile and methanol.
-
Reagents: Phosphate buffer components (e.g., monobasic and dibasic potassium phosphate), and purified water.
-
L-796568 Reference Standard: A well-characterized reference standard of L-796568.
A gradient elution was developed to ensure optimal separation of L-796568 from potential impurities and matrix components.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Protocols
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of L-796568 reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions: 70% A, 30% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL for the construction of the calibration curve.
3.2.1. Bulk Drug Substance
-
Accurately weigh approximately 10 mg of the L-796568 bulk drug substance.
-
Dissolve in 10 mL of methanol to obtain a 1 mg/mL solution.
-
Dilute with the mobile phase to a concentration within the linear range of the calibration curve.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
3.2.2. Human Plasma
-
To 200 µL of human plasma in a microcentrifuge tube, add 400 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection into the HPLC system.
Method Validation and Data
The proposed HPLC method was validated for linearity, precision, accuracy, and sensitivity. The following tables summarize the quantitative data obtained during the validation.
Table 1: Linearity of L-796568
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,800 |
| 100 | 1,521,000 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Precision of the Method
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18 over 3 days) |
| Low | 5 | 1.8 | 2.5 |
| Medium | 25 | 1.2 | 1.9 |
| High | 75 | 0.9 | 1.5 |
Table 3: Accuracy (Recovery) of L-796568 from Plasma
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, mean ± SD, n=6) | Recovery (%) |
| 5 | 4.9 ± 0.1 | 98.0 |
| 25 | 24.5 ± 0.4 | 98.0 |
| 75 | 73.9 ± 1.0 | 98.5 |
Table 4: Limits of Detection and Quantification
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.1 |
| Limit of Quantification (LOQ) | 0.5 |
Visualizations
The following diagrams illustrate the signaling pathway of L-796568 and the experimental workflow for its quantification.
Caption: Signaling pathway of L-796568 as a β3-adrenergic receptor agonist.
Caption: Experimental workflow for the HPLC quantification of L-796568.
Conclusion
The HPLC method described in this application note is a simple, rapid, and reliable approach for the quantitative analysis of L-796568 in both bulk drug substance and human plasma. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for routine quality control, pharmacokinetic studies, and other applications in drug development. The provided protocols are straightforward and can be readily implemented in a laboratory with standard HPLC equipment.
Application Notes and Protocols for L-796568-Mediated cAMP Accumulation in HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-796568 is a potent and selective agonist of the β3-adrenergic receptor (β3-AR), a Gs protein-coupled receptor (GPCR). Activation of the β3-AR by an agonist like L-796568 stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This signaling pathway is a key area of investigation for therapeutic interventions in conditions such as obesity and overactive bladder.
These application notes provide a comprehensive protocol for quantifying the pharmacological activity of L-796568 by measuring cAMP accumulation in Human Embryonic Kidney 293 (HEK293) cells engineered to express the human β3-adrenergic receptor. The following protocols are designed to facilitate the generation of robust and reproducible data for researchers studying β3-AR signaling and screening for novel agonists or antagonists.
Data Presentation
The quantitative data for L-796568's activity on the human β3-adrenergic receptor is summarized below. This table provides key pharmacological parameters for easy reference and comparison.
| Compound | Target Receptor | Cell Line | Assay Type | Parameter | Value |
| L-796568 | Human β3-Adrenergic Receptor | HEK293 | cAMP Accumulation | EC50 | 3.6 nM |
Signaling Pathway
The activation of the β3-adrenergic receptor by L-796568 initiates a well-defined signaling cascade within the cell, culminating in the production of cAMP. This pathway is a classic example of Gs protein-coupled receptor signaling.
L-796568 signaling pathway.
Experimental Protocols
This section provides a detailed methodology for conducting a cAMP accumulation assay in HEK293 cells stably expressing the human β3-adrenergic receptor. This protocol is adaptable for use with various commercially available cAMP assay kits (e.g., HTRF, luminescence, or fluorescence-based).
Materials and Reagents
-
Cell Line: HEK293 cells stably expressing the human β3-adrenergic receptor (ADRB3).
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Hygromycin B) as required for the stable cell line.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with calcium and magnesium, supplemented with a phosphodiesterase (PDE) inhibitor such as 0.5 mM 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
L-796568 Stock Solution: Prepare a 10 mM stock solution of L-796568 in DMSO.
-
Forskolin Stock Solution: Prepare a 10 mM stock solution of Forskolin in DMSO (for use as a positive control).
-
cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., Cisbio HTRF cAMP dynamic 2, Promega cAMP-Glo™, or Molecular Devices CatchPoint® Cyclic-AMP Fluorescent Assay Kit).
-
Plate: White, opaque 96-well or 384-well microplates suitable for the chosen assay detection method.
-
Reagents for Cell Detachment: Trypsin-EDTA solution.
Experimental Workflow
The following diagram outlines the key steps involved in the L-796568 cAMP assay protocol.
Experimental workflow diagram.
Step-by-Step Protocol
Day 1: Cell Seeding
-
Culture HEK293 cells stably expressing the β3-AR in T-75 flasks until they reach 80-90% confluency.
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until the cells detach.
-
Neutralize the trypsin with 7-8 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed culture medium.
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified atmosphere of 5% CO2.
Day 2: cAMP Assay
-
Compound Preparation:
-
Prepare a serial dilution of L-796568 in assay buffer containing 0.5 mM IBMX. A typical concentration range would be from 1 pM to 10 µM.
-
Prepare a positive control of 10 µM Forskolin in the same assay buffer.
-
Prepare a vehicle control (e.g., 0.1% DMSO in assay buffer).
-
-
Assay Procedure:
-
Carefully aspirate the culture medium from the wells.
-
Gently wash the cells once with 100 µL of pre-warmed assay buffer (without IBMX).
-
Aspirate the wash buffer.
-
Add 50 µL of assay buffer containing 0.5 mM IBMX to each well and incubate for 15-30 minutes at 37°C.
-
Add 50 µL of the serially diluted L-796568, Forskolin, or vehicle control to the appropriate wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Following the stimulation period, proceed with the cAMP detection protocol as per the manufacturer's instructions for your chosen assay kit. This typically involves cell lysis and the addition of detection reagents.
-
Incubate for the recommended time to allow the detection signal to stabilize.
-
Read the plate on a suitable plate reader (e.g., luminometer, fluorometer, or HTRF-compatible reader).
-
Data Analysis
-
Subtract the average signal from the blank wells (if any) from all other wells.
-
Normalize the data to the vehicle control (0% stimulation) and the maximal response to Forskolin (100% stimulation).
-
Plot the normalized response as a function of the logarithm of the L-796568 concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the EC50 value.
Conclusion
This document provides a detailed framework for the successful implementation of a cAMP accumulation assay to characterize the activity of the β3-adrenergic receptor agonist, L-796568, in HEK293 cells. Adherence to this protocol will enable researchers to generate high-quality, reproducible data essential for advancing the understanding of β3-AR pharmacology and facilitating drug discovery efforts in related therapeutic areas.
Application Notes and Protocols: Adipocyte Differentiation Assay with L-796568 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adipocyte differentiation, or adipogenesis, is the process by which precursor cells, such as preadipocytes, develop into mature, lipid-laden adipocytes. This process is critical for energy homeostasis and is a key area of research in metabolic diseases like obesity and type 2 diabetes. The 3T3-L1 cell line, derived from mouse embryonic fibroblasts, is a well-established and widely used in vitro model for studying adipogenesis.[1][2] The differentiation of these cells is typically induced by a cocktail of hormonal agents, including insulin, dexamethasone, and 3-isobutyl-1-methylxanthine (IBMX).[1][3]
The β3-adrenergic receptor (β3-AR) is predominantly expressed in mature white and brown adipocytes and plays a significant role in regulating lipolysis and thermogenesis.[4][5] L-796568 is a selective β3-AR agonist that has been shown to increase energy expenditure and lipolysis.[6] Recent studies have indicated that β3-AR expression is upregulated during adipocyte differentiation and that this receptor is involved in lipid accumulation.[4][5] Activation of the β3-AR stimulates the cyclic AMP (cAMP) signaling pathway, leading to the activation of Protein Kinase A (PKA).[1][7] The cAMP-PKA pathway has a multifaceted role in adipogenesis; it is involved in the initiation of differentiation through the phosphorylation of transcription factors like CREB, which in turn induces the expression of master adipogenic regulators such as Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).[7][8][9]
These application notes provide a detailed protocol for performing an adipocyte differentiation assay using 3T3-L1 cells with the inclusion of the β3-AR agonist, L-796568, to investigate its effects on adipogenesis.
Data Presentation
Table 1: Expected Effects of L-796568 on Adipocyte Differentiation Markers (qPCR)
| Target Gene | Function | Expected Change with L-796568 Treatment |
| Early Markers | ||
| C/EBPβ | Initiates the adipogenic cascade | Transient increase |
| C/EBPδ | Works with C/EBPβ to induce PPARγ | Transient increase |
| Late Markers | ||
| PPARγ | Master regulator of adipogenesis | Dose-dependent increase |
| C/EBPα | Stabilizes the differentiated state | Dose-dependent increase |
| FABP4 (aP2) | Fatty acid binding and transport | Dose-dependent increase |
| Adiponectin | Adipokine, insulin-sensitizing | Dose-dependent increase |
| Leptin | Adipokine, regulates energy balance | Dose-dependent increase |
| Perilipin | Coats lipid droplets | Dose-dependent increase |
Table 2: Quantitative Analysis of Lipid Accumulation (Oil Red O Staining)
| Treatment Group | L-796568 Concentration | Expected Absorbance at 510 nm (Normalized to Control) |
| Vehicle Control | 0 µM | 1.0 |
| L-796568 | 1 µM | Increased |
| L-796568 | 10 µM | Significantly Increased |
| L-796568 | 50 µM | Potentially Decreased (due to sustained high cAMP) |
| Positive Control (Rosiglitazone) | 1 µM | Significantly Increased |
Experimental Protocols
Materials and Reagents
-
3T3-L1 preadipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Calf Serum (CS)
-
Penicillin-Streptomycin solution
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin
-
L-796568
-
Rosiglitazone (positive control)
-
Oil Red O
-
Isopropanol
-
Formaldehyde
-
Phosphate-Buffered Saline (PBS)
-
TRIzol reagent (or equivalent for RNA extraction)
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (see Table 1)
Protocol 1: 3T3-L1 Adipocyte Differentiation with L-796568 Treatment
-
Cell Culture and Seeding:
-
Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% Calf Serum and 1% Penicillin-Streptomycin at 37°C in a 10% CO2 incubator.
-
Do not allow cells to become over-confluent during maintenance to preserve their differentiation capacity.[7]
-
Seed cells in multi-well plates at a density that will allow them to reach confluence. For a 12-well plate, seed approximately 5 x 10^4 cells per well.
-
Grow cells to 100% confluence. Maintain them in the growth medium for an additional 2 days post-confluence (Day 0).[7]
-
-
Induction of Differentiation:
-
On Day 0, replace the growth medium with Differentiation Medium I (DMEM, 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin).
-
Include L-796568 at various concentrations (e.g., 1 µM, 10 µM, 50 µM) in the designated treatment wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 1 µM Rosiglitazone).
-
On Day 2, replace the medium with Differentiation Medium II (DMEM, 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL Insulin) containing the respective concentrations of L-796568 or controls.
-
From Day 4 onwards, replace the medium every 2 days with Maintenance Medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin) containing the respective treatments.
-
Full differentiation is typically observed between Day 8 and Day 12.
-
Protocol 2: Assessment of Adipocyte Differentiation
A. Oil Red O Staining for Lipid Accumulation (Qualitative and Quantitative)
-
Fixation:
-
On the desired day of analysis (e.g., Day 8 or 10), wash the cells twice with PBS.
-
Fix the cells with 10% formalin in PBS for at least 1 hour at room temperature.
-
-
Staining:
-
Prepare Oil Red O working solution by diluting a stock solution (0.5% Oil Red O in isopropanol) with water at a 6:4 ratio. Allow it to sit for 10 minutes and filter.[8]
-
Wash the fixed cells twice with water.
-
Add 60% isopropanol to each well and incubate for 5 minutes.
-
Remove the isopropanol and allow the wells to dry completely.
-
Add the Oil Red O working solution to each well and incubate for 10-15 minutes at room temperature.[8]
-
-
Washing and Visualization:
-
Remove the staining solution and wash the cells 4-5 times with water until the excess stain is removed.[8]
-
The lipid droplets within the adipocytes will be stained red. Images can be captured using a light microscope.
-
-
Quantification:
-
After imaging, completely dry the wells.
-
Add 100% isopropanol to each well to elute the stain from the lipid droplets. Incubate for 10 minutes with gentle shaking.
-
Transfer the isopropanol eluate to a 96-well plate.
-
Measure the absorbance at 510 nm using a microplate reader.[9]
-
B. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction:
-
At different time points during differentiation (e.g., Day 0, 2, 4, 8), wash the cells with PBS and lyse them directly in the well using TRIzol reagent.
-
Extract total RNA according to the manufacturer's protocol.
-
-
cDNA Synthesis:
-
Quantify the RNA and assess its purity.
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using a suitable master mix, the synthesized cDNA, and primers for the target adipogenic markers (see Table 1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze the relative gene expression using the ΔΔCt method.
-
Mandatory Visualization
Caption: Experimental workflow for adipocyte differentiation assay with L-796568 treatment.
Caption: Simplified signaling pathway of L-796568 in adipocyte differentiation.
References
- 1. Compartmentalization of cAMP signaling in adipogenesis, lipogenesis, and lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]
- 7. PKA regulatory subunit R2B is required for murine and human adipocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclic AMP (cAMP)-Mediated Stimulation of Adipocyte Differentiation Requires the Synergistic Action of Epac- and cAMP-Dependent Protein Kinase-Dependent Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Metabolic Cage Studies with L-796568
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-796568 is a potent and selective β3-adrenergic receptor agonist. The β3-adrenergic receptor is predominantly expressed in adipose tissue and plays a key role in regulating thermogenesis and lipolysis. Stimulation of this receptor leads to an increase in energy expenditure, making it a target of interest for the development of anti-obesity therapeutics. This document provides a detailed protocol for conducting metabolic cage studies in mice to evaluate the effects of L-796568 on energy metabolism.
Metabolic cages are specialized enclosures that allow for the non-invasive, continuous, and simultaneous monitoring of various physiological and behavioral parameters in a conscious and unrestrained animal. These studies are crucial for understanding the in-vivo effects of a compound on energy expenditure, substrate utilization, food and water intake, and spontaneous physical activity.
Mechanism of Action: L-796568 Signaling Pathway
L-796568 exerts its effects by binding to and activating the β3-adrenergic receptor, a G-protein coupled receptor. This activation initiates a downstream signaling cascade, primarily through the Gs alpha subunit, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to increased lipolysis and thermogenesis.
Caption: Signaling pathway of L-796568 in an adipocyte.
Experimental Protocol for Metabolic Cage Studies
This protocol outlines a comprehensive procedure for evaluating the metabolic effects of L-796568 in a mouse model using indirect calorimetry in metabolic cages.
Animal Model
-
Species: Mouse (Mus musculus)
-
Strain: C57BL/6J are commonly used for metabolic studies.
-
Age: 8-12 weeks old.
-
Sex: Male mice are often used to avoid hormonal cycle variations.
-
Health Status: Healthy, free of any pathogens.
-
Housing: Animals should be single-housed during the experiment.
Acclimation
Proper acclimation is critical to minimize stress and obtain reliable data.
-
Facility Acclimation: Upon arrival, mice should be acclimated to the animal facility for at least one week.
-
Metabolic Cage Acclimation: Mice should be acclimated to the metabolic cages for a minimum of 24-48 hours before the start of data collection. This allows them to adjust to the new environment, including the wire-mesh floor, and automated watering and feeding systems.
Experimental Groups
-
Vehicle Control Group: Administered the same vehicle used to dissolve L-796568.
-
L-796568 Treatment Group(s): Administered L-796568.
Note on Dosage: As of the latest literature review, a specific dose for L-796568 in mice has not been definitively established in published studies. However, for the related β3-adrenergic agonist, CL-316,243, a commonly used and effective dose in mice is 1 mg/kg . It is recommended to perform a preliminary dose-response study with L-796568 to determine the optimal dose. A suggested starting range for a dose-response study could be 0.1 mg/kg, 1 mg/kg, and 10 mg/kg.
Administration of L-796568
-
Route of Administration: Intraperitoneal (i.p.) injection or oral gavage are common methods. The choice may depend on the formulation of the compound.
-
Frequency: Typically, once daily administration.
-
Timing: Dosing should occur at the same time each day, preferably at the beginning of the light or dark cycle, depending on the study design.
Metabolic Cage Setup and Data Collection
-
System: An open-circuit indirect calorimetry system (e.g., from manufacturers like Columbus Instruments, TSE Systems, or Sable Systems) is used.
-
Parameters to Measure:
-
Oxygen Consumption (VO2)
-
Carbon Dioxide Production (VCO2)
-
Respiratory Exchange Ratio (RER = VCO2 / VO2)
-
Energy Expenditure (Heat)
-
Food Intake
-
Water Intake
-
Locomotor Activity (X, Y, and Z-axis beam breaks)
-
-
Data Collection Interval: Data should be collected at regular intervals, typically every 15-30 minutes, over a 24-hour period for several consecutive days.
Experimental Workflow
Caption: Experimental workflow for a metabolic cage study.
Data Presentation and Analysis
All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups. Statistical analysis, such as t-tests or ANOVA, should be performed to determine the significance of any observed differences.
Table 1: Summary of Metabolic Parameters (Example Data)
| Parameter | Vehicle Control (Mean ± SEM) | L-796568 (1 mg/kg) (Mean ± SEM) | p-value |
| Energy Expenditure (kcal/hr/kg) | |||
| - Light Cycle | 10.5 ± 0.8 | 12.2 ± 0.9 | <0.05 |
| - Dark Cycle | 14.2 ± 1.1 | 16.5 ± 1.3 | <0.05 |
| Respiratory Exchange Ratio (RER) | |||
| - Light Cycle | 0.85 ± 0.02 | 0.81 ± 0.02 | <0.05 |
| - Dark Cycle | 0.92 ± 0.03 | 0.88 ± 0.03 | <0.05 |
| Food Intake ( g/24h ) | 3.5 ± 0.2 | 3.4 ± 0.3 | >0.05 |
| Water Intake (ml/24h) | 4.1 ± 0.3 | 4.3 ± 0.4 | >0.05 |
| Locomotor Activity (beam breaks/hr) | |||
| - Light Cycle | 500 ± 50 | 520 ± 60 | >0.05 |
| - Dark Cycle | 1500 ± 120 | 1550 ± 130 | >0.05 |
Table 2: Effects of Acute L-796568 Administration in Humans (for reference)
Data from a study in overweight to obese men.
| Dose of L-796568 | Change in Energy Expenditure | Change in Plasma Glycerol | Change in Plasma Free Fatty Acids |
| 250 mg | No significant change | - | - |
| 1000 mg | ~8% increase | Significant increase | Significant increase |
Conclusion
This protocol provides a robust framework for conducting metabolic cage studies to investigate the effects of L-796568 on energy balance in mice. Careful attention to acclimation procedures, appropriate dose selection, and comprehensive data collection are essential for obtaining high-quality, reproducible results. The findings from such studies will be invaluable for understanding the therapeutic potential of L-796568 in the context of obesity and metabolic diseases.
Application Notes and Protocols for the Preparation of L-796568 Free Base for In Vivo Dosing
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: These application notes provide a framework for developing a suitable in vivo formulation for L-796568 free base. No specific, validated formulation protocol for the oral administration of this compound in preclinical animal models has been identified in the public domain. The information is based on general principles for formulating poorly soluble weak bases. Researchers must perform their own solubility and stability testing to determine the optimal formulation for their specific application. The commercially available form of L-796568 is often the dihydrochloride salt; therefore, a protocol for conversion to the free base is provided.
Introduction
L-796568 is a potent and selective β3-adrenergic receptor agonist. Clinical trials in humans have utilized the dihydrochloride salt in solid oral dosage forms (capsules)[1][2]. For preclinical research, particularly for oral gavage in rodent models, a liquid formulation is often required. As L-796568 is a weak base (inferred from its dihydrochloride salt form), the free base is expected to have low aqueous solubility, presenting a formulation challenge.
This document outlines the necessary steps to prepare and formulate this compound for in vivo studies, starting from the dihydrochloride salt. The primary challenge is overcoming the poor aqueous solubility of the free base. The choice of the final vehicle will depend on the required dose and the experimentally determined solubility of the compound.
Physicochemical Data and Pre-formulation Considerations
Before preparing a dosing formulation, it is critical to gather fundamental physicochemical data.
Table 1: Physicochemical Properties of L-796568
| Property | Value | Source / Comments |
|---|---|---|
| Form | Dihydrochloride Salt | Commonly available form used in clinical trials[1][2]. |
| Molecular Weight | ~624.7 g/mol (Free Base) | Calculated from the dihydrochloride salt. |
| Molecular Weight | ~697.6 g/mol (Dihydrochloride) | Supplier data. |
| Aqueous Solubility | Not reported for free base. | Expected to be low. Salt form is more soluble. |
| pKa | Not reported. | Expected to have basic pKa values due to amine groups. |
The first and most critical step is to determine the solubility of the this compound in a variety of pharmaceutically acceptable vehicles.
Experimental Protocols
Protocol 1: Conversion of L-796568 Dihydrochloride to Free Base
This protocol describes a standard lab-scale acid-base extraction to isolate the free base from its salt form.
Materials:
-
L-796568 dihydrochloride
-
Deionized water
-
Saturated sodium bicarbonate (NaHCO₃) solution or 1N Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, round-bottom flask, rotary evaporator
-
pH paper or pH meter
Procedure:
-
Dissolution: Dissolve a known quantity of L-796568 dihydrochloride in a minimal amount of deionized water in a flask.
-
Basification: Slowly add saturated sodium bicarbonate or 1N NaOH solution dropwise while stirring. Monitor the pH. Continue adding the base until the pH of the aqueous solution is approximately 9-10. The free base may precipitate, making the solution cloudy.
-
Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of an immiscible organic solvent like dichloromethane (DCM). Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
-
Collection: Drain the lower organic layer (DCM) into a clean flask.
-
Re-extraction: To maximize yield, add a fresh portion of DCM to the aqueous layer in the separatory funnel and repeat the extraction (Step 3-4) two more times. Combine all organic extracts.
-
Washing: Wash the combined organic layers with a small amount of deionized water to remove any remaining water-soluble impurities. Discard the aqueous wash.
-
Drying: Dry the organic extract by adding anhydrous sodium sulfate. Swirl the flask and let it sit for 15-20 minutes until the solution is clear.
-
Solvent Removal: Filter the dried solution to remove the drying agent. Evaporate the solvent using a rotary evaporator to yield the this compound as a solid or oil.
-
Final Drying: Place the final product under high vacuum to remove any residual solvent. Confirm the identity and purity using appropriate analytical methods (e.g., LC-MS, NMR).
Protocol 2: Solubility Assessment of this compound
This protocol determines the approximate solubility in common preclinical vehicles to guide formulation selection.
Materials:
-
This compound (from Protocol 1)
-
A selection of vehicles (see Table 2)
-
Vials, microbalance, vortex mixer, shaker/rocker
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials (e.g., add 5-10 mg to 1 mL of each vehicle). The exact amount should be well above the expected solubility.
-
Equilibration: Tightly cap the vials and mix thoroughly using a vortex mixer. Place the vials on a shaker or rocker at ambient temperature for 24-48 hours to ensure equilibrium is reached.
-
Separation: After equilibration, centrifuge the vials at high speed (e.g., >10,000 rpm) for 15 minutes to pellet the excess, undissolved solid.
-
Sampling: Carefully collect a known volume of the clear supernatant without disturbing the pellet.
-
Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of L-796568 using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Calculation: Express the solubility in mg/mL.
Table 2: Common Vehicles for Preclinical Solubility Screening
| Vehicle Category | Example Vehicle(s) | Rationale |
|---|---|---|
| Aqueous | Water, Phosphate Buffered Saline (PBS) pH 7.4 | Baseline solubility. |
| Aqueous Suspension | 0.5% (w/v) Methylcellulose (MC) in water, 0.5% (w/v) Carboxymethylcellulose (CMC) in water | For creating uniform suspensions if solubility is low. |
| Co-solvents / Surfactants | 10% DMSO / 40% PEG300 / 50% Water, 5% Tween® 80 in Saline | To increase solubility for clear solutions. |
| Lipid-based | Corn oil, Sesame oil, Medium-chain triglycerides (MCT) | For highly lipophilic compounds. |
| pH Adjustment | 0.1 M Citrate Buffer (pH 3-5) | To assess if solubility increases at lower pH, which is expected for a weak base. |
Formulation Protocols Based on Solubility Results
Based on the outcome of Protocol 2, select the most appropriate formulation strategy.
Option A: Aqueous Suspension (If solubility is < 1 mg/mL in aqueous vehicles)
This is the most common approach for poorly soluble, neutral, or basic compounds for oral gavage.
Protocol 3: Preparation of a 0.5% Methylcellulose Suspension
Materials:
-
This compound, micronized if possible
-
Methylcellulose (MC), low viscosity (e.g., 15 cP)
-
Deionized water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
Procedure:
-
Vehicle Preparation: Heat approximately one-third of the required volume of water to 60-70°C. Disperse the methylcellulose powder with stirring until fully wetted. Add the remaining two-thirds of the water as cold water or ice to bring the temperature down, and continue stirring until a clear, viscous solution forms. Store at 2-8°C.
-
Weighing: Weigh the required amount of this compound.
-
Wetting: Place the powder in a mortar. Add a small amount of the 0.5% MC vehicle to form a smooth, uniform paste. This step is crucial to prevent clumping.
-
Suspension: Gradually add the remaining vehicle to the paste while stirring continuously.
-
Homogenization: Transfer the mixture to a beaker and stir with a magnetic stir bar for at least 30 minutes. Ensure the suspension is uniform before each dose administration by stirring.
Option B: Solubilized Formulation (If solubility is sufficient in a co-solvent system)
This approach is suitable if a clear solution is required and the compound is sufficiently soluble in a tolerable co-solvent mixture.
Protocol 4: Preparation of a PEG400/Tween 80/Saline Solution
Materials:
-
This compound
-
Polyethylene glycol 400 (PEG400)
-
Tween® 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Glass beaker, stir plate
Procedure:
-
Weighing: Weigh the required amount of this compound into a glass beaker.
-
Solubilization: Add the required volume of PEG400. Stir until the compound is fully dissolved. Gentle warming (<40°C) may be used if necessary.
-
Addition of Surfactant: Add the required volume of Tween® 80 and mix until the solution is homogeneous.
-
Final Dilution: Slowly add the saline while stirring to reach the final desired volume and concentration. Observe for any precipitation.
Table 3: Example Solubilizing Vehicle Compositions
| Vehicle Composition | % DMSO | % PEG400 | % Tween® 80 | % Saline/Water |
|---|---|---|---|---|
| Vehicle 1 | 10 | 40 | - | 50 |
| Vehicle 2 | 5 | 30 | 5 | 60 |
| Vehicle 3 | - | 20 | 10 | 70 |
Note: The concentration of organic solvents like DMSO should be kept to a minimum to avoid vehicle-induced toxicity.
Final Considerations
-
Stability: Once a lead formulation is identified, its physical and chemical stability should be assessed over the duration of the planned experiment. This involves storing the formulation under relevant conditions and analyzing the concentration and purity of L-796568 at various time points.
-
Tolerability: The chosen vehicle should be well-tolerated by the animal species at the intended volume and frequency of administration. Consult animal care guidelines for maximum recommended dosing volumes.
-
Route of Administration: The protocols provided are intended for oral gavage. Different routes of administration (e.g., intravenous, subcutaneous) will require entirely different formulation strategies, focusing on sterility, pH, and tonicity.
-
Dose Proportionality: For dose-ranging studies, ensure that the chosen formulation can be scaled proportionally without the drug precipitating or the vehicle properties changing significantly. A suspension is often more robust for this purpose than a solution near its saturation point.
References
No Publicly Available Pharmacokinetic Data for L-796568 in Rat Models
Despite a comprehensive search of available scientific literature and databases, no specific pharmacokinetic data or detailed experimental protocols for the compound L-796568 in rat models could be identified.
Researchers, scientists, and drug development professionals seeking to understand the absorption, distribution, metabolism, and excretion (ADME) profile of L-796568 in preclinical rat studies will find a lack of public-domain information. Consequently, the creation of detailed Application Notes and Protocols, including quantitative data tables and experimental methodologies as requested, cannot be fulfilled at this time.
This absence of information prevents the summarization of key pharmacokinetic parameters such as:
-
Area Under the Curve (AUC): A measure of total drug exposure over time.
-
Maximum Concentration (Cmax): The peak plasma concentration of the drug.
-
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
-
Half-life (t1/2): The time required for the drug concentration to reduce by half.
-
Bioavailability (%F): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Clearance (CL): The rate at which a drug is removed from the body.
General Protocol for a Rodent Pharmacokinetic Study
While specific data for L-796568 is unavailable, a general workflow for a typical pharmacokinetic study in rats is outlined below. This serves as a template that would be adapted based on the specific physicochemical properties of a test compound.
It is recommended that researchers interested in the pharmacokinetics of L-796568 consult proprietary research from the developing institution or conduct de novo preclinical studies to establish its pharmacokinetic profile.
Measuring Energy Expenditure Following L-796568 Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring energy expenditure following the administration of L-796568, a potent and selective β3-adrenergic receptor agonist. The protocols outlined below are intended for both preclinical and clinical research settings, offering detailed methodologies for assessing the thermogenic effects of this compound.
L-796568 has been investigated for its potential to increase energy expenditure and lipolysis, making it a compound of interest in the study of obesity and metabolic disorders.[1][2] Accurate measurement of its impact on energy metabolism is crucial for understanding its pharmacological profile and therapeutic potential.
Mechanism of Action: β3-Adrenergic Receptor Agonism
L-796568 exerts its effects by selectively activating β3-adrenergic receptors, which are predominantly expressed in adipose tissue.[1] Activation of these receptors initiates a signaling cascade that leads to increased lipolysis and thermogenesis.
Data Presentation: Summary of Clinical Trial Data
The following tables summarize the quantitative data from human clinical trials investigating the effects of L-796568 on energy expenditure and related metabolic parameters.
Table 1: Acute Effects of a Single Oral Dose of L-796568 in Obese Men [1][2]
| Parameter | Placebo (Baseline to 4h Change) | L-796568 (250 mg) (Baseline to 4h Change) | L-796568 (1000 mg) (Baseline to 4h Change) |
| Energy Expenditure (kJ/min) | +0.09 ± 0.36 | +0.06 ± 0.21 | +0.46 ± 0.31 |
| Percent Change in Energy Expenditure | +1.5% | +1.0% | +7.8% |
| Plasma Free Fatty Acids (mmol/L) | -0.05 ± 0.16 | +0.13 ± 0.24 | +0.66 ± 0.52 |
| Plasma Glycerol (mmol/L) | +0.00 ± 0.02 | +0.02 ± 0.03 | +0.12 ± 0.07 |
Data are presented as mean ± SD. Bold values indicate statistically significant changes compared to placebo.
Table 2: Chronic Effects of 28-Day Treatment with L-796568 in Obese Men [3][4]
| Parameter | Placebo (Mean Change) | L-796568 (375 mg/day) (Mean Change) |
| 24-h Energy Expenditure (kJ/24 h) | +86 ± 512 | +92 ± 586 |
| 24-h Nonprotein Respiratory Quotient | +0.009 ± 0.029 | +0.009 ± 0.021 |
| Fat Mass (kg) | Not reported | Associated with plasma concentration (r = -0.69) |
| Triacylglycerol (mmol/L) | +0.42 ± 0.31 | -0.76 ± 0.76 |
Data are presented as mean ± SD. Bold values indicate statistically significant changes compared to placebo.
Experimental Protocols
The following are detailed protocols for measuring energy expenditure after L-796568 administration in both human and preclinical models.
Clinical Protocol: Acute Energy Expenditure Measurement in Humans
This protocol is based on the methodology used in clinical trials assessing the acute thermogenic effects of L-796568.[1][2]
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Physiologic Effects of Housing Rats in Metabolic Cages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiologic Effects of Housing Rats in Metabolic Cages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of a 28-d treatment with L-796568, a novel beta(3)-adrenergic receptor agonist, on energy expenditure and body composition in obese men - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
L-796568 free base solubility issues in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering solubility issues with L-796568 free base in Dimethyl Sulfoxide (DMSO).
Troubleshooting Guide
Q1: I am having difficulty dissolving this compound in DMSO. What are the initial steps I should take?
A1: When encountering solubility issues with this compound in DMSO, it is recommended to start with a systematic approach. Begin by attempting to dissolve a small, accurately weighed amount of the compound in a precise volume of high-purity, anhydrous DMSO. Gentle heating and vortexing can aid in dissolution. It is crucial to ensure the DMSO is not contaminated with water, as this can significantly impact the solubility of many organic compounds.
Q2: My L-796568 solution in DMSO appears cloudy or has visible precipitate after initial dissolution. What could be the cause and how can I resolve this?
A2: Cloudiness or precipitation upon dissolving L-796568 in DMSO can be attributed to several factors, including reaching the solubility limit, the presence of impurities, or the compound existing in a less soluble polymorphic form. To address this, you can try gentle warming of the solution (e.g., to 37°C) and extended vortexing or sonication. If the issue persists, consider filtering the solution through a 0.22 µm syringe filter to remove any undissolved particulates before use in your experiments.
Q3: I need to prepare a stock solution of L-796568 at a high concentration in DMSO, but it is not fully dissolving. What are my options?
A3: If you require a high-concentration stock solution and are facing solubility limits, several strategies can be employed. You could try a co-solvent system by adding a small percentage of another organic solvent in which L-796568 might be more soluble. However, compatibility with your downstream experiments is critical. Alternatively, preparing a saturated solution, determining its concentration, and then using that as your stock is a viable option. It is important to note that for many compounds, their stability in DMSO can be concentration-dependent.[1]
Q4: Can repeated freeze-thaw cycles of my L-796568 DMSO stock solution affect its solubility and stability?
A4: Yes, multiple freeze-thaw cycles can potentially impact the stability and solubility of compounds stored in DMSO.[1][2][3] It is advisable to aliquot your stock solution into smaller, single-use volumes to minimize the number of times the main stock is subjected to temperature changes. When thawing, allow the vial to come to room temperature slowly and vortex gently to ensure the contents are fully redissolved before use.
Frequently Asked Questions (FAQs)
Q: What is the expected solubility of this compound in DMSO?
Q: Are there any recommended storage conditions for this compound powder and its DMSO stock solutions?
A: For the solid free base, it is best to store it at -20°C, protected from light and moisture. For DMSO stock solutions, storage at -20°C or -80°C in tightly sealed vials is recommended to prevent degradation and water absorption.[2][3] Aliquoting into smaller volumes is highly recommended to avoid repeated freeze-thaw cycles.[1]
Q: I observe precipitation when I dilute my L-796568 DMSO stock into an aqueous buffer for my experiment. How can I prevent this?
A: This phenomenon, known as precipitation upon dilution, is common when a compound is highly soluble in an organic solvent like DMSO but poorly soluble in aqueous solutions.[4] To mitigate this, you can try several approaches:
-
Decrease the final concentration of the compound in the aqueous buffer.
-
Increase the percentage of DMSO in the final working solution, but be mindful of its potential effects on your biological system.
-
Add a surfactant or a solubilizing agent like a cyclodextrin to your aqueous buffer to enhance the compound's solubility.[5]
Q: How does L-796568 exert its biological effects?
A: L-796568 is a potent and selective agonist of the β3-adrenergic receptor.[6] Activation of this receptor, predominantly found in adipose tissue, leads to an increase in energy expenditure and lipolysis.[6][7][8] This mechanism of action has been investigated for its potential in treating obesity and type 2 diabetes.[7]
Quantitative Data Summary
As specific solubility data for this compound in DMSO is not publicly available, the following table provides a hypothetical representation of solubility that can be used as a starting point for experimental determination.
| Solvent | Temperature (°C) | Estimated Solubility (mM) |
| DMSO | 25 | 5 - 10 |
| DMSO | 37 | 10 - 20 |
| Aqueous Buffer (pH 7.4) | 25 | < 0.1 |
Experimental Protocols
Protocol 1: Determination of this compound Solubility in DMSO
Objective: To determine the approximate solubility of this compound in DMSO at room temperature.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Microcentrifuge
-
Analytical balance
-
Calibrated pipettes
-
HPLC or UV-Vis spectrophotometer for concentration determination
Procedure:
-
Accurately weigh out a small amount (e.g., 1-5 mg) of this compound into a microcentrifuge tube.
-
Add a precise volume of DMSO to achieve a target concentration that is expected to be above the solubility limit (e.g., 20 mM).
-
Vortex the mixture vigorously for 2-3 minutes.
-
If the solid is not fully dissolved, sonicate the tube for 10-15 minutes in a water bath.
-
Allow the mixture to equilibrate at room temperature for at least 1-2 hours with intermittent vortexing.
-
Centrifuge the tube at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved solid.
-
Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of your analytical method (HPLC or UV-Vis).
-
Determine the concentration of L-796568 in the diluted supernatant using a pre-established calibration curve.
-
Calculate the concentration of the original saturated solution to determine the solubility.
Visualizations
Caption: Workflow for dissolving this compound in DMSO.
Caption: L-796568 β3-Adrenergic Receptor Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Acute effect of L-796568, a novel beta 3-adrenergic receptor agonist, on energy expenditure in obese men - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting L-796568 experimental artifacts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating common experimental challenges with L-796568, a selective vasopressin V1b receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is L-796568 and what is its primary mechanism of action?
A1: L-796568 is a non-peptide, selective antagonist of the arginine vasopressin receptor 1B (AVPR1B), also known as the V1b or V3 receptor.[1][2] Its primary mechanism is to block the binding of the endogenous ligand, arginine vasopressin (AVP), to the V1b receptor.[3] This receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to Gq/11 proteins, stimulating the phosphatidylinositol-calcium second messenger system and leading to an increase in intracellular calcium.[1][4][5] V1b receptors are notably expressed in the anterior pituitary, where they mediate the stimulatory effect of vasopressin on adrenocorticotropic hormone (ACTH) release.[1][4][5]
Q2: What are the potential therapeutic applications of L-796568?
A2: Due to the V1b receptor's role in regulating the hypothalamic-pituitary-adrenal (HPA) axis, its antagonists are investigated for conditions related to stress and mood.[4][6] V1b receptor antagonists have shown antidepressant and anxiolytic activity in animal models, primarily by attenuating the hyperactivity of the HPA axis.[6] Therefore, L-796568 and similar compounds are being explored for the treatment of depression and anxiety disorders.[6]
Q3: How should I prepare and store L-796568 solutions?
A3: L-796568 is a hydrophobic molecule. For in vitro experiments, it is recommended to first prepare a high-concentration stock solution in a non-aqueous solvent like dimethyl sulfoxide (DMSO). This stock solution can then be diluted to the final desired concentration in your aqueous assay buffer. It is crucial to ensure the final DMSO concentration in the assay is low (typically <0.1%) to avoid solvent-induced artifacts. For storage, keep the solid compound and DMSO stock solutions at -20°C or -80°C, protected from light and moisture to ensure stability.
Q4: My experimental results are inconsistent. What are the common causes?
A4: Inconsistent results in GPCR assays can stem from several factors:
-
Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered receptor expression or signaling.
-
Compound Stability: Ensure your L-796568 stock solution has not undergone multiple freeze-thaw cycles, which can lead to degradation. Preparing fresh dilutions from a master stock for each experiment is advisable.
-
Assay Conditions: Factors like incubation time, temperature, and buffer composition can significantly impact results. Standardize these parameters across all experiments.
-
Ligand-Biased Signaling: Be aware that some ligands can preferentially activate one downstream pathway over another for the same receptor.[7] If you are only measuring one signaling output (e.g., calcium flux), you may be missing other effects.
Troubleshooting Guides
Issue 1: High Background Signal or Apparent Constitutive Activity
| Possible Cause | Troubleshooting Step |
| High Receptor Expression: | Overexpression of V1b receptors in a recombinant cell line can sometimes lead to constitutive (ligand-independent) activity. Reduce the amount of receptor plasmid used during transfection or select a clonal cell line with a more moderate expression level. |
| Assay Interference: | Components in your assay buffer or the detection reagents themselves may be causing a high background. Run a control with vehicle-treated, untransfected cells (or cells not expressing the receptor) to determine the baseline noise of the assay system. |
| Contaminated Reagents: | Ensure all buffers, media, and reagents are fresh and free from contamination that could non-specifically activate cellular signaling pathways. |
Issue 2: Unexpected or Apparent Off-Target Effects
Even highly selective compounds can interact with other targets at high concentrations.[8] If you observe effects that are inconsistent with V1b receptor blockade, consider the following.
Step 1: Verify On-Target Activity Confirm that the observed effect is blocked by a different, structurally unrelated V1b antagonist. This helps to rule out artifacts specific to the L-796568 chemical scaffold.
Step 2: Perform a Dose-Response Analysis Determine the potency (EC50 or IC50) of L-796568 for the unexpected effect. If the potency is significantly lower (i.e., requires a much higher concentration) than its reported affinity for the V1b receptor, it is likely an off-target effect.
Step 3: Consult Selectivity Data Review selectivity profiling data for L-796568. While it is highly selective for V1b, it may have weak activity at other vasopressin receptors (V1a, V2) or other GPCRs at micromolar concentrations.
Table 1: Representative Selectivity Profile of L-796568
Note: These values are illustrative and should be confirmed with lot-specific data.
| Receptor Target | Binding Affinity (Ki, nM) | Functional Activity |
| Vasopressin V1b | 0.5 - 2.0 | Potent Antagonist |
| Vasopressin V1a | > 500 | Weak Antagonist |
| Vasopressin V2 | > 1000 | No significant activity |
| Oxytocin Receptor | > 1000 | No significant activity |
Issue 3: No Response in a Functional Assay
| Possible Cause | Troubleshooting Step |
| Incorrect G-Protein Coupling: | Ensure your chosen cell line expresses the necessary Gαq/11 proteins for V1b receptor signaling. Some cell lines, like HEK293, may require co-transfection of G-protein subunits for robust signaling. |
| Assay Sensitivity: | The magnitude of the response depends on receptor expression levels and the efficiency of downstream signaling. Your assay may not be sensitive enough to detect the signal. Try increasing the concentration of the agonist (AVP) used to stimulate the receptor or use a more sensitive detection method. |
| Inactive Ligand: | Verify the activity of your agonist (AVP) and antagonist (L-796568). Test a fresh batch or a known positive control compound to ensure the ligands are active. |
Experimental Protocols & Visualizations
Protocol: Calcium Mobilization Assay
This protocol outlines a common functional assay to measure the antagonist effect of L-796568 on AVP-induced calcium release in cells expressing the V1b receptor.
-
Cell Plating: Seed HEK293 cells stably expressing the human V1b receptor into black-walled, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well. Allow cells to adhere and grow for 24 hours.
-
Dye Loading: Aspirate the growth medium. Add 100 µL of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading buffer to each well. Incubate for 45-60 minutes at 37°C.
-
Compound Addition (Antagonist): Wash the cells gently with assay buffer. Add 80 µL of assay buffer containing varying concentrations of L-796568 (or vehicle control, e.g., 0.1% DMSO). Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation & Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Add 20 µL of Arginine Vasopressin (AVP) at a pre-determined EC80 concentration to stimulate the receptor. Measure the fluorescence intensity in real-time for 90-120 seconds.
-
Data Analysis: The antagonist effect is quantified by the reduction in the AVP-induced fluorescence peak. Plot the percentage inhibition against the concentration of L-796568 and fit the data to a four-parameter logistic equation to determine the IC50 value.
Diagrams
V1b Receptor Signaling Pathway
The following diagram illustrates the canonical signaling cascade initiated by the activation of the Vasopressin V1b receptor and its inhibition by L-796568.
Troubleshooting Workflow for Inconsistent Results
This workflow provides a logical progression for diagnosing the root cause of variability in experimental outcomes.
References
- 1. Vasopressin receptor 1B - Wikipedia [en.wikipedia.org]
- 2. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 3. What are GPCR antagonists and how do they work? [synapse.patsnap.com]
- 4. The vasopressin V1b receptor critically regulates hypothalamic-pituitary-adrenal axis activity under both stress and resting conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Evidence for the contribution of vasopressin V1B receptors in the pathophysiology of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: L-796568 In Vivo Studies
This technical support center provides guidance for researchers utilizing the selective β3-adrenergic receptor agonist, L-796568, in in vivo studies. The information is curated for researchers, scientists, and drug development professionals to aid in experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is L-796568 and what is its primary mechanism of action?
A1: L-796568 is a potent and selective agonist for the human β3-adrenergic receptor.[1] Its primary mechanism of action is the stimulation of β3-adrenergic receptors, which are predominantly found in adipose tissue. This stimulation leads to increased lipolysis and thermogenesis (energy expenditure).
Q2: What are the reported effects of L-796568 in humans?
A2: In human studies involving overweight and obese men, acute administration of L-796568 has been shown to increase energy expenditure and lipolysis.[2] A single 1000 mg dose resulted in approximately an 8% increase in energy expenditure, accompanied by elevated plasma glycerol and free fatty acid concentrations.[2] However, a 28-day study with a daily dose of 375 mg did not show a significant chronic effect on overall energy expenditure or body composition, though it did lead to a decrease in triacylglycerol concentrations.[3][4]
Q3: Is there established dosage information for L-796568 in animal models?
A3: Publicly available literature on specific dosages of L-796568 for in vivo studies in common animal models such as rats and mice is limited. The majority of published research focuses on human clinical trials. Therefore, researchers should perform pilot dose-finding studies to determine the optimal dosage for their specific animal model and experimental endpoint.
Q4: How can I estimate a starting dose for my animal study?
A4: Due to the lack of specific data for L-796568, it is recommended to review literature on other β3-adrenergic agonists in similar animal models. For example, studies with the β3-agonist CL-316,243 in diet-induced obese rats have used doses around 0.5 mg/kg. Another β3-agonist, mirabegron, has been studied in mice at doses of approximately 2 mg/kg to improve metabolic parameters. These can serve as a starting point for designing a dose-escalation study. It is crucial to start with lower doses and carefully monitor for both efficacy and any potential adverse effects.
Q5: What is the signaling pathway activated by L-796568?
A5: As a β3-adrenergic agonist, L-796568 binds to the β3-adrenergic receptor on adipocytes. This activates a G-protein-coupled signaling cascade, leading to the activation of adenylyl cyclase. Adenylyl cyclase then increases intracellular levels of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA phosphorylates and activates hormone-sensitive lipase (HSL), the rate-limiting enzyme in lipolysis, leading to the breakdown of triglycerides into free fatty acids and glycerol. In brown adipose tissue (BAT), this signaling cascade also activates uncoupling protein 1 (UCP1), which uncouples cellular respiration from ATP synthesis, resulting in heat production (thermogenesis).
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No observable effect on metabolic parameters (e.g., body weight, glucose levels). | Insufficient Dosage: The dose of L-796568 may be too low for the specific animal model or disease state. | Conduct a dose-response study to identify a more effective dose. Consider starting with a range informed by other β3-agonists. |
| Species-Specific Receptor Differences: There can be pharmacological differences in β3-adrenergic receptors between humans and rodents.[5] | Acknowledge potential species differences in receptor affinity and signaling. It may be beneficial to test other β3-agonists with known efficacy in your model as a positive control. | |
| Route of Administration: The chosen route (e.g., oral gavage, intraperitoneal injection) may result in poor bioavailability. | Investigate different administration routes. If using oral gavage, consider the formulation and potential for first-pass metabolism. | |
| Inconsistent results between animals. | Variability in Animal Model: Factors such as age, sex, diet, and microbiome can influence the response to metabolic drugs. | Ensure consistency in all experimental parameters. Use a sufficient number of animals per group to account for biological variability. |
| Compound Stability: L-796568 solution may not be stable under the storage or experimental conditions. | Prepare fresh solutions for each experiment and store the compound according to the manufacturer's instructions. | |
| Observation of adverse effects (e.g., increased heart rate, tremors). | Off-target Effects: At higher doses, L-796568 may lose its selectivity and interact with β1 or β2-adrenergic receptors, which can cause cardiovascular side effects. | Reduce the dosage. Monitor for signs of off-target effects, such as changes in heart rate and blood pressure. |
| General Toxicity: While specific toxicology data for L-796568 in animals is scarce, high doses of some β-agonists have been associated with adverse effects. | Implement a comprehensive monitoring plan for animal health throughout the study. If adverse effects are observed, consider dose reduction or termination of the experiment for the affected animals. |
Data Summary
Human Clinical Studies with L-796568
| Study Type | Dosage | Duration | Key Findings | Reference |
| Acute, Crossover | 250 mg and 1000 mg (single oral dose) | 4 hours post-administration | 1000 mg dose increased energy expenditure by ~8% and increased plasma glycerol and free fatty acids. | [2] |
| Double-blind, Placebo-controlled | 375 mg/day (oral) | 28 days | No significant change in 24-hour energy expenditure or body composition. Significant decrease in triacylglycerol concentrations. | [3][4] |
In Vivo Studies with Other β3-Adrenergic Agonists (for reference)
| Compound | Animal Model | Dosage | Key Findings | Reference |
| CL-316,243 | Diet-induced obese rats | 0.5 mg/kg (intraperitoneal) | Combination with oxytocin resulted in greater weight loss than either agent alone. | |
| Mirabegron | High-fat diet-fed mice | 2 mg/kg | Lowered body weight and adiposity, improved glucose tolerance and insulin sensitivity. | [6] |
Experimental Protocols
Protocol 1: Acute Dose-Response Study of L-796568 on Energy Expenditure in Mice
-
Animal Model: Male C57BL/6J mice, 10-12 weeks old, fed a high-fat diet for 8 weeks to induce obesity.
-
Acclimatization: Acclimatize mice to individual housing in metabolic cages for at least 3 days prior to the experiment.
-
Grouping: Randomly assign mice to vehicle control and L-796568 treatment groups (n=8-10 per group).
-
Dose Preparation: Prepare a stock solution of L-796568 in a suitable vehicle (e.g., sterile water or saline). Prepare serial dilutions for different dose levels (e.g., 0.1, 0.5, 1, 5, 10 mg/kg).
-
Administration: Administer the assigned dose or vehicle via oral gavage or intraperitoneal injection.
-
Metabolic Monitoring: Immediately place mice back into the metabolic cages and start recording energy expenditure (VO2, VCO2), respiratory exchange ratio (RER), and physical activity for at least 6 hours.
-
Blood Sampling: At the end of the monitoring period, collect blood samples for the analysis of plasma free fatty acids and glycerol.
-
Data Analysis: Analyze the area under the curve for energy expenditure for each group. Compare the treatment groups to the vehicle control using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Chronic Efficacy Study of L-796568 on Body Weight and Composition in Diet-Induced Obese Rats
-
Animal Model: Male Sprague-Dawley rats, 8 weeks old, fed a high-fat diet for 12 weeks.
-
Baseline Measurements: Measure baseline body weight, body composition (using techniques like DEXA or MRI), and food intake for one week prior to treatment.
-
Grouping: Randomly assign rats to vehicle control and L-796568 treatment groups (n=10-12 per group) based on body weight.
-
Dose Selection: Based on pilot studies or literature on similar compounds, select a daily dose of L-796568.
-
Daily Administration: Administer L-796568 or vehicle daily at the same time each day for 4-8 weeks.
-
Monitoring:
-
Measure body weight and food intake daily.
-
Measure body composition weekly.
-
Perform an oral glucose tolerance test (OGTT) at the end of the study.
-
-
Terminal Procedures: At the end of the treatment period, collect terminal blood samples for biomarker analysis (e.g., lipids, insulin). Harvest adipose and other relevant tissues for further analysis (e.g., gene expression, histology).
-
Data Analysis: Analyze changes in body weight, body composition, food intake, and OGTT parameters over time using appropriate statistical methods (e.g., repeated measures ANOVA).
Visualizations
Caption: Signaling pathway of L-796568 in adipocytes.
Caption: General experimental workflow for in vivo studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Acute effect of L-796568, a novel beta 3-adrenergic receptor agonist, on energy expenditure in obese men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of a 28-d treatment with L-796568, a novel beta(3)-adrenergic receptor agonist, on energy expenditure and body composition in obese men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 5. Beta 3-adrenoceptor agonists as anti-diabetic and anti-obesity drugs in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
L-796568 Technical Support Center: Troubleshooting Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of L-796568, a selective β3-adrenergic receptor agonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of L-796568?
L-796568 is a highly selective and potent agonist for the human β3-adrenergic receptor.[1][2][3] Its intended therapeutic effect is to stimulate energy expenditure and lipolysis, which has been explored for the treatment of obesity.[1][3][4]
Q2: What are the known off-target effects of L-796568 on other β-adrenergic receptors?
L-796568 exhibits weak partial agonism at human β1 and β2-adrenergic receptors.[2][5] However, its affinity for these receptors is substantially lower than for the β3 receptor, suggesting a low potential for off-target effects at therapeutic concentrations.[2][5]
Q3: Have any cardiovascular off-target effects been observed with L-796568 administration?
Acute administration of a high dose (1000 mg) of L-796568 has been shown to cause a significant increase in systolic blood pressure.[1] However, no significant changes in heart rate or diastolic blood pressure were reported.[1]
Q4: Does L-796568 affect metabolic parameters other than lipolysis and energy expenditure?
In a 28-day clinical study, L-796568 treatment was associated with a significant decrease in triacylglycerol concentrations.[3][4][6] However, it did not produce significant changes in glucose tolerance or the nonprotein respiratory quotient.[3][4][6]
Q5: Is there a sustained thermogenic effect with chronic dosing of L-796568?
Studies have shown that chronic treatment with L-796568 for 28 days did not result in a major sustained lipolytic or thermogenic effect.[3][4] This may be due to insufficient recruitment of β3-responsive tissues in humans or downregulation of the β3-adrenergic receptor-mediated effects with chronic dosing.[3][4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected increase in systolic blood pressure during in vivo experiments. | This may be an on-target effect of β3-adrenergic receptor activation or a potential off-target effect. Acute high doses of L-796568 have been documented to increase systolic blood pressure.[1] | Monitor blood pressure closely during the experiment. Consider dose-response studies to identify a therapeutic window with minimal cardiovascular effects. If the effect persists, evaluate the contribution of β1-adrenergic receptor activation, although L-796568 has low affinity for this receptor.[2][5] |
| Lack of a significant increase in energy expenditure or lipolysis in a chronic study. | Chronic administration of L-796568 may lead to desensitization or downregulation of the β3-adrenergic receptor, resulting in a diminished therapeutic response over time.[3][4] | Measure β3-adrenergic receptor expression and sensitivity in your experimental model before and after chronic treatment. Consider intermittent dosing schedules to potentially mitigate receptor downregulation. |
| Observed decrease in triacylglycerol levels without a corresponding change in body composition. | L-796568 has been shown to lower triacylglycerol concentrations.[3][4][6] This may be a direct metabolic effect independent of significant changes in fat mass. | Investigate the underlying mechanism of triacylglycerol reduction. This could involve altered lipid metabolism pathways beyond simple lipolysis in adipose tissue. |
| Inconsistent results in thermogenesis studies. | The thermogenic response to L-796568 may be dose-dependent. A 1000 mg acute dose showed a significant increase in energy expenditure, while lower doses or chronic administration did not have the same effect.[1][4][5] | Ensure the dose used is appropriate for the intended outcome and experimental model. For acute studies, higher doses may be required to observe a thermogenic effect. |
Quantitative Data Summary
Table 1: Selectivity Profile of L-796568 at Human Adrenergic Receptors
| Receptor | Agonist Activity | EC50 (µmol/L) | Efficacy (% of Isoproterenol Activity) |
| β3-Adrenergic Receptor | Agonist | 0.0036 | 94% |
| β1-Adrenergic Receptor | Weak Partial Agonist | 4.8 | 25% |
| β2-Adrenergic Receptor | Weak Partial Agonist | 2.4 | 25% |
| (Data sourced from references[2][5]) |
Table 2: Summary of Clinical Trial Results for L-796568
| Parameter | Acute Dose (1000 mg) [1] | Chronic Dosing (28 days, 375 mg/day) [3][4] |
| Energy Expenditure | ~8% increase | No significant change |
| Plasma Glycerol & Free Fatty Acids | Increased | No major lipolytic effect |
| Systolic Blood Pressure | Significantly increased | Not reported |
| Heart Rate | No significant change | Not reported |
| Diastolic Blood Pressure | No significant change | Not reported |
| Triacylglycerol Concentrations | Not reported | Significantly decreased |
| Glucose Tolerance | Not reported | No change |
Experimental Protocols
Protocol 1: Assessment of Acute Thermogenic and Cardiovascular Effects of L-796568 in Humans
This protocol is based on the methodology described in the clinical trial investigating the acute effects of L-796568.[1][5]
-
Subject Recruitment: Healthy overweight to obese male volunteers are recruited.
-
Study Design: A randomized, placebo-controlled, crossover trial design is employed with three periods.
-
Dosing: Subjects receive a single oral dose of L-796568 (e.g., 250 mg or 1000 mg) or a placebo in each period, with a washout period between treatments.
-
Measurements:
-
Energy Expenditure: Measured by indirect calorimetry at baseline and for a 4-hour period post-administration.
-
Blood Samples: Collected at baseline and at regular intervals post-dose to measure plasma glycerol and free fatty acid concentrations.
-
Cardiovascular Parameters: Heart rate and blood pressure are monitored at baseline and every 30 minutes post-dose.
-
-
Data Analysis: Changes from baseline in energy expenditure and other parameters are compared between the L-796568 and placebo groups.
Visualizations
Caption: β3-Adrenergic Receptor Signaling Pathway Activated by L-796568.
Caption: Troubleshooting Workflow for L-796568 Experiments.
References
- 1. Acute effect of L-796568, a novel beta 3-adrenergic receptor agonist, on energy expenditure in obese men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 4. Effect of a 28-d treatment with L-796568, a novel beta(3)-adrenergic receptor agonist, on energy expenditure and body composition in obese men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. files.core.ac.uk [files.core.ac.uk]
Addressing poor oral bioavailability of L-796568
Welcome to the technical support center for L-796568. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the experimental use of L-796568, with a focus on its oral administration and bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is L-796568 and what is its primary mechanism of action?
A1: L-796568 is a highly selective human beta-3 adrenergic receptor agonist.[1][2] Its primary mechanism of action is the stimulation of the beta-3 adrenergic receptor, which leads to increased lipolysis and energy expenditure.[3][4]
Q2: What were the orally administered doses of L-796568 used in human clinical studies?
A2: In clinical trials involving obese men, single oral doses of 250 mg and 1000 mg have been studied.[3][4][5] Another study involved treatment for 28 days with a daily dose of 375 mg.[1][2]
Q3: What effects have been observed following oral administration of L-796568 in humans?
A3: Oral administration of a 1000 mg dose of L-796568 resulted in an approximate 8% increase in energy expenditure, accompanied by elevated plasma glycerol and free fatty acid concentrations.[3] A 28-day study with 375 mg/day showed a significant decrease in triacylglycerol concentrations.[1][2] Higher plasma concentrations of L-796568 were also correlated with greater reductions in fat mass.[1][2]
Q4: Are there any known side effects associated with the oral administration of L-796568?
A4: In a single-dose study, a 1000 mg dose of L-796568 was associated with a significant increase in systolic blood pressure. No significant changes in heart rate or diastolic blood pressure were reported at the doses tested.[3]
Troubleshooting Guide
Issue 1: High Variability in Plasma Concentrations of L-796568 Across Experimental Subjects
Q: We are observing significant inter-subject variability in the plasma concentrations of L-796568 after oral administration in our animal models. What could be the cause and how can we mitigate this?
A: High variability in plasma concentrations following oral dosing can stem from several factors, including physiological differences in the animals and issues with the formulation.
Possible Causes:
-
First-Pass Metabolism: The compound may be undergoing extensive metabolism in the liver or gut wall, and the rate of this metabolism can vary between individuals.[6]
-
Food Effects: The presence or absence of food in the gastrointestinal (GI) tract can significantly alter drug absorption. For some compounds, administration with food can enhance solubility and subsequent absorption.[6]
-
Poor Aqueous Solubility: Low solubility of the compound in the aqueous environment of the GI tract is a primary barrier to consistent absorption.[7]
-
Gastrointestinal Transit Time: Differences in the rate at which the compound moves through the GI tract can affect the extent of absorption.
Troubleshooting Steps & Potential Solutions:
-
Standardize Administration Protocol:
-
Ensure consistent fasting or fed states for all animals prior to dosing. Clinical trials with PROTACs, which also face bioavailability challenges, have adopted protocols where the drug is administered with food to potentially improve exposure.[6]
-
Administer the dose at the same time of day for each experiment to minimize circadian variations in metabolic processes.
-
-
Improve Formulation:
-
Lipid-Based Formulations: Consider formulating L-796568 in a lipid-based delivery system, such as a self-nanoemulsifying drug delivery system (SNEDDS). These formulations can enhance the solubility and absorption of lipophilic compounds.[7]
-
Prodrug Approach: While more complex, synthesizing a prodrug of L-796568 could improve its physicochemical properties for better absorption. A prodrug is a modified version of the active compound that is converted to the active form in the body.[6][8]
-
-
Investigate Metabolic Stability:
-
Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes from the animal species being studied to understand the extent of first-pass metabolism.
-
Issue 2: Lower than Expected In Vivo Efficacy Despite Adequate In Vitro Potency
Q: Our in vitro studies show that L-796568 is a potent agonist at the beta-3 adrenergic receptor, but we are seeing a blunted or inconsistent response in our in vivo oral studies. Why might this be happening?
A: A discrepancy between in vitro potency and in vivo efficacy is often linked to poor oral bioavailability. The compound may not be reaching the systemic circulation in sufficient concentrations to exert its therapeutic effect.
Possible Causes:
-
Low Oral Bioavailability: This can be due to poor absorption, extensive first-pass metabolism, or rapid excretion.
-
Insufficient Receptor Occupancy: The plasma concentrations achieved may be below the threshold required for significant engagement of the beta-3 adrenergic receptors in target tissues.
Troubleshooting Steps & Potential Solutions:
-
Assess Oral Bioavailability:
-
Perform a pharmacokinetic study to determine the absolute oral bioavailability of your current formulation. This involves comparing the plasma concentration-time profiles after oral and intravenous (IV) administration.
-
-
Dose Escalation Study:
-
Carefully conduct a dose-escalation study in your animal model to determine if a higher dose can achieve the desired therapeutic effect without causing significant side effects. Human studies with L-796568 used doses as high as 1000 mg.[3]
-
-
Formulation Enhancement:
-
As mentioned previously, improving the formulation is a key strategy. Approaches like micronization, nanosuspensions, or lipid-based formulations can significantly improve the dissolution and absorption of poorly soluble drugs.[8]
-
-
Consider Alternative Routes of Administration:
-
For initial efficacy studies, using a route of administration that bypasses the GI tract and first-pass metabolism, such as subcutaneous or intraperitoneal injection, can help confirm the compound's in vivo activity.
-
Data from Clinical Studies
Table 1: Single Dose Effects of Oral L-796568 in Obese Men
| Dose | Change in Energy Expenditure | Change in Plasma Glycerol | Change in Plasma Free Fatty Acids | Change in Systolic Blood Pressure |
| 250 mg | Not significant | Not significant | Not significant | Not significant |
| 1000 mg | ~8% increase | Significant increase | Significant increase | Significant increase |
| Placebo | No significant change | No significant change | No significant change | No significant change |
Data synthesized from a study in 12 healthy overweight to obese men.[3]
Table 2: Effects of 28-Day Treatment with Oral L-796568 (375 mg/day) in Obese Men
| Parameter | L-796568 Group (n=10) | Placebo Group (n=10) |
| Change in 24-h Energy Expenditure | +92 +/- 586 kJ/24 h | +86 +/- 512 kJ/24 h |
| Change in Triacylglycerol Conc. | -0.76 +/- 0.76 mmol/L | +0.42 +/- 0.31 mmol/L |
Data from a 2-center, double-blind, randomized, parallel-group study.[1][2]
Experimental Protocols
Protocol: Assessment of Oral Bioavailability in a Preclinical Rodent Model
Objective: To determine the absolute oral bioavailability of L-796568.
Materials:
-
L-796568
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Vehicle for intravenous administration (e.g., saline with a co-solvent like DMSO, if required)
-
Male Sprague-Dawley rats (n=6 per group)
-
Cannulas for blood collection (e.g., jugular vein cannulation)
-
Analytical method for quantifying L-796568 in plasma (e.g., LC-MS/MS)
Methodology:
-
Animal Preparation:
-
Acclimate animals for at least 3 days before the study.
-
Fast animals overnight (with free access to water) before dosing.
-
-
Dosing:
-
Oral Group (PO): Administer L-796568 at a defined dose (e.g., 10 mg/kg) via oral gavage.
-
Intravenous Group (IV): Administer L-796568 at a lower dose (e.g., 1 mg/kg) as a slow bolus injection via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approx. 0.2 mL) into tubes containing an anticoagulant (e.g., EDTA) at the following time points:
-
IV Group: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO Group: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of L-796568 in plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters for both groups, including the Area Under the Curve (AUC) from time zero to infinity (AUC₀-inf).
-
Calculate the absolute oral bioavailability (F%) using the following formula:
F(%) = (AUCpo / AUCiv) * (Doseiv / Dosepo) * 100
-
Visualizations
Caption: Signaling pathway of L-796568 via the beta-3 adrenergic receptor.
Caption: A logical workflow for troubleshooting poor oral bioavailability.
References
- 1. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 2. Effect of a 28-d treatment with L-796568, a novel beta(3)-adrenergic receptor agonist, on energy expenditure and body composition in obese men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute effect of L-796568, a novel beta 3-adrenergic receptor agonist, on energy expenditure in obese men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. Strategies for enhancing the oral bioavailability of cannabinoids. | Cannabinoids Research [cannabinoids.huji.ac.il]
- 8. researchgate.net [researchgate.net]
Technical Support Center: L-796568 Dose-Response Curve Inconsistencies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistencies in dose-response curves with L-796568, a potent and selective β3-adrenergic receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is L-796568 and what is its primary mechanism of action?
L-796568 is a full agonist of the human β3-adrenergic receptor.[1] Its primary mechanism of action is to bind to and activate the β3-adrenergic receptor, a Gs protein-coupled receptor (GPCR). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to physiological responses such as lipolysis and thermogenesis.
Q2: What are the reported potency (EC50) values for L-796568?
L-796568 is reported to be a high-potency agonist for the human β3-adrenergic receptor with a reported EC50 of 3.6 nmol/L.[1] However, it is important to note that EC50 values can vary depending on the specific experimental conditions, including the cell line, receptor expression levels, and the assay format used.
Q3: Why am I observing a flat or non-sigmoidal dose-response curve?
A flat or non-sigmoidal dose-response curve can indicate several potential issues:
-
Compound Insolubility: L-796568 may have precipitated out of solution, especially at higher concentrations. Visually inspect your stock and working solutions for any signs of precipitation.
-
Low Compound Potency in Your System: While potent, the compound's effect might be minimal in your specific cell line or under your assay conditions.
-
Assay Insensitivity: The assay may not be sensitive enough to detect a response. Consider optimizing the assay parameters, such as incubation time or cell number.
-
Incorrect Concentration Range: The tested concentration range may be too narrow or not centered around the expected EC50.
Q4: My EC50 values for L-796568 are highly variable between experiments. What are the common causes?
Significant shifts in EC50 values between experiments are a common issue and can be attributed to:
-
Inconsistent Cell Health and Passage Number: Use cells with a consistent and low passage number for all experiments.
-
Variable Cell Seeding Density: Ensure a uniform cell number is seeded in each well.
-
Inaccurate Pipetting: Calibrate your pipettes regularly and use proper pipetting techniques, especially for serial dilutions.
-
Compound Degradation: Ensure proper storage of L-796568 stock solutions and prepare fresh dilutions for each experiment.
-
Edge Effects in Microplates: Avoid using the outer wells of the plate for critical data points as they are more prone to evaporation.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
Symptoms: Large error bars on your dose-response curve, indicating significant differences in the response at the same concentration of L-796568.
Possible Causes & Troubleshooting Steps:
| Cause | Troubleshooting Steps |
| Inaccurate Pipetting | - Ensure pipettes are properly calibrated. - Use reverse pipetting for viscous solutions. - Ensure thorough mixing of solutions at each dilution step. |
| Uneven Cell Seeding | - Ensure a homogenous cell suspension before and during plating. - Tilt the plate in multiple directions after seeding to ensure even distribution. |
| Edge Effects | - Avoid using the outermost wells of the microplate for experimental data. - Fill the outer wells with sterile water or media to create a humidity barrier. |
| Compound Precipitation | - Visually inspect stock and working solutions for precipitates. - Consider a brief sonication of the stock solution before making dilutions. |
Issue 2: Dose-Response Curve is Shifted or has a Shallow Slope
Symptoms: The dose-response curve is shifted to the right (higher EC50) or the slope is shallower than expected.
Possible Causes & Troubleshooting Steps:
| Cause | Troubleshooting Steps |
| Compound Degradation | - Prepare fresh dilutions of L-796568 from a stock solution for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution. - Store stock solutions at the recommended temperature and protected from light. |
| Suboptimal Assay Conditions | - Incubation Time: Optimize the incubation time with L-796568. A time-course experiment can help determine the optimal duration. - Cell Density: The number of cells per well can influence the magnitude of the response. Titrate the cell number to find the optimal density. |
| Receptor Desensitization | - Prolonged exposure to high concentrations of an agonist can lead to receptor desensitization. Consider shorter incubation times. |
| Presence of Antagonists | - Ensure that components of the cell culture medium or serum are not interfering with L-796568 binding. Serum starvation prior to the assay may be necessary. |
Quantitative Data Summary
The following table summarizes the reported potency of L-796568.
| Compound | Receptor | Assay Type | Cell Line | Reported Value |
| L-796568 | Human β3-Adrenergic Receptor | cAMP Accumulation | CHO | EC50 = 3.6 nmol/L[1] |
Experimental Protocols
Key Experiment: cAMP Accumulation Assay in CHO Cells
This protocol is a general guideline for measuring L-796568-induced cAMP accumulation in Chinese Hamster Ovary (CHO) cells stably expressing the human β3-adrenergic receptor.
Materials:
-
CHO cells stably expressing the human β3-adrenergic receptor
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS and appropriate selection antibiotics
-
Phosphate-Buffered Saline (PBS)
-
L-796568
-
DMSO (for stock solution)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
Procedure:
-
Cell Seeding:
-
Culture CHO-β3 cells to ~80-90% confluency.
-
Harvest cells and seed them into a 96-well plate at a predetermined optimal density.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a high-concentration stock solution of L-796568 in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in assay buffer to create a range of working concentrations. It is advisable to test a wide range, for example, from 0.1 nM to 1 µM.
-
Include a vehicle control (DMSO only) and a positive control (e.g., isoproterenol).
-
-
Assay Performance:
-
Wash the cells once with warm PBS.
-
Add assay buffer containing a PDE inhibitor (to prevent cAMP degradation) and incubate for a short period (e.g., 15-30 minutes).
-
Add the L-796568 dilutions to the respective wells.
-
Incubate for the optimized stimulation time (e.g., 30-60 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (0% response) and a maximal stimulation control (100% response).
-
Plot the normalized response against the logarithm of the L-796568 concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Hill slope.
-
Visualizations
Caption: L-796568 signaling pathway.
Caption: General experimental workflow.
Caption: Troubleshooting workflow.
References
L-796568 In Vivo Experiments: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results during in vivo experiments with L-796568, a selective β3-adrenergic receptor agonist.
Troubleshooting Guides
Issue 1: Lack of Efficacy on Body Weight and Fat Mass in Chronic Studies
Question: My long-term (e.g., 28-day) in vivo study with L-796568 at a daily dose of 375 mg/d shows no significant change in overall body weight or fat mass. Is this an expected outcome?
Answer: Yes, this is a documented finding in clinical research. While acute high doses of L-796568 have demonstrated thermogenic and lipolytic effects, chronic administration at lower doses has not consistently translated into significant changes in body composition.[1][2] A 28-day study in obese men showed no major lipolytic or thermogenic effect at a dose of 375 mg/day.[1][2]
Troubleshooting Steps:
-
Verify Compound Integrity and Formulation:
-
Ensure the L-796568 compound is of high purity and has not degraded.
-
Confirm the stability and proper formulation of the dosing vehicle.
-
-
Assess Plasma Concentrations:
-
Individual pharmacokinetic variability can significantly impact efficacy. In one study, higher plasma concentrations of L-796568 were associated with a greater decrease in fat mass, even when the overall effect was not statistically significant.[1][2]
-
Measure plasma levels of L-796568 in your subjects to correlate exposure with observed effects.
-
-
Consider Upregulation of Phosphodiesterases:
-
Chronic β-adrenergic stimulation can lead to increased expression of phosphodiesterases (PDEs), enzymes that degrade cAMP. This can dampen the downstream signaling cascade and reduce the biological response over time.
-
-
Evaluate Receptor Downregulation:
Issue 2: Absence of Acute Thermogenic Effect at Lower Doses
Question: I am not observing an increase in energy expenditure in my acute study design. What could be the reason?
Answer: The thermogenic effect of L-796568 is highly dose-dependent. Studies have shown that a single oral dose of 1000 mg can significantly increase energy expenditure by approximately 8% in obese men.[3][4][5] However, a lower dose of 250 mg did not produce a statistically significant change in energy expenditure.[3]
Troubleshooting Steps:
-
Review Dosing Regimen:
-
Confirm that the administered dose is sufficient to elicit a thermogenic response. Based on clinical data, a dose of at least 1000 mg (in humans) was required for a significant acute effect.
-
-
Control for Confounding Factors:
-
Ensure subjects are in a fasted state and at rest during the measurement period to establish a stable baseline.
-
Avoid co-administration of substances that may interfere with adrenergic signaling.
-
-
Timing of Measurement:
Issue 3: Unexpected Cardiovascular Effects
Question: My study subjects are exhibiting an increase in systolic blood pressure following L-796568 administration. Is this a known side effect?
Answer: Yes, an increase in systolic blood pressure has been reported with high doses of L-796568. In an acute study, a 1000 mg dose resulted in a significant increase in systolic blood pressure, while no significant changes were observed in heart rate or diastolic blood pressure.[3][4][5]
Troubleshooting and Explanations:
-
Potential Off-Target Effects:
-
While L-796568 is highly selective for the β3-adrenergic receptor, at higher concentrations, it may exhibit weak partial agonism at β1 and β2-adrenergic receptors.[3] Stimulation of β1-adrenergic receptors in the heart can increase cardiac contractility, leading to a rise in systolic blood pressure.
-
-
Monitor Vital Signs:
-
Closely monitor cardiovascular parameters, including systolic and diastolic blood pressure and heart rate, throughout the experiment, especially when using higher doses.
-
-
Consider Dose Reduction:
-
If the cardiovascular effects are a concern for your experimental model, consider whether a lower dose, though potentially less effective for thermogenesis, might be sufficient for your research question while minimizing side effects.
-
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for L-796568?
L-796568 is a potent and selective full agonist of the human β3-adrenergic receptor.[6] Its primary mechanism involves the stimulation of these receptors, predominantly found in adipose tissue. This activation leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn stimulates lipolysis (the breakdown of triglycerides into free fatty acids and glycerol) and thermogenesis (heat production).[3][6]
Q2: What are the key differences in outcomes between acute and chronic dosing of L-796568?
A single high dose (1000 mg) of L-796568 has been shown to acutely increase energy expenditure and lipolysis.[3][4] In contrast, a 28-day study with a lower daily dose (375 mg) did not find a sustained, significant effect on 24-hour energy expenditure or body composition.[1][2] This suggests that the acute effects may not be maintained during chronic treatment, possibly due to receptor downregulation or other adaptive mechanisms.[1][2]
Q3: Are there any observed effects of L-796568 on metabolic parameters other than energy expenditure?
Yes. A 28-day treatment with L-796568 was found to significantly decrease triacylglycerol concentrations compared to placebo.[1][2][7] However, no significant changes in glucose tolerance were observed in the same study.[1][2]
Q4: What is the in vitro potency of L-796568?
In vitro studies have shown that L-796568 has a high potency for the human β3-adrenergic receptor, with an EC50 of 3.6 nmol/L.[3][6] Its affinity for β1 and β2-adrenergic receptors is much lower, with EC50 values of 4770 nmol/L and 2405 nmol/L, respectively, demonstrating its selectivity.[3]
Data Summary Tables
Table 1: Summary of Acute Effects of L-796568 (4 hours post-dose)
| Parameter | Placebo | 250 mg L-796568 | 1000 mg L-796568 |
| Change in Energy Expenditure | No significant change | No significant change | ~8% increase |
| Plasma Free Fatty Acids | No significant change | No significant change | Significant increase |
| Plasma Glycerol | No significant change | No significant change | Significant increase |
| Systolic Blood Pressure | No significant change | No significant change | Significant increase |
| Heart Rate | No significant change | No significant change | No significant change |
| Diastolic Blood Pressure | No significant change | No significant change | No significant change |
Data compiled from studies in obese men.[3][4]
Table 2: Summary of Chronic Effects of L-796568 (28-day treatment)
| Parameter | Placebo (Change from Baseline) | 375 mg/d L-796568 (Change from Baseline) |
| 24-h Energy Expenditure | +86 ± 512 kJ/24 h | +92 ± 586 kJ/24 h |
| Body Weight | No significant change | No significant change |
| Fat Mass | No significant change | No significant change |
| Triacylglycerol Concentration | +0.42 ± 0.31 mmol/L | -0.76 ± 0.76 mmol/L |
Data from a 28-day study in obese men. The changes in energy expenditure and body composition were not statistically different between the groups.[1][2]
Experimental Protocols
Key Experiment: Acute Thermogenic and Lipolytic Response
-
Study Design: A randomized, placebo-controlled, crossover trial.[3][4]
-
Subjects: Healthy, overweight to obese, non-smoking male volunteers.[3][4]
-
Protocol:
-
Subjects fast overnight.
-
Baseline measurements are taken for energy expenditure (via indirect calorimetry), heart rate, and blood pressure. Blood samples are drawn.[3][4]
-
A single oral dose of L-796568 (e.g., 250 mg or 1000 mg) or placebo is administered.[3][4]
-
Subjects remain in a semi-supine position for a 4-hour post-dose period.[3]
-
Energy expenditure, heart rate, and blood pressure are measured every 30 minutes.[3]
-
Blood samples are collected at 1, 2, 3, and 4 hours post-dose for analysis of free fatty acids, glycerol, and other metabolites.[3]
-
A washout period of 6 to 8 days is implemented between treatments in the crossover design.[3]
-
Visualizations
Caption: Signaling pathway of L-796568 in an adipocyte.
Caption: Experimental workflows for acute and chronic L-796568 studies.
References
- 1. Effect of a 28-d treatment with L-796568, a novel beta(3)-adrenergic receptor agonist, on energy expenditure and body composition in obese men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Acute effect of L-796568, a novel beta 3-adrenergic receptor agonist, on energy expenditure in obese men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 6. mdpi.com [mdpi.com]
- 7. files.core.ac.uk [files.core.ac.uk]
L-796568 stability and proper storage conditions
This technical support center provides guidance on the stability and proper storage of L-796568, a potent and selective β3-adrenergic receptor agonist. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for L-796568 powder?
A1: For long-term stability, L-796568 in powder form should be stored at -20°C. Under these conditions, it is expected to remain stable for up to 3 years.
Q2: How should I store L-796568 once it is dissolved in a solvent?
A2: Stock solutions of L-796568 should be stored at -80°C for optimal stability, where they can be kept for up to 1 year. It is advisable to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: What are the appropriate shipping conditions for L-796568?
A3: L-796568 is typically shipped with blue ice or at ambient temperature for short durations without compromising its stability. Upon receipt, it is crucial to transfer the compound to the recommended storage conditions immediately.
Q4: Is L-796568 sensitive to light?
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly low or inconsistent experimental results. | Degradation of L-796568 due to improper storage or handling. | 1. Verify Storage Conditions: Ensure that the compound has been consistently stored at the recommended temperatures (-20°C for powder, -80°C for solutions). 2. Check Aliquoting Practice: Confirm that stock solutions were aliquoted to minimize freeze-thaw cycles. 3. Assess Purity: If degradation is suspected, consider performing a purity analysis (e.g., by HPLC) to determine the integrity of the compound. |
| Precipitation is observed in the stock solution upon thawing. | The solubility limit of L-796568 in the chosen solvent may have been exceeded, or the solution may have been stored at an inappropriate temperature. | 1. Gentle Warming and Sonication: Warm the solution to room temperature and use a sonicator bath to aid in redissolving the precipitate. 2. Review Solvent Choice and Concentration: Ensure the solvent and concentration are appropriate for L-796568. If necessary, prepare a fresh, more dilute solution. |
| The color of the L-796568 powder or solution has changed. | This could be an indication of chemical degradation or contamination. | 1. Do Not Use: Discontinue the use of the discolored compound as its purity is questionable. 2. Obtain a Fresh Supply: It is recommended to use a new, uncompromised batch of L-796568 for your experiments. |
Data Presentation
Storage Conditions Summary
| Form | Storage Temperature | Expected Stability |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 1 year |
Experimental Protocols
Representative Protocol: Forced Degradation Study for L-796568
Objective: To assess the intrinsic stability of L-796568 under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method. This is a representative protocol based on general guidelines for forced degradation studies.[1][2]
Materials:
-
L-796568
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphate buffer
-
HPLC system with a UV detector
-
Photostability chamber
-
Temperature-controlled oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of L-796568 in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid powder of L-796568 to 105°C in a temperature-controlled oven for 24 hours.
-
Photolytic Degradation: Expose the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[3]
-
-
Sample Analysis:
-
Following the stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. An example of a starting method for a similar beta-adrenergic agonist involves a C18 column with a mobile phase of phosphate buffer and methanol.[4][5][6]
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify any degradation products.
-
Determine the percentage of degradation of L-796568 under each stress condition.
-
Visualizations
Caption: Experimental workflow for a forced degradation study of L-796568.
Caption: Hypothetical signaling pathway for a β3-adrenergic receptor agonist.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A Rapid Stability-Indicating RP-HPLC Method for the Determination of Betaxolol Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming L-796568 Resistance in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to L-796568 in cell culture experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We initially observed a strong response to L-796568 in our cell line, but the effect diminishes with subsequent treatments. What could be the cause?
A1: This phenomenon, known as tachyphylaxis or desensitization, is common for G-protein coupled receptor (GPCR) agonists like L-796568. The initial strong response is followed by a period of reduced responsiveness. This can be attributed to several cellular mechanisms that attenuate signaling from the β3-adrenergic receptor.
Likely Causes:
-
Receptor Phosphorylation and Uncoupling: Prolonged exposure to L-796568 can lead to phosphorylation of the β3-adrenergic receptor by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin, which sterically hinders the coupling of the receptor to its Gs protein, thereby reducing downstream signaling.[1][2][3][4]
-
Receptor Internalization: β-arrestin binding can also trigger the internalization of the β3-adrenergic receptor from the cell surface into endosomes. This reduces the number of receptors available to bind to L-796568.[1][5]
-
Receptor Downregulation: Chronic exposure to L-796568 may lead to a decrease in the total number of β3-adrenergic receptors through reduced gene expression or increased receptor degradation in lysosomes.[1][5]
Troubleshooting Workflow:
To identify the specific mechanism of resistance in your cell line, we recommend the following experimental workflow:
Q2: How can we restore the sensitivity of our cells to L-796568?
A2: Restoring sensitivity, or "resensitization," can often be achieved by allowing the cells to recover in the absence of the agonist.
Strategies to Restore Sensitivity:
-
Drug Washout: Remove L-796568 from the cell culture medium and incubate the cells in agonist-free medium for a period of time (typically 24-48 hours). This allows for the dephosphorylation and recycling of internalized receptors back to the cell surface.
-
Use of Phosphodiesterase (PDE) Inhibitors: The downstream signal of β3-adrenergic receptor activation is an increase in intracellular cyclic AMP (cAMP). This signal is terminated by phosphodiesterases (PDEs). In cases of partial desensitization, co-treatment with a broad-spectrum PDE inhibitor, such as IBMX, can potentiate the remaining signal by preventing the breakdown of cAMP.
Q3: We are not seeing any response to L-796568 in our cell line, even on the first treatment. What could be the issue?
A3: A complete lack of response may indicate a more fundamental issue with the cell line or experimental setup.
Potential Issues:
-
Low or Absent β3-Adrenergic Receptor Expression: The cell line you are using may not endogenously express the β3-adrenergic receptor, or may express it at very low levels.
-
Inactive Compound: The L-796568 compound may have degraded or be of poor quality.
-
Suboptimal Assay Conditions: The concentration of L-796568 or the incubation time may not be optimal for your specific cell line and assay.
Troubleshooting Steps:
-
Confirm Receptor Expression:
-
RT-qPCR: Measure the mRNA levels of the β3-adrenergic receptor (ADRB3 gene).
-
Western Blot: Detect the presence of the β3-adrenergic receptor protein.
-
Radioligand Binding Assay: Use a radiolabeled antagonist to quantify the number of β3-adrenergic receptors on the cell surface.
-
-
Verify Compound Activity:
-
Test the compound on a positive control cell line known to respond to L-796568.
-
Perform a dose-response curve to ensure you are using an appropriate concentration.
-
-
Optimize Assay Conditions:
-
Titrate the concentration of L-796568.
-
Perform a time-course experiment to determine the optimal stimulation time.
-
Q4: Can we use other compounds to investigate the β3-adrenergic signaling pathway in our cells?
A4: Yes, several other compounds can be used as tools to investigate the pathway and as controls for your experiments.
| Compound | Mechanism of Action | Typical Use in Cell Culture |
| Isoproterenol | Non-selective β-adrenergic agonist | Positive control for β-adrenergic receptor activation. |
| Forskolin | Directly activates adenylyl cyclase[6][7][8][9][10] | Bypasses the receptor to directly stimulate cAMP production, useful for confirming the functionality of the downstream signaling pathway. |
| IBMX | Broad-spectrum phosphodiesterase (PDE) inhibitor | Prevents the degradation of cAMP, used to potentiate the signal from β-adrenergic agonists. |
| Propranolol | Non-selective β-adrenergic antagonist | Negative control to block the effects of β-adrenergic agonists. |
| SR59230A | β3-adrenergic receptor antagonist (with some reports of partial agonism)[11] | Used to specifically block the β3-adrenergic receptor. |
| Cholera Toxin | Catalyzes ADP-ribosylation of the Gαs subunit, locking it in an active state[12][13][14][15] | Constitutively activates Gs-coupled signaling, leading to high levels of cAMP. |
| Pertussis Toxin | Catalyzes ADP-ribosylation of Gαi/o subunits, preventing their activation[12][13][14][15][16] | Used to investigate the involvement of Gi signaling pathways. |
Signaling Pathways and Mechanisms of Resistance
β3-Adrenergic Receptor Signaling Pathway:
Mechanisms of L-796568 Resistance:
Experimental Protocols
Protocol 1: Measurement of Intracellular cAMP Levels
This protocol describes a method to quantify intracellular cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[17][18][19][20][21]
Materials:
-
Cells cultured in appropriate plates (e.g., 96-well plate)
-
L-796568
-
Forskolin (positive control)
-
IBMX (optional, PDE inhibitor)
-
Cell lysis buffer
-
cAMP assay kit (ELISA or TR-FRET based)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Pre-treatment (for chronic stimulation): Treat cells with L-796568 for the desired duration (e.g., 24 hours). Include an untreated control.
-
Acute Stimulation:
-
Wash the cells with serum-free medium.
-
Pre-incubate with a PDE inhibitor like IBMX (e.g., 100 µM) for 30 minutes to prevent cAMP degradation.
-
Add L-796568 at various concentrations to the wells. Include a vehicle control and a positive control (e.g., 10 µM Forskolin).
-
Incubate for the optimized time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Perform the cAMP assay following the kit's protocol.
-
Data Analysis: Generate a standard curve and determine the cAMP concentration in each sample. Plot the cAMP concentration against the log of the L-796568 concentration to obtain a dose-response curve.
Protocol 2: Radioligand Binding Assay
This protocol is for determining the receptor number (Bmax) and affinity (Kd) using a radiolabeled antagonist.[22][23][24][25]
Materials:
-
Cell membranes prepared from cultured cells
-
Radiolabeled β3-adrenergic receptor antagonist (e.g., [³H]-SR59230A)
-
Unlabeled antagonist (for determining non-specific binding)
-
Binding buffer
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation: Grow cells to confluency, harvest, and prepare cell membranes by homogenization and centrifugation. Determine the protein concentration of the membrane preparation.
-
Saturation Binding:
-
In a 96-well plate, add a fixed amount of cell membrane protein to each well.
-
Add increasing concentrations of the radiolabeled antagonist.
-
To a parallel set of wells, add the same concentrations of radiolabeled antagonist plus a high concentration of unlabeled antagonist to determine non-specific binding.
-
Incubate at room temperature for 1-2 hours to reach equilibrium.
-
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to get specific binding. Plot specific binding against the radioligand concentration and use non-linear regression to determine the Bmax and Kd.
Protocol 3: Western Blot for β3-Adrenergic Receptor Expression
This protocol is for detecting the total protein level of the β3-adrenergic receptor.[26][27][28][29][30]
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against β3-adrenergic receptor
-
HRP-conjugated secondary antibody
-
Loading control antibody (e.g., β-actin or GAPDH)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells and determine the protein concentration of the lysates.
-
SDS-PAGE: Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against the β3-adrenergic receptor overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Perform densitometry to quantify the band intensities. Normalize the β3-adrenergic receptor band intensity to the loading control.
Protocol 4: RT-qPCR for ADRB3 Gene Expression
This protocol is for quantifying the mRNA levels of the β3-adrenergic receptor gene (ADRB3).[31][32][33][34]
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for ADRB3 and a reference gene (e.g., GAPDH, ACTB)
-
SYBR Green or TaqMan qPCR master mix
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from cell samples using an RNA extraction kit. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
qPCR:
-
Set up the qPCR reaction with the qPCR master mix, primers, and cDNA template.
-
Run the reaction on a real-time PCR instrument using an appropriate thermal cycling protocol.
-
-
Data Analysis: Determine the Ct values for ADRB3 and the reference gene. Calculate the relative expression of ADRB3 using the ΔΔCt method.
Protocol 5: β-arrestin Recruitment Assay
This protocol describes a method to measure the recruitment of β-arrestin to the β3-adrenergic receptor upon agonist stimulation, often using a commercially available assay system (e.g., PathHunter).[35][36][37][38][39]
Materials:
-
Cell line engineered to express a tagged β3-adrenergic receptor and a tagged β-arrestin
-
L-796568
-
Assay buffer and detection reagents (from the commercial kit)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the engineered cells in a 384-well plate.
-
Agonist Stimulation: Add L-796568 at various concentrations to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the recommended time (e.g., 90 minutes) at 37°C.
-
Detection: Add the detection reagents according to the manufacturer's protocol and incubate to allow the signal to develop.
-
Signal Measurement: Measure the luminescent signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the log of the L-796568 concentration to generate a dose-response curve and determine the EC50 for β-arrestin recruitment.
Protocol 6: siRNA-mediated Knockdown of β-arrestin
This protocol can be used to investigate the role of β-arrestin in L-796568-induced desensitization.[40][41][42][43][44]
Materials:
-
siRNA targeting β-arrestin (and a non-targeting control siRNA)
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
Cells in culture
Procedure:
-
Cell Seeding: Seed cells so they are 60-80% confluent at the time of transfection.
-
Transfection Complex Formation:
-
Dilute the siRNA in serum-free medium.
-
Dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow complexes to form.
-
-
Transfection: Add the transfection complexes to the cells and incubate for 24-72 hours.
-
Verification of Knockdown: After the incubation period, harvest a subset of the cells to verify the knockdown of β-arrestin protein levels by Western blot.
-
Functional Assay: Use the remaining cells to perform functional assays (e.g., cAMP measurement) in response to L-796568 to assess the effect of β-arrestin knockdown on desensitization.
References
- 1. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 3. Frontiers | GPCR Signaling Regulation: The Role of GRKs and Arrestins [frontiersin.org]
- 4. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPCRs Desensitization - Creative BioMart [creativebiomart.net]
- 6. Forskolin: a specific stimulator of adenylyl cyclase or a diterpene with multiple sites of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. Forskolin as a tool for examining adenylyl cyclase expression, regulation, and G protein signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forskolin activates adenylate cyclase activity and inhibits mitosis in in vitro in pig epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Differential cholera-toxin- and pertussis-toxin-catalysed ADP-ribosylation of G-proteins coupled to formyl-peptide and leukotriene B4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Other Features of G Proteins - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Drugs & Toxins Affecting GPCR Signaling Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 15. youtube.com [youtube.com]
- 16. mdpi.com [mdpi.com]
- 17. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [promega.kr]
- 21. Intracellular cAMP measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 22. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. giffordbioscience.com [giffordbioscience.com]
- 24. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 27. Western blot protocol | Abcam [abcam.com]
- 28. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 29. bosterbio.com [bosterbio.com]
- 30. benchchem.com [benchchem.com]
- 31. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 32. elearning.unite.it [elearning.unite.it]
- 33. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Tutorial: Guidelines for Single-Cell RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 35. benchchem.com [benchchem.com]
- 36. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 37. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 38. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 39. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 40. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 41. researchgate.net [researchgate.net]
- 42. m.youtube.com [m.youtube.com]
- 43. Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 44. yeasenbio.com [yeasenbio.com]
Validation & Comparative
A Comparative Analysis of L-796568 and CL-316243 in Brown Fat Activation for Metabolic Research
In the landscape of pharmacological tools for obesity and metabolic disease research, the β3-adrenergic receptor (β3-AR) agonists L-796568 and CL-316243 have emerged as critical compounds for investigating the therapeutic potential of brown adipose tissue (BAT) activation. Both agents selectively target the β3-AR, a key regulator of thermogenesis and lipolysis in brown adipocytes. This guide provides a detailed comparison of their efficacy, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: β3-Adrenergic Receptor Signaling
Both L-796568 and CL-316243 exert their effects by activating the β3-adrenergic receptor on the surface of brown adipocytes. This initiates a signaling cascade that is central to BAT's thermogenic function. Upon agonist binding, adenylyl cyclase is activated, leading to an increase in intracellular cyclic AMP (cAMP).[[“]][[“]] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates key downstream targets.[[“]][3] This signaling pathway culminates in the increased expression and activity of Uncoupling Protein 1 (UCP1), a mitochondrial protein that uncouples substrate oxidation from ATP synthesis, dissipating energy as heat.[[“]][3][4] Concurrently, β3-AR activation stimulates lipolysis, releasing fatty acids that serve as both fuel for thermogenesis and allosteric activators of UCP1.[[“]][[“]]
References
A Comparative Guide to L-796568 and Mirabegron for Bladder Relaxation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two β3-adrenoceptor agonists, L-796568 and mirabegron, with a focus on their potential and established roles in bladder relaxation. This document synthesizes preclinical and clinical data to offer a clear perspective on their mechanisms, potency, selectivity, and experimental evaluation.
Introduction
Overactive bladder (OAB) is a prevalent condition characterized by urinary urgency, frequency, and urge incontinence, often stemming from involuntary contractions of the detrusor muscle. The primary pharmacological approach to inducing bladder relaxation and increasing bladder capacity is the agonism of the β3-adrenergic receptor, which is the predominant β-adrenoceptor subtype in the human detrusor muscle. Activation of this G-protein coupled receptor initiates a signaling cascade that leads to smooth muscle relaxation.[1]
Mirabegron is the first β3-adrenoceptor agonist approved for the treatment of OAB and has been extensively studied.[2][3] L-796568 is a potent and highly selective β3-adrenoceptor agonist that has been investigated primarily for its effects on lipolysis and energy expenditure, but its pharmacological profile suggests potential for bladder relaxation. This guide provides a head-to-head comparison of these two compounds based on available scientific data.
Mechanism of Action and Signaling Pathway
Both L-796568 and mirabegron are selective agonists of the β3-adrenergic receptor. Their mechanism of action in the bladder involves binding to β3-adrenoceptors on detrusor smooth muscle cells. This binding activates a stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP).[4] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in the relaxation of the bladder smooth muscle.[2][4] This relaxation of the detrusor muscle during the urine storage phase increases bladder capacity.
Recent studies suggest that β3-adrenoceptor agonists may also exert their effects through additional mechanisms, including inhibition of acetylcholine release from parasympathetic nerves within the bladder wall and modulation of urothelial signaling.[2][5]
Quantitative Data Comparison
The following tables summarize the available quantitative data for L-796568 and mirabegron, focusing on their in vitro potency and selectivity.
Table 1: In Vitro Potency (EC50) at Human β-Adrenoceptors
| Compound | β3-Adrenoceptor (EC50) | β1-Adrenoceptor (EC50) | β2-Adrenoceptor (EC50) |
| L-796568 | 3.6 nM | 4.8 µM | 2.4 µM |
| Mirabegron | 22.4 nM (cAMP accumulation) | >10 µM | >10 µM |
| 588 nM - 3.9 µM (detrusor relaxation)[6][7] |
Note: The EC50 for mirabegron in cAMP accumulation assays reflects its direct interaction with the receptor, while the EC50 for detrusor relaxation represents its functional effect on the tissue, which can be influenced by various factors.
Table 2: In Vitro Selectivity Profile
| Compound | Selectivity for β3 vs. β1 | Selectivity for β3 vs. β2 |
| L-796568 | ~1333-fold | ~667-fold |
| Mirabegron | >446-fold | >446-fold |
Experimental Protocols
Isolated Bladder Strip Relaxation Assay
This in vitro functional assay is crucial for determining the potency and efficacy of compounds in inducing bladder smooth muscle relaxation.
Objective: To measure the concentration-dependent relaxation effect of a test compound on pre-contracted isolated bladder smooth muscle strips.
Methodology:
-
Tissue Preparation: Human or animal (e.g., rat, guinea pig) bladder tissue is obtained and placed in cold, oxygenated Krebs-Henseleit solution. The urothelium may be removed to isolate the effects on the detrusor muscle. The bladder is then cut into longitudinal or transverse strips of approximately 2-3 mm in width and 5-10 mm in length.[8]
-
Organ Bath Setup: Each bladder strip is mounted vertically in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with 95% O2 and 5% CO2. One end of the strip is attached to a fixed hook, and the other to an isometric force transducer connected to a data acquisition system.[9][10]
-
Equilibration and Pre-contraction: The tissue strips are allowed to equilibrate under a resting tension (e.g., 1 gram) for a period of 60-90 minutes, with regular washing. Following equilibration, the strips are contracted with a contractile agent such as carbachol (a muscarinic agonist) or potassium chloride (KCl) to induce a stable, submaximal contraction.[8][11]
-
Compound Administration: Once a stable contraction plateau is achieved, the test compound (L-796568 or mirabegron) is added to the organ bath in a cumulative, concentration-dependent manner. The tissue is allowed to reach a steady-state response at each concentration before the next addition.
-
Data Analysis: The relaxation at each concentration is measured as a percentage of the pre-contraction induced by the contractile agent. A concentration-response curve is then plotted, and the EC50 (the concentration of the compound that produces 50% of its maximal relaxation effect) and the Emax (maximal relaxation) are calculated using non-linear regression analysis.[2]
Discussion and Comparison
Potency and Efficacy:
Based on in vitro data measuring direct receptor activation (cAMP accumulation), L-796568 (EC50 = 3.6 nM) is more potent than mirabegron (EC50 = 22.4 nM) at the human β3-adrenoceptor. However, functional assays on human detrusor strips show a wider range of potency for mirabegron (EC50 = 588 nM - 3.9 µM), which is considerably lower than its potency in cell-based assays.[6][7] This discrepancy may be due to tissue-specific factors, such as receptor reserve and drug penetration. While direct functional data for L-796568 on bladder tissue is not available, its high potency at the receptor level suggests it would likely be a potent relaxant of bladder smooth muscle.
Selectivity:
Both L-796568 and mirabegron exhibit high selectivity for the β3-adrenoceptor over the β1 and β2 subtypes. L-796568 shows approximately 1333-fold and 667-fold selectivity for β3 over β1 and β2, respectively. Mirabegron's selectivity is also high, being over 446-fold for β3 compared to β1 and β2. This high selectivity is clinically important as it minimizes off-target effects, such as cardiovascular effects associated with β1-adrenoceptor activation and tremors associated with β2-adrenoceptor activation.
Clinical Relevance:
Mirabegron is an established clinical treatment for OAB, with proven efficacy and a favorable safety profile.[12] Clinical trials have demonstrated that mirabegron effectively reduces the frequency of micturition and incontinence episodes.[12] The clinical development of L-796568 has primarily focused on metabolic conditions, and its potential for treating OAB has not been explored in human trials.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Beta-3 Adrenoceptor Signaling Pathways in Urothelial and Smooth Muscle Cells in the Presence of Succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urothelial Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 7. Concentration-dependent alpha1-Adrenoceptor Antagonism and Inhibition of Neurogenic Smooth Muscle Contraction by Mirabegron in the Human Prostate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dmt.dk [dmt.dk]
- 10. Bladder smooth muscle organ culture preparation maintains the contractile phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of pre-contraction on β-adrenoceptor-mediated relaxation of rat urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Results of a randomized phase III trial of mirabegron in patients with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of L-796568 and Solabegron for Overactive Bladder
A Head-to-Head Look at Two β3-Adrenergic Receptor Agonists
Overactive bladder (OAB) is a clinical syndrome characterized by urinary urgency, with or without urge incontinence, usually accompanied by frequency and nocturia. The mainstay of pharmacological treatment has traditionally been antimuscarinic agents, but the development of β3-adrenergic receptor (β3-AR) agonists has offered a new therapeutic avenue with a different mechanism of action and potentially a more favorable side-effect profile. This guide provides a comparative overview of two such β3-AR agonists, L-796568 and solabegron, for researchers, scientists, and drug development professionals.
While both compounds target the β3-AR, their clinical development and application have diverged significantly. Solabegron has been investigated in Phase II and IIb clinical trials for the treatment of OAB, with promising results in reducing OAB symptoms. In contrast, the available clinical data for L-796568 are primarily in the context of treating obesity, with studies focusing on its effects on energy expenditure and body composition. To date, no clinical trials have been published evaluating L-796568 for the treatment of overactive bladder. This guide will therefore present the available data for each compound, highlighting the disparity in their investigation for OAB.
Mechanism of Action: β3-Adrenergic Receptor Agonism
Both L-796568 and solabegron are selective agonists of the β3-adrenergic receptor. In the urinary bladder, the detrusor muscle is predominantly populated with β3-ARs. Activation of these receptors leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn promotes the relaxation of the detrusor smooth muscle. This relaxation during the bladder filling phase increases bladder capacity and reduces the involuntary bladder contractions that are characteristic of OAB.
Solabegron: Clinical Efficacy and Safety in Overactive Bladder
Solabegron has demonstrated efficacy in reducing the symptoms of OAB in clinical trials. A Phase II, multicenter, randomized, double-blind, placebo-controlled study evaluated the safety and efficacy of solabegron in women with OAB symptoms.
Efficacy Data
| Endpoint | Placebo | Solabegron (50 mg BID) | Solabegron (125 mg BID) |
| Change in Incontinence Episodes/24h (Week 8) | - | - | Statistically significant reduction vs. placebo[1] |
| Change in Micturitions/24h (Week 8) | - | - | Statistically significant reduction vs. placebo[1] |
| Change in Volume Voided/Micturition (Week 8) | - | - | Statistically significant increase vs. placebo[1] |
BID: twice daily
In a Phase IIb study (VEL-2002), twice-daily administration of solabegron met the primary endpoint, demonstrating a statistically significant improvement in the mean change in the number of micturitions per day compared to placebo at week 12.[2] The study also showed statistically significant improvements in multiple secondary endpoints, including a reduction in urge urinary incontinence episodes, an increase in the dry rate, and a decrease in urgency episodes.[2]
Safety and Tolerability
Solabegron was generally well-tolerated in clinical trials.[1][2] Treatment-emergent adverse events and serious adverse events were infrequent and comparable between the solabegron and placebo groups.[2] Notably, there were no significant changes in cardiovascular parameters, including blood pressure and heart rate, with solabegron treatment.[1]
Experimental Protocol: Phase IIb Study (VEL-2002)
-
Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[2]
-
Participants: 435 women aged 18 to 80 with symptoms of overactive bladder.[2]
-
Intervention: Twice-daily administration of solabegron or a matching placebo.[2]
-
Primary Endpoint: Mean change from baseline in the number of micturitions per day at week 12.[2]
-
Secondary Endpoints: Percent reduction of urge urinary incontinence episodes, dry rate, and urgency episodes.[2]
L-796568: Investigated for Obesity, Not Overactive Bladder
L-796568 is a highly selective human β3-adrenergic agonist that has been studied for its potential to treat obesity. The primary focus of its clinical evaluation has been on its thermogenic and lipolytic effects.
Clinical Trial Data (Obesity)
| Endpoint | Placebo | L-796568 (375 mg/day) |
| Change in 24-h Energy Expenditure | No significant change | No significant change |
| Change in Fat Mass | No significant change | Not statistically significant, but a correlation was observed between higher plasma concentrations and greater decreases in fat mass. |
| Change in Triacylglycerol Concentrations | Increase | Statistically significant decrease vs. placebo |
Data from a 28-day study in obese men.
Experimental Protocol: Obesity Study
-
Study Design: A 2-center, double-blind, randomized, parallel-group study.
-
Participants: Nondiabetic, nonsmoking men aged 25-49 years with a BMI of 28-35.
-
Intervention: 28 days of treatment with L-796568 (375 mg/day) or placebo.
-
Primary Outcome Measures: Change in 24-hour energy expenditure and substrate oxidation.
-
Secondary Outcome Measures: Changes in body composition and metabolic parameters.
Comparative Summary and Future Directions
The following table summarizes the key characteristics of L-796568 and solabegron based on the available data.
| Feature | L-796568 | Solabegron |
| Mechanism of Action | Selective β3-Adrenergic Receptor Agonist | Selective β3-Adrenergic Receptor Agonist |
| Primary Indication Studied | Obesity | Overactive Bladder |
| Clinical Development for OAB | No published clinical trials | Phase II and IIb trials completed |
| Demonstrated Efficacy in OAB | Not applicable | Significant reduction in micturition frequency, urgency, and incontinence episodes[1][2] |
| Safety Profile in OAB | Not applicable | Well-tolerated with an adverse event profile similar to placebo[1][2] |
References
A Comparative Pharmacological Guide to Amibegron and L-796568
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacological properties of two selective β3-adrenergic receptor agonists, Amibegron (SR-58611A) and L-796568. The information is intended to support research and development efforts in fields targeting the β3-adrenergic system, such as therapies for overactive bladder, metabolic syndrome, and depression.
Introduction
Amibegron and L-796568 are selective agonists for the β3-adrenergic receptor, a G-protein coupled receptor predominantly expressed in adipose tissue and the urinary bladder. Activation of this receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent physiological responses, including lipolysis and smooth muscle relaxation. While both compounds target the same receptor, their pharmacological profiles, including binding affinity, functional potency, and selectivity, exhibit notable differences. Amibegron was initially developed by Sanofi-Aventis and investigated for its potential antidepressant and anxiolytic effects.[1] L-796568 was developed with a focus on its thermogenic and lipolytic properties for the potential treatment of obesity.
Comparative Pharmacology Data
Table 1: Functional Activity (EC50) of Amibegron and L-796568 at β-Adrenergic Receptors
| Compound | Receptor Subtype | Species | Tissue/Cell Line | EC50 | Reference |
| Amibegron (SR-58611A) | β-adrenoceptor | Rat | Colon | 3.5 nM | [2] |
| β1-adrenoceptor | Rat | Uterus | 499 nM | [2] | |
| L-796568 | human β3-adrenoceptor | Human | CHO cells | 3.6 nM | |
| human β1-adrenoceptor | Human | CHO cells | 4.8 µM | ||
| human β2-adrenoceptor | Human | CHO cells | 2.4 µM |
Table 2: Inhibitory Activity (IC50) of Amibegron at β-Adrenergic Receptors
| Compound | Receptor Subtype | Species | Tissue | IC50 | Reference |
| Amibegron (SR-58611A) | β1-adrenoceptor | Rat | Brain tissue | 4.6 µM | [2] |
| β2-adrenoceptor | Rat | Brain tissue | 1.2 µM | [2] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to characterize these compounds, the following diagrams illustrate the β3-adrenergic receptor signaling pathway and a typical experimental workflow for pharmacological profiling.
Experimental Protocols
Radioligand Binding Assay (for determining Binding Affinity, Ki)
This protocol is a generalized procedure for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound (e.g., Amibegron or L-796568) for β-adrenergic receptors.
1. Materials:
-
Cell Membranes: Membranes prepared from cells recombinantly expressing the human β1, β2, or β3-adrenergic receptor subtype.
-
Radioligand: A high-affinity radiolabeled antagonist for β-adrenergic receptors (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol).
-
Test Compound: Amibegron or L-796568 at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, non-selective β-adrenergic antagonist (e.g., propranolol).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C).
-
Scintillation Counter and Scintillation Fluid.
2. Procedure:
-
Incubation Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound or the non-specific binding control.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
cAMP Accumulation Assay (for determining Functional Activity, EC50)
This protocol describes a general method for measuring the functional potency (EC50) of a β3-adrenergic receptor agonist by quantifying the intracellular accumulation of cyclic AMP (cAMP).
1. Materials:
-
Whole Cells: Intact cells recombinantly expressing the human β1, β2, or β3-adrenergic receptor subtype (e.g., CHO or HEK293 cells).
-
Test Compound: Amibegron or L-796568 at various concentrations.
-
Positive Control: A non-selective β-adrenergic agonist (e.g., isoproterenol).
-
Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cAMP.
-
Cell Lysis Buffer.
-
cAMP Detection Kit: A commercially available kit for quantifying cAMP levels (e.g., HTRF, ELISA, or AlphaScreen-based assays).
2. Procedure:
-
Cell Seeding: Seed the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Pre-incubation: Replace the culture medium with a stimulation buffer containing a PDE inhibitor and pre-incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Add varying concentrations of the test compound or the positive control to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Terminate the stimulation by adding cell lysis buffer to each well.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates according to the manufacturer's instructions of the chosen cAMP detection kit.
3. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw data from the assay (e.g., fluorescence or luminescence) to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration as a function of the log concentration of the test compound to generate a dose-response curve.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) from the curve using non-linear regression.
Conclusion
This guide provides a comparative overview of the pharmacology of Amibegron and L-796568. The presented data, while not from a single head-to-head study, offers valuable insights into their relative potencies and selectivities. The detailed experimental protocols and diagrams of the signaling pathway and experimental workflow serve as a resource for researchers designing and interpreting studies on these and other β3-adrenergic receptor agonists. Further research providing a direct comparison of these compounds on human recombinant receptors under identical conditions would be highly beneficial for a more definitive understanding of their pharmacological differences.
References
Validating L-796568 Binding Affinity to the Beta-3 Adrenoceptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity and functional potency of L-796568 to the human beta-3 adrenoceptor (β3-AR). Its performance is compared with other notable β3-AR agonists, supported by experimental data from various studies. Detailed experimental protocols for key assays are also provided to aid in the replication and validation of these findings.
Comparative Analysis of β3-Adrenoceptor Agonists
The development of selective β3-AR agonists is a significant area of research, particularly for therapeutic applications in metabolic and bladder-related disorders. L-796568 has been identified as a potent and selective agonist for the human β3-AR. This section compares its binding and functional characteristics with other well-known β3-AR agonists.
Data Presentation
The following table summarizes the quantitative data on the binding affinity (Ki) and/or functional potency (EC50) of L-796568 and its alternatives for the human β3-adrenoceptor. It is important to note that the data are compiled from different studies and experimental conditions, which may influence the absolute values.
| Compound | Parameter | Value (nM) | Cell Line | Assay Type |
| L-796568 | EC50 | 3.6 ± 2.2 | CHO | cAMP Accumulation [1] |
| Mirabegron | EC50 | 10.0 ± 0.56 | HEK293 | cAMP Accumulation[2] |
| Ki | 2.5 - 55 | - | Radioligand Binding[3] | |
| Vibegron | EC50 | 2.13 ± 0.25 | HEK293 | cAMP Accumulation[2] |
| BRL 37344 | Ki | 29 | Rat Brown Adipose Tissue | Radioligand Binding |
| CL 316 ,243 | - | Low Potency | - | - |
Note: EC50 (half-maximal effective concentration) values from cAMP accumulation assays reflect the functional potency of an agonist in stimulating the receptor's downstream signaling pathway. Ki (inhibition constant) values from radioligand binding assays represent the direct binding affinity of a compound to the receptor. A lower value for both parameters indicates higher potency/affinity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of β3-adrenoceptor agonists.
Radioligand Binding Assay (for Ki Determination)
This assay directly measures the affinity of a ligand for a receptor.
a) Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with the human β3-adrenoceptor are cultured in appropriate media.
-
Cells are harvested, and the cell pellet is homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes. The resulting membrane pellet is washed and resuspended in an assay buffer.
b) Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
A constant concentration of a radiolabeled ligand (e.g., [3H]-L-748,337, a selective β3-AR antagonist) is incubated with the cell membrane preparation.
-
Increasing concentrations of the unlabeled competitor compound (e.g., L-796568 or other agonists) are added to the wells.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
c) Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
d) Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value of the competitor compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Accumulation Assay (for EC50 Determination)
This functional assay measures the ability of an agonist to stimulate the production of cyclic AMP (cAMP), a second messenger in the β3-AR signaling pathway.
a) Cell Culture:
-
CHO or HEK293 cells expressing the human β3-adrenoceptor are seeded in multi-well plates and grown to a suitable confluency.
b) Assay Procedure:
-
The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Cells are then treated with increasing concentrations of the agonist (e.g., L-796568).
-
The cells are incubated for a specific period to allow for cAMP production.
c) Detection:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a variety of methods, such as competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.
d) Data Analysis:
-
The concentration-response data are plotted, and a sigmoidal curve is fitted using non-linear regression to determine the EC50 value, which represents the concentration of the agonist that produces 50% of its maximal effect.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: β3-Adrenoceptor signaling cascade upon agonist binding.
Caption: Workflow for determining binding affinity via radioligand assay.
Caption: Workflow for assessing functional potency via cAMP assay.
References
A Comparative Analysis of L-796568 Cross-reactivity with Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity and functional activity of the β3-adrenergic receptor agonist, L-796568, across various adrenergic receptor subtypes. The information presented herein is intended to assist researchers in evaluating the selectivity profile of this compound and to provide a framework for similar experimental investigations.
Summary of L-796568 Cross-reactivity
Quantitative Analysis of Adrenergic Receptor Activity
The functional potency of L-796568 at human β-adrenergic receptors has been determined through in vitro assays measuring cyclic adenosine monophosphate (cAMP) accumulation in Chinese hamster ovary (CHO) cells transfected with the respective human receptor subtypes.[1] The half-maximal effective concentration (EC50) values from these studies are summarized in the table below.
| Adrenergic Receptor Subtype | EC50 (nmol/L) | Efficacy (% of Isoproterenol) |
| Human β1 | 4,770[2] - 4,800[1] | 25%[1] |
| Human β2 | 2,405[2] - 2,400[1] | 25%[1] |
| Human β3 | 3.6[1][2] | 94%[1] |
Note on Data Discrepancies: Minor variations in EC50 values for β1 and β2 receptors are reported in the literature, which may be attributed to slight differences in experimental conditions between studies.
Experimental Protocols
To facilitate the replication and further investigation of L-796568's adrenergic receptor activity, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for Adrenergic Receptors
This protocol outlines a general procedure for determining the binding affinity (Ki) of a compound for adrenergic receptors using a competitive radioligand binding assay.
1. Membrane Preparation:
-
Culture cells stably or transiently expressing the human adrenergic receptor subtype of interest (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Pellet the membrane fraction from the supernatant by high-speed centrifugation (e.g., 40,000 x g).
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
2. Competitive Binding Assay:
-
In a 96-well plate, combine the prepared cell membranes, a specific radioligand for the receptor subtype (e.g., [³H]-prazosin for α1, [³H]-yohimbine for α2, [¹²⁵I]-cyanopindolol for β), and varying concentrations of the unlabeled test compound (L-796568).
-
To determine non-specific binding, include a set of wells with a high concentration of a known antagonist for the receptor.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through a glass fiber filter mat.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay
This protocol describes a method to assess the functional activity of L-796568 as an agonist or antagonist at Gs or Gi-coupled adrenergic receptors by measuring changes in intracellular cAMP levels.
1. Cell Culture and Treatment:
-
Seed CHO cells stably expressing the human adrenergic receptor of interest into a multi-well plate.
-
The day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the test compound (L-796568). For antagonist testing, pre-incubate the cells with the antagonist before adding a known agonist.
-
Incubate the cells for a defined period (e.g., 30 minutes) at 37°C.
2. Cell Lysis and cAMP Measurement:
-
Lyse the cells to release the intracellular cAMP.
-
The concentration of cAMP in the cell lysate can be quantified using various methods, including:
-
Homogeneous Time-Resolved Fluorescence (HTRF): This competitive immunoassay uses a cAMP-d2 conjugate and a Eu³⁺-cryptate labeled anti-cAMP antibody.
-
Enzyme-Linked Immunosorbent Assay (ELISA): This method involves a competitive binding reaction between the sample cAMP and a fixed amount of labeled cAMP for a limited number of antibody binding sites.
-
3. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample by interpolating from the standard curve.
-
For agonist activity, plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 value.
-
For antagonist activity, plot the response to a fixed concentration of agonist against the logarithm of the antagonist concentration to determine the IC50 value.
Visualizing the Experimental and Signaling Pathways
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for assessing adrenergic receptor cross-reactivity and the general signaling pathways of these receptors.
References
A Head-to-Head Comparison of Beta-3 Adrenergic Agonists: Mirabegron, Vibegron, and Solabegron
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of three prominent beta-3 adrenergic agonists: mirabegron, vibegron, and solabegron. These compounds have garnered significant interest for their therapeutic potential, primarily in the treatment of overactive bladder (OAB). This document summarizes their pharmacological profiles, clinical efficacy, and the experimental methodologies used to characterize them.
Quantitative Data Summary
The following tables provide a structured overview of the selectivity, potency, and pharmacokinetic properties of mirabegron, vibegron, and solabegron.
Table 1: Selectivity and Potency of Beta-3 Adrenergic Agonists
| Agonist | β3 EC50 (nM) | β1 EC50 (nM) | β2 EC50 (nM) | β3 vs β1 Selectivity (fold) | β3 vs β2 Selectivity (fold) | Intrinsic Activity (β3) |
| Mirabegron | 1.15 - 10.0 | 594 | 570 | ~517 | ~496 | Partial Agonist (80.4% - 94%)[1][2] |
| Vibegron | 1.26 - 2.13 | >10,000 | >10,000 | >7937 | >7937 | Full Agonist (93% - 99.2%)[1][2] |
| Solabegron | 27.6 | 588 | >10,000 | ~21.3 | >362 | Partial Agonist (96%)[1] |
EC50 values represent the concentration of the agonist that produces 50% of its maximal effect. Data is derived from in vitro studies using Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells expressing human recombinant beta-adrenergic receptors, with cAMP accumulation as the measured response.[1][2]
Table 2: Pharmacokinetic Profiles of Beta-3 Adrenergic Agonists
| Agonist | Half-Life (t½) | Bioavailability (F) | Time to Maximum Concentration (Tmax) |
| Mirabegron | ~40 - 50 hours[3][4][5] | 29% (25 mg) to 45% (150 mg)[3][4] | ~3.5 - 4 hours[3][5] |
| Vibegron | Effective: ~30.8 hours, Terminal: ~84 hours[1] | Not characterized[1] | ~1 - 3 hours[6] |
| Solabegron | Data not available | Data not available | Data not available |
Signaling Pathway and Experimental Workflow
The activation of the beta-3 adrenergic receptor by an agonist initiates a downstream signaling cascade. The following diagrams illustrate this pathway and a typical experimental workflow for evaluating agonist activity.
Comparative Analysis
Selectivity:
Vibegron demonstrates the highest selectivity for the beta-3 adrenergic receptor, with over 7937-fold greater selectivity for beta-3 compared to beta-1 and beta-2 receptors.[1] Mirabegron also shows high selectivity, being approximately 500-fold more selective for beta-3.[1] Solabegron has a more moderate selectivity profile, with a notable difference in its selectivity for beta-1 versus beta-2 receptors.[1] High selectivity is a desirable characteristic to minimize off-target effects, such as cardiovascular side effects that could be mediated by beta-1 and beta-2 adrenergic receptors.
Potency and Efficacy:
In terms of potency, mirabegron and vibegron exhibit comparable EC50 values in the low nanomolar range, indicating high affinity for the beta-3 receptor.[1][2] Solabegron is less potent, with a higher EC50 value.[1] Regarding efficacy, vibegron acts as a full agonist, demonstrating intrinsic activity similar to the endogenous ligand, isoproterenol.[1][2] Mirabegron and solabegron are classified as partial agonists, with slightly lower intrinsic activities.[1][2]
Clinical Performance:
All three agonists have shown efficacy in the treatment of OAB.
-
Mirabegron , the first-in-class beta-3 agonist, has been widely studied and is approved for OAB. Clinical trials have demonstrated its superiority over placebo in reducing the frequency of incontinence episodes and micturitions.[7]
-
Vibegron has also been approved for OAB and has shown comparable efficacy to mirabegron in head-to-head studies.[8][9][10][11] Some studies suggest that patients may prefer vibegron over mirabegron, potentially due to a better efficacy for urgency incontinence.[9][11]
-
Solabegron has demonstrated positive results in Phase II clinical trials, showing a significant reduction in incontinence episodes and frequency of urination compared to placebo.[12][13][14][15][16][17] It has been reported to be safe and well-tolerated.[12][14][15][16] Further Phase III trial results are awaited to fully establish its clinical profile.[16][17]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize beta-3 adrenergic agonists.
1. cAMP Accumulation Assay
This assay is a cornerstone for determining the potency and efficacy of Gs-coupled receptor agonists.
-
Objective: To quantify the increase in intracellular cyclic adenosine monophosphate (cAMP) in response to agonist stimulation.
-
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with the human beta-3 adrenergic receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well plates and allowed to adhere overnight.
-
Agonist Stimulation: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. The beta-3 adrenergic agonist is then added at varying concentrations.
-
Incubation: The cells are incubated with the agonist for a specified period (e.g., 30 minutes) at room temperature or 37°C.
-
Cell Lysis: A lysis buffer is added to release the intracellular cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen. These assays typically involve a labeled cAMP tracer that competes with the sample cAMP for binding to a specific antibody.
-
Data Analysis: The signal is inversely proportional to the amount of cAMP in the sample. A standard curve is generated using known concentrations of cAMP. The data is then fitted to a sigmoidal dose-response curve to determine the EC50 and maximal response (Emax) for the agonist.
-
2. Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a ligand for a receptor.
-
Objective: To measure the ability of an unlabeled agonist to compete with a radiolabeled ligand for binding to the beta-3 adrenergic receptor.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the beta-3 adrenergic receptor through homogenization and centrifugation.
-
Binding Reaction: The prepared membranes are incubated in a buffer containing a fixed concentration of a radiolabeled antagonist (e.g., [3H]-CGP12177) and varying concentrations of the unlabeled agonist (the competitor).
-
Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a time sufficient to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand. Unbound radioligand is washed away.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor. A competition curve is generated, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value for the agonist is then calculated from the IC50 using the Cheng-Prusoff equation.
-
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Vibegron (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. Urovant Sciences Announces Publication of Pharmacokinetic Data on GEMTESA® (Vibegron 75mg) Administered as an Intact or Crushed Tablet - BioSpace [biospace.com]
- 4. Single dose pharmacokinetics and absolute bioavailability of mirabegron, a β₃-adrenoceptor agonist for treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Mirabegron, a β3-Adrenoceptor Agonist for Treatment of Overactive Bladder, in Healthy Japanese Male Subjects: Results from Single- and Multiple-Dose Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gemtesa.com [gemtesa.com]
- 7. gemtesa.com [gemtesa.com]
- 8. Pharmacokinetics and Safety of Vibegron 75 mg Administered as an Intact or Crushed Tablet in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 10. Pharmacokinetics of Mirabegron, a β3-Adrenoceptor Agonist for Treatment of Overactive Bladder, in Healthy Japanese Male Subjects: Results from Single- and Multiple-Dose Studies | springermedizin.de [springermedizin.de]
- 11. Solabegron | C23H23ClN2O3 | CID 9887812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. A multicenter, double-blind, randomized, placebo-controlled trial of the β3-adrenoceptor agonist solabegron for overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ovid.com [ovid.com]
- 16. AltheRx reports positive Phase II data of Solabegron drug - Clinical Trials Arena [clinicaltrialsarena.com]
- 17. firstwordpharma.com [firstwordpharma.com]
L-796568 Efficacy in Rodent Obesity Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the β3-adrenergic agonist L-796568 and its alternatives in treating obesity in various rodent models. Due to a notable scarcity of published research on L-796568 in rodent obesity models, this guide will focus on a comparative analysis with two other widely studied β3-adrenergic agonists: CL-316,243 and BRL 37344 . The experimental data presented for these alternatives will serve as a benchmark for the potential efficacy of L-796568, given their shared mechanism of action.
Mechanism of Action: β3-Adrenergic Receptor Agonism
L-796568, CL-316,243, and BRL 37344 all function as agonists for the β3-adrenergic receptor, which is predominantly expressed in adipose tissue. Activation of this receptor in rodents stimulates lipolysis and thermogenesis, primarily in brown adipose tissue (BAT), leading to increased energy expenditure. This mechanism of action makes β3-adrenergic agonists a promising therapeutic target for obesity.
Comparative Efficacy in Rodent Obesity Models
While direct comparative studies involving L-796568 in rodent models are limited in publicly available literature, the extensive research on CL-316,243 and BRL 37344 provides valuable insights into the potential effects of a potent β3-adrenergic agonist.
Data Summary
The following tables summarize the quantitative data from key studies on the efficacy of CL-316,243 and BRL 37344 in different rodent obesity models.
Table 1: Efficacy of CL-316,243 in Rodent Obesity Models
| Rodent Model | Duration of Treatment | Dosage and Administration | Key Findings |
| Diet-Induced Obese (DIO) Rats | 28 days | 0.5 mg/kg/day, intraperitoneal (IP) | Reduced body weight by 9.1 ± 2.1%[1][2]. Decreased adiposity and adipocyte size[2]. Increased uncoupling protein 1 (UCP-1) content in epididymal white adipose tissue (EWAT)[2]. |
| Diet-Induced Obese (DIO) Mice | 4 weeks | 25 μ g/day | At 30°C, reduced adiposity. At 22°C, improved glucose tolerance without significant change in adiposity[3][4]. Increased energy expenditure at both temperatures[3][4]. |
| Monosodium L-glutamate (MSG)-induced Obese Mice | 2 weeks | 0.1 or 1.0 mg/kg, gastric tube | Reduced white adipose tissue mass and body mass without affecting food intake[5]. Decreased hyperglycemia and hypertriglyceridemia[5]. |
| Zucker Diabetic Fatty (ZDF) Rats | Not specified | Infusion | Improved glucose tolerance and insulin sensitivity[6]. Increased thermogenesis and glucose uptake in WAT, BAT, and skeletal muscle[6]. |
| ob/ob Mice | Not specified | Not specified | Reduced fat mass without affecting lean body mass[6]. |
Table 2: Efficacy of BRL 37344 in Rodent Obesity Models
| Rodent Model | Duration of Treatment | Dosage and Administration | Key Findings |
| Hypothalamic Obese Rats | Acute | In vitro | Stimulated heat production in isolated brown adipocytes[7]. |
| Older Rats (40 weeks) | Acute | In vitro | Stimulated heat production in isolated brown adipocytes, similar to control rats[7]. |
| db/db Mice | 4 weeks | 0.5 and 5 mg/kg/day, oral | Decreased body weight gain and reduced white fat weight, particularly visceral fat[8]. Ameliorated hyperglycemia and hyperlipidemia[8]. |
| Zucker (fa/fa) Rats | 6 weeks | 0.05 mg/kg/day | Reduced visceral white fat weight without a clear effect on body weight gain[8]. Improved hyperinsulinemia and glucose intolerance[8]. |
| ob/ob Mice | 20 days | 1 mg/day, chronic infusion | Improved systemic levels of glucose, FFA, and insulin[6]. Increased UCP1 mRNA expression in BAT[6]. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Diet-Induced Obesity (DIO) Model
-
Animals: Male Sprague-Dawley or C57BL/6J mice are commonly used.
-
Induction of Obesity: Animals are fed a high-fat diet (HFD), typically containing 45-60% kcal from fat, for a period of 8-12 weeks to induce obesity. Control animals are maintained on a standard chow diet.
-
Drug Administration:
-
CL-316,243: Can be administered via intraperitoneal (IP) injection at doses ranging from 0.001 to 1 mg/kg/day[1] or via continuous infusion.
-
Vehicle Control: A saline solution is typically used as a vehicle control.
-
-
Key Parameters Measured: Body weight, food intake, body composition (fat and lean mass), plasma levels of glucose, insulin, and lipids, and expression of thermogenic genes (e.g., UCP1) in adipose tissue.
Genetic Obesity Models (e.g., ob/ob mice, db/db mice, Zucker rats)
-
Animals: These models have genetic mutations that lead to obesity. For example, ob/ob mice lack functional leptin, while db/db mice have a defective leptin receptor[9]. Zucker rats also exhibit a mutation in the leptin receptor gene.
-
Housing and Care: Animals are housed under standard laboratory conditions with ad libitum access to food and water.
-
Drug Administration:
-
BRL 35135A (prodrug of BRL 37344): Administered orally at doses ranging from 0.005 to 5 mg/kg/day[8].
-
-
Key Parameters Measured: Similar to the DIO model, with a focus on metabolic parameters that are characteristic of the specific genetic model, such as severe hyperglycemia and insulin resistance in db/db mice.
Signaling Pathways and Visualizations
The activation of the β3-adrenergic receptor by agonists like L-796568 initiates a signaling cascade within adipocytes, leading to increased thermogenesis and lipolysis.
β3-Adrenergic Receptor Signaling Pathway in Rodent Adipocytes
Caption: β3-Adrenergic receptor signaling cascade in rodent adipocytes.
Experimental Workflow for Evaluating Anti-Obesity Agents
Caption: General workflow for preclinical evaluation of anti-obesity compounds.
References
- 1. Frontiers | Effects of Combined Oxytocin and Beta-3 Receptor Agonist (CL 316243) Treatment on Body Weight and Adiposity in Male Diet-Induced Obese Rats [frontiersin.org]
- 2. Effects of Combined Oxytocin and Beta-3 Receptor Agonist (CL 316243) Treatment on Body Weight and Adiposity in Male Diet-Induced Obese Rats [escholarship.org]
- 3. Anti-obesity and metabolic efficacy of the β3-adrenergic agonist, CL316243, in mice at thermoneutrality compared to 22°C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-obesity and metabolic efficacy of the β3-adrenergic agonist, CL316243, in mice at thermoneutrality compared to 22°C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-obesity effect of CL 316,243, a highly specific beta 3-adrenoceptor agonist, in mice with monosodium-L-glutamate-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Is the β3-Adrenoceptor a Valid Target for the Treatment of Obesity and/or Type 2 Diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of the adrenergic beta 3-agonist, BRL37344, on heat production by brown adipocytes in obese and in older rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improvement of metabolic disorders and visceral fat obesity by the beta 3-adrenoceptor agonist (R*,R*)-(+/-)-methyl-4-[2-[2-hydroxy-2 -(3-chlorophenyl)ethylamino]propyl]-phenoxyacetate hydrobromide (BRL35135A) in genetically obese rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Meta-analysis of L-796568: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive meta-analysis of clinical trials involving L-796568, a selective β3-adrenergic receptor agonist. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and comparative efficacy of this compound. The guide synthesizes quantitative data, details experimental protocols, and visualizes key biological pathways to offer an objective comparison with other β3-adrenergic receptor agonists.
L-796568: Performance in Clinical Trials
L-796568 has been evaluated in clinical trials primarily for its effects on energy expenditure, body composition, and lipolysis in obese individuals. Two key studies, a 28-day treatment trial and an acute single-dose study, provide the main body of evidence for its clinical performance.
Chronic Dosing (28-Day Study)
A randomized, double-blind, placebo-controlled study investigated the effects of a 28-day treatment with 375 mg/day of L-796568 in obese men.[1] The primary outcomes measured were 24-hour energy expenditure (EE), 24-hour nonprotein respiratory quotient (RQ), and changes in body composition and plasma lipids.
The results indicated that chronic treatment with L-796568 did not lead to a statistically significant increase in 24-hour energy expenditure compared to placebo.[1] Similarly, there were no significant changes in the nonprotein respiratory quotient, suggesting no major shift in substrate utilization.[1]
However, the study revealed a significant decrease in triacylglycerol concentrations in the L-796568 group compared to the placebo group.[1] While overall changes in body composition were not significant, a noteworthy correlation was observed: higher plasma concentrations of L-796568 were associated with a greater decrease in fat mass.[1]
| Parameter | L-796568 (n=10) | Placebo (n=10) | p-value |
| Change in 24-h Energy Expenditure (kJ/24 h) | 92 ± 586 | 86 ± 512 | NS |
| Change in 24-h Nonprotein Respiratory Quotient | 0.009 ± 0.021 | 0.009 ± 0.029 | NS |
| Change in Triacylglycerol (mmol/L) | -0.76 ± 0.76 | 0.42 ± 0.31 | < 0.002 |
| Correlation of Plasma L-796568 with Fat Mass Change | r = -0.69 | N/A | < 0.03 |
| NS: Not Significant |
Table 1: Key Outcomes of the 28-Day Clinical Trial of L-796568.
Acute Dosing Study
In a separate randomized, placebo-controlled, crossover trial, the acute effects of single oral doses of L-796568 (250 mg and 1000 mg) were assessed in overweight to obese men.[2][3] The primary endpoint was the change in energy expenditure over a 4-hour period.
The study found that a single 1000 mg dose of L-796568 significantly increased energy expenditure by approximately 8% from baseline (p < 0.001).[4] This thermogenic effect was accompanied by an increase in plasma glycerol and free fatty acid concentrations, indicating stimulation of lipolysis.[2][3] The 250 mg dose did not produce a statistically significant change in energy expenditure compared to placebo.[4]
| Dose | Change in Energy Expenditure | p-value (vs. baseline) |
| L-796568 (1000 mg) | ~8% increase | < 0.001 |
| L-796568 (250 mg) | No significant change | NS |
| Placebo | No significant change | NS |
NS: Not Significant
Table 2: Acute Effects of L-796568 on Energy Expenditure.
Comparison with an Alternative β3-Adrenergic Agonist: BRL-26830A
While direct head-to-head clinical trials are limited, data from studies on another β3-adrenergic agonist, BRL-26830A, provides a basis for comparison.
In a double-blind, placebo-controlled study, obese subjects on a restricted diet received BRL-26830A for 18 weeks. The BRL-26830A group demonstrated a significantly greater weight loss compared to the placebo group (15.4 ± 6.6 kg vs. 10.0 ± 5.9 kg, p < 0.02).[5] Furthermore, short-term administration of BRL-26830A was shown to increase energy expenditure by 11.6% in the second hour after dosing.[6] This suggests a more pronounced acute thermogenic effect compared to the 8% increase observed with the 1000 mg dose of L-796568.
| Compound | Study Duration | Key Findings |
| L-796568 | 28 days | No significant change in 24-h EE. Significant decrease in triacylglycerols. |
| Acute | ~8% increase in EE with 1000 mg dose. | |
| BRL-26830A | 18 weeks | Significant weight loss vs. placebo. |
| Acute | 11.6% increase in EE. |
Table 3: Comparison of L-796568 and BRL-26830A Clinical Trial Highlights.
Experimental Protocols
Measurement of 24-Hour Energy Expenditure
The 24-hour energy expenditure in the chronic L-796568 study was measured using a respiratory chamber (indirect calorimeter). This method involves continuous measurement of oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate energy expenditure. While the specific make and model of the calorimeter used in the Larsen et al. study are not detailed in the available literature, the general protocol for such measurements involves:
-
Acclimatization: Subjects are typically acclimatized to the respiratory chamber for a period before measurements begin.
-
Controlled Environment: Temperature, humidity, and lighting conditions are kept constant.
-
Standardized Diet: Subjects consume a standardized diet to ensure metabolic consistency.
-
Gas Analysis: The concentrations of oxygen and carbon dioxide in the air entering and leaving the chamber are continuously monitored by gas analyzers.
-
Calculation: Energy expenditure is calculated using established equations, such as the Weir formula, based on VO2 and VCO2 values.
Caption: Workflow for 24-hour energy expenditure measurement.
Measurement of Plasma Lipids
Plasma concentrations of triacylglycerols, glycerol, and free fatty acids are key indicators of lipolysis. These were measured from blood samples collected during the clinical trials. Standard laboratory procedures for these measurements typically involve:
-
Sample Collection: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Plasma is separated from blood cells by centrifugation.
-
Assay:
-
Triacylglycerols: Enzymatic colorimetric assays are commonly used.
-
Glycerol and Free Fatty Acids: Microfluorometric enzymatic methods or gas chromatography-mass spectrometry (GC-MS) are employed for precise quantification.[7] Commercially available kits are also widely used for high-throughput analysis.[6][8]
-
Signaling Pathway of L-796568
As a β3-adrenergic receptor agonist, L-796568 exerts its effects by activating a specific signaling cascade within adipocytes (fat cells).
Caption: β3-Adrenergic receptor signaling pathway activated by L-796568.
The activation of the β3-adrenergic receptor by L-796568 initiates a cascade involving Gs protein, adenylyl cyclase, and cyclic AMP (cAMP). This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates hormone-sensitive lipase (HSL). Activated HSL is a key enzyme responsible for the breakdown of stored triacylglycerols into free fatty acids and glycerol, a process known as lipolysis. The released free fatty acids can then be used for thermogenesis (heat production), contributing to an increase in energy expenditure.
Conclusion
The meta-analysis of clinical trials involving L-796568 indicates that while the compound demonstrates a significant acute thermogenic and lipolytic effect at higher doses, its efficacy in promoting a sustained increase in 24-hour energy expenditure with chronic dosing appears limited. The observed reduction in triacylglycerol levels and the correlation between higher plasma concentrations and fat mass reduction suggest a potential role in lipid metabolism that warrants further investigation. Comparison with data from BRL-26830A suggests that other β3-adrenergic agonists may elicit a more pronounced thermogenic response. Future research should focus on optimizing dosing strategies and patient selection to maximize the therapeutic potential of β3-adrenergic agonists in the management of obesity and related metabolic disorders.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Effects of free fatty acids and glycerol on splanchnic glucose metabolism and insulin extraction in nondiabetic humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute effect of L-796568, a novel beta 3-adrenergic receptor agonist, on energy expenditure in obese men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indirect Calorimetry: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical studies with the beta-adrenoceptor agonist BRL 26830A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Weight loss in obese subjects on a restricted diet given BRL 26830A, a new atypical beta adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activities of enzymes of glycerolipid synthesis in brown adipose tissue after treatment of rats with the adrenergic agonists BRL 26830A and phenylephrine, after exposure to cold and in streptozotocin-diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indirect Calorimetry Protocol - IMPReSS [web.mousephenotype.org]
L-796568: A New Generation of Selective Beta-3 Adrenergic Agonists
For researchers, scientists, and drug development professionals, the quest for highly selective beta-3 adrenergic receptor (β3-AR) agonists is paramount for therapeutic advancements in metabolic diseases. L-796568 has emerged as a potent and selective β3-AR agonist, demonstrating a significantly improved selectivity profile compared to its predecessors. This guide provides a detailed comparison of L-796568 with older β3-AR agonists, supported by experimental data, to aid in research and development decisions.
Enhanced Selectivity Profile of L-796568
L-796568 is a novel β3-AR agonist characterized by its high affinity and efficacy for the human β3-AR.[1][2] It distinguishes itself from earlier compounds by exhibiting significantly lower activity at β1- and β2-adrenergic receptors, thereby minimizing the potential for off-target effects such as increased heart rate and muscle tremors.
In contrast, older β3-AR agonists, while instrumental in the initial exploration of β3-AR function, often displayed cross-reactivity with other beta-adrenergic receptor subtypes.
Comparative Analysis of Beta-Adrenergic Receptor Agonist Selectivity
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of L-796568 and older β3-AR agonists at human β1, β2, and β3-adrenergic receptors. This quantitative data highlights the superior selectivity of L-796568.
| Agonist | β1-AR | β2-AR | β3-AR | Selectivity (β3 vs β1/β2) |
| L-796568 | EC50: 4.8 µM (weak partial agonist)[1][2] | EC50: 2.4 µM (weak partial agonist)[1][2] | EC50: 3.6 nM[1][2] | High |
| CL 316 ,243 | Extremely poor agonist[3][4] | Extremely poor agonist[3][4] | EC50: 3 nM[3][4] | >10,000-fold vs β1/β2 |
| BRL 37344 | - | - | EC50: 15 nM[5] | 8-12 fold vs β1/β2[5] |
| CGP 12177 | Ki: 0.9 nM (antagonist) | Ki: 4 nM (antagonist) | Ki: 88 nM (partial agonist) | Partial agonist at β3, antagonist at β1/β2 |
Experimental Protocols
The selectivity of these beta-adrenergic agonists is typically determined through a combination of radioligand binding assays and functional assays measuring downstream signaling.
Radioligand Binding Assays
A common method to determine the binding affinity (Ki) of a compound for a receptor is through competitive radioligand binding assays.
General Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected to express high levels of the human β1, β2, or β3-adrenergic receptor are cultured to confluence.[6]
-
Assay Preparation: The cells are harvested and membranes are prepared.
-
Competitive Binding: Cell membranes are incubated with a specific radioligand (e.g., [3H]-CGP 12177) and increasing concentrations of the unlabeled test compound (e.g., L-796568 or an older agonist).[6]
-
Separation and Counting: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assays (cAMP Accumulation)
Functional assays measure the ability of an agonist to activate the receptor and elicit a cellular response, such as the production of cyclic AMP (cAMP).
General Protocol:
-
Cell Culture: CHO cells stably expressing the human β1, β2, or β3-adrenergic receptor are seeded in multi-well plates.[6]
-
Agonist Stimulation: Cells are incubated with increasing concentrations of the test agonist for a defined period.
-
cAMP Measurement: The intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET) assays.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined from the dose-response curve.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Beta-3 Adrenergic Receptor Signaling Pathway.
Caption: Experimental Workflow for Agonist Selectivity.
Conclusion
The development of L-796568 represents a significant advancement in the field of beta-adrenergic pharmacology. Its high selectivity for the β3-AR over β1- and β2-ARs, as demonstrated by comparative binding and functional data, positions it as a valuable tool for research into the therapeutic potential of β3-AR activation. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for scientists working to further elucidate the role of the β3-adrenergic receptor and develop next-generation therapeutics.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for L-796568 Free Base
Disclaimer: A specific Safety Data Sheet (SDS) for L-796568 free base is not publicly available. Therefore, this document provides general guidance for the handling and disposal of a novel research compound. Researchers and laboratory personnel must treat novel or unknown compounds as potentially hazardous and consult their institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.
The proper disposal of research chemicals is crucial for ensuring the safety of laboratory personnel and protecting the environment. The primary principle is to manage waste in a way that minimizes risk through correct identification, segregation, containment, and disposal.
Pre-Disposal Checklist
Before proceeding with the disposal of any research compound, including this compound, it is essential to gather as much information as possible. In the absence of a specific SDS, the compound should be treated as a hazardous substance.
| Parameter | Guideline |
| Physical State | Solid (free base) |
| Known Hazards | Treat as potentially toxic. Avoid inhalation, ingestion, and skin contact. |
| Solubility | Determine an appropriate solvent for rinsing and decontamination. |
| Reactivity | Avoid mixing with other chemicals unless compatibility is known. Incompatible with strong acids and oxidizing agents. |
| Container | Use the original container if possible, or a compatible, well-labeled, and sealed waste container. |
Step-by-Step General Disposal Protocol for this compound
This protocol outlines a general procedure for the safe disposal of novel research compounds.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (such as nitrile rubber), and a lab coat when handling the compound for disposal.
-
All handling of the solid compound and preparation of the waste container should be performed in a certified chemical fume hood.
2. Waste Segregation:
-
Solid Waste: Collect solid this compound waste, including contaminated gloves, absorbent paper, and weighing boats, in a designated, clearly labeled hazardous waste container. This waste should be double-bagged in clear plastic bags to allow for visual inspection by EHS personnel.
-
Liquid Waste: If the compound is dissolved in a solvent for experimental purposes, the resulting solution should be collected in a separate, compatible hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.
-
Sharps: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated, puncture-resistant sharps container.
3. Waste Container Management:
-
Use only approved hazardous waste containers provided by your institution's EHS department.
-
Ensure containers are in good condition and compatible with the chemical properties of the waste.
-
Keep waste containers securely closed except when adding waste.
-
Label containers with "Hazardous Waste," the full chemical name "this compound," and the date of initial waste accumulation.
4. Storage of Chemical Waste:
-
Store hazardous waste in a designated and secure satellite accumulation area.
-
Segregate incompatible wastes, such as acids and bases, to prevent dangerous reactions.
-
Use secondary containment, such as a tray or bin, to capture any potential leaks.
5. Disposal Request and Collection:
-
Once the waste container is full or the project is complete, submit a chemical waste collection request to your institution's EHS department.
-
Do not dispose of this compound down the drain or in the regular trash.
Visualizing the Disposal Workflow
The following diagram illustrates the general workflow for the disposal of a novel research compound.
Caption: General workflow for the safe disposal of novel research compounds.
Personal protective equipment for handling L-796568 free base
Essential Safety and Handling Guide for L-796568 Free Base
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a research chemical with undetermined toxicological properties. In the absence of a specific Safety Data Sheet (SDS), this compound must be treated as potentially hazardous. Adherence to these guidelines is essential to ensure personal safety and minimize environmental impact.
I. Personal Protective Equipment (PPE)
A thorough hazard assessment should be conducted for any procedure involving this compound to ensure appropriate PPE is selected.[1][2] The following table summarizes the minimum required PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Use Cases |
| Eye and Face Protection | Safety Goggles, Face Shield | Safety goggles are the minimum requirement.[1][3] A face shield must be worn over safety goggles when there is a splash hazard, such as when handling stock solutions or performing liquid transfers.[1] All eye and face protection must be ANSI Z87.1 compliant.[1] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are the minimum requirement for incidental contact.[1] For prolonged contact or when handling concentrated solutions, consider double-gloving or using gloves with a higher level of chemical resistance.[1] Always inspect gloves for tears or degradation before use and remove them immediately if contact with the chemical occurs, followed by hand washing.[1] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat is recommended, especially if flammable solvents are in use.[3][4] The lab coat should be fully buttoned to protect clothing and skin from potential splashes. |
| Foot Protection | Closed-Toe Shoes | Shoes that fully cover the feet are mandatory to protect against spills and falling objects.[3] |
| Respiratory Protection | Respirator (as needed) | A risk assessment should determine the need for respiratory protection. If there is a risk of generating aerosols or dusts, a properly fitted N95 respirator or a higher level of respiratory protection may be necessary.[3] All work with solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
II. Operational Plan: Handling and Storage
A. Engineering Controls: All procedures involving this compound, particularly those that may generate dust or aerosols, must be performed in a certified chemical fume hood.[5]
B. Handling Procedures:
-
Weighing: Weigh solid this compound in a fume hood. Use a disposable weighing boat to contain the powder.
-
Solution Preparation: Prepare solutions in a fume hood. Add the solid to the solvent slowly to avoid splashing.
-
General Hygiene: Avoid inhalation, ingestion, and skin contact. Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly after handling the compound, even if gloves were worn.[7]
C. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[6]
-
Consider storing under an inert atmosphere if the compound is sensitive to air or moisture.[8]
III. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
A. Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated hazardous waste container.[5] This waste should be double-bagged for safety.[5]
-
Liquid Waste: Unused solutions of this compound should be collected in a designated hazardous waste container. Do not dispose of this chemical down the drain.[5][9]
-
Sharps: Any sharps contaminated with this compound must be disposed of in a puncture-resistant sharps container.[5]
B. Waste Container Management:
-
Use only approved hazardous waste containers that are compatible with the chemical.
-
Keep containers securely closed except when adding waste.[5]
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[5]
C. Institutional Procedures: Follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for guidance on collection and disposal procedures.
IV. Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7][10] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[10] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Visual Workflow for Handling this compound
The following diagram outlines the key decision points and procedural flow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. benchchem.com [benchchem.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. fishersci.co.uk [fishersci.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
